TGX-115
Description
Properties
IUPAC Name |
8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYYZGLCNUZWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432609 | |
| Record name | BiomolKI2_000001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351071-62-0 | |
| Record name | BiomolKI2_000001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
TGX-115: A Technical Guide to its Mechanism of Action in the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-115, frequently referenced in scientific literature as TG100-115, is a selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This document provides an in-depth technical overview of its mechanism of action, focusing on its interaction with Class I PI3K isoforms. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the PI3K Pathway and this compound
The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, including cancer and inflammatory conditions. The Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.
This compound has emerged as a valuable research tool for dissecting the roles of specific PI3K isoforms. It exhibits potent and selective inhibitory activity against the p110γ and p110δ isoforms of PI3K, with significantly lower activity against the p110α and p110β isoforms. This selectivity makes it a crucial compound for studying the specific functions of PI3Kγ and PI3Kδ in various physiological and pathological contexts.
Mechanism of Action
This compound exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for the binding site in the kinase domain of the p110γ and p110δ subunits of PI3K. By blocking the catalytic activity of these isoforms, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 is a key second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of PIP3 production by this compound leads to a downstream blockade of the PI3K/Akt signaling cascade.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound (TG100-115) against the four Class I PI3K isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PI3K Isoform | IC50 (nM) | Reference |
| p110α | 1300 | [1] |
| p110β | 1200 | [1] |
| p110γ | 83 | [1] |
| p110δ | 235 | [1] |
Table 1: IC50 Values of this compound (TG100-115) for Class I PI3K Isoforms.
Experimental Protocols
In Vitro PI3K Kinase Assay (Kinase-Glo®)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified PI3K isoforms using a luminescence-based kinase assay.
Materials:
-
Purified recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
This compound (or TG100-115)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 10 mM NaCl
-
Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate (PIP₂)
-
ATP
-
DMSO
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 40 µL of reaction buffer containing 50 µM PIP₂ substrate and the desired PI3K isoform (250-500 ng/well).
-
Inhibitor Addition: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 3 µM.
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow for linear kinase activity.
-
ATP Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and quantify the remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 values by performing a nonlinear regression analysis of the inhibitor concentration versus the percentage of kinase inhibition.
Cell-Based Western Blot Assay for Akt Phosphorylation
This protocol details a method to assess the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
This compound (or TG100-115)
-
Vascular Endothelial Growth Factor (VEGF) or other appropriate stimulant
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate HUVECs and grow to sub-confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal. Plot the normalized data to determine the effect of this compound on Akt phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a PI3K inhibitor like this compound in a cell-based assay.
Conclusion
This compound (TG100-115) is a potent and selective inhibitor of the p110γ and p110δ isoforms of PI3K. Its mechanism of action involves the direct inhibition of the kinase activity of these isoforms, leading to a downstream reduction in Akt phosphorylation and the attenuation of PI3K-mediated signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the PI3K pathway. The selectivity profile of this compound makes it an invaluable tool for elucidating the specific roles of PI3Kγ and PI3Kδ in health and disease.
References
TGX-115: A Technical Guide to its Mechanism of Action in the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-115, frequently referenced in scientific literature as TG100-115, is a selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This document provides an in-depth technical overview of its mechanism of action, focusing on its interaction with Class I PI3K isoforms. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the PI3K Pathway and this compound
The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, including cancer and inflammatory conditions. The Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.
This compound has emerged as a valuable research tool for dissecting the roles of specific PI3K isoforms. It exhibits potent and selective inhibitory activity against the p110γ and p110δ isoforms of PI3K, with significantly lower activity against the p110α and p110β isoforms. This selectivity makes it a crucial compound for studying the specific functions of PI3Kγ and PI3Kδ in various physiological and pathological contexts.
Mechanism of Action
This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site in the kinase domain of the p110γ and p110δ subunits of PI3K. By blocking the catalytic activity of these isoforms, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of PIP3 production by this compound leads to a downstream blockade of the PI3K/Akt signaling cascade.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound (TG100-115) against the four Class I PI3K isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PI3K Isoform | IC50 (nM) | Reference |
| p110α | 1300 | [1] |
| p110β | 1200 | [1] |
| p110γ | 83 | [1] |
| p110δ | 235 | [1] |
Table 1: IC50 Values of this compound (TG100-115) for Class I PI3K Isoforms.
Experimental Protocols
In Vitro PI3K Kinase Assay (Kinase-Glo®)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified PI3K isoforms using a luminescence-based kinase assay.
Materials:
-
Purified recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
This compound (or TG100-115)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 10 mM NaCl
-
Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate (PIP₂)
-
ATP
-
DMSO
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 40 µL of reaction buffer containing 50 µM PIP₂ substrate and the desired PI3K isoform (250-500 ng/well).
-
Inhibitor Addition: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 3 µM.
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow for linear kinase activity.
-
ATP Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and quantify the remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 values by performing a nonlinear regression analysis of the inhibitor concentration versus the percentage of kinase inhibition.
Cell-Based Western Blot Assay for Akt Phosphorylation
This protocol details a method to assess the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
This compound (or TG100-115)
-
Vascular Endothelial Growth Factor (VEGF) or other appropriate stimulant
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate HUVECs and grow to sub-confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal. Plot the normalized data to determine the effect of this compound on Akt phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a PI3K inhibitor like this compound in a cell-based assay.
Conclusion
This compound (TG100-115) is a potent and selective inhibitor of the p110γ and p110δ isoforms of PI3K. Its mechanism of action involves the direct inhibition of the kinase activity of these isoforms, leading to a downstream reduction in Akt phosphorylation and the attenuation of PI3K-mediated signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the PI3K pathway. The selectivity profile of this compound makes it an invaluable tool for elucidating the specific roles of PI3Kγ and PI3Kδ in health and disease.
References
Downstream Signaling Effects of TGX-115: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). Its primary mechanism of action involves the direct inhibition of these class IA PI3K enzymes, leading to a significant reduction in the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, modulates the activity of a cascade of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). By attenuating the PI3K/Akt signaling pathway, this compound impacts a range of cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected pathways.
Mechanism of Action: Inhibition of PI3K p110β and p110δ
This compound exerts its biological effects through the selective inhibition of the p110β and p110δ catalytic subunits of PI3K. While specific IC50 values for this compound are not consistently reported in the literature, data for the structurally similar compound, TG100-115, provides insight into the isoform selectivity.
| PI3K Isoform | TG100-115 IC50 (nM) |
| p110α | 1300[1][2] |
| p110β | 1200[1][2] |
| p110γ | 83[1][2] |
| p110δ | 235[1][2] |
Note: The IC50 values presented are for TG100-115 and serve as an indicator of the likely selectivity profile of this compound.
The inhibition of p110β and p110δ by this compound is a critical event that initiates a cascade of downstream signaling changes.
References
Downstream Signaling Effects of TGX-115: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). Its primary mechanism of action involves the direct inhibition of these class IA PI3K enzymes, leading to a significant reduction in the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, modulates the activity of a cascade of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). By attenuating the PI3K/Akt signaling pathway, this compound impacts a range of cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected pathways.
Mechanism of Action: Inhibition of PI3K p110β and p110δ
This compound exerts its biological effects through the selective inhibition of the p110β and p110δ catalytic subunits of PI3K. While specific IC50 values for this compound are not consistently reported in the literature, data for the structurally similar compound, TG100-115, provides insight into the isoform selectivity.
| PI3K Isoform | TG100-115 IC50 (nM) |
| p110α | 1300[1][2] |
| p110β | 1200[1][2] |
| p110γ | 83[1][2] |
| p110δ | 235[1][2] |
Note: The IC50 values presented are for TG100-115 and serve as an indicator of the likely selectivity profile of this compound.
The inhibition of p110β and p110δ by this compound is a critical event that initiates a cascade of downstream signaling changes.
References
The Discovery and Development of TGX-115: A PI3K Inhibitor Targeting p110β/δ
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-115 is a potent and selective small molecule inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and evaluation are presented, alongside visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, inflammation, and metabolic disorders who are interested in the therapeutic potential of targeting the PI3K pathway.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist (α, β, γ, and δ), each with distinct tissue distribution and cellular functions.
This compound, with the chemical name 8-(2-Methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one, was developed as a selective inhibitor of the p110β and p110δ isoforms. This selectivity profile offers the potential for therapeutic intervention in diseases where these specific isoforms are hyperactivated, while potentially minimizing off-target effects associated with broader PI3K inhibition.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of the p110β and p110δ subunits of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By blocking the production of PIP3, this compound effectively attenuates the entire downstream PI3K/Akt signaling cascade. This leads to the inhibition of cell growth, proliferation, and survival in cells dependent on this pathway.
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound against the p110β and p110δ isoforms of PI3K has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity.
| Target Isoform | IC50 (µM) |
| p110β | 0.13[1] |
| p110δ | 0.63[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (8-(2-Methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one) can be achieved through a multi-step process involving the construction of the quinolin-4-one core followed by functionalization. The following is a plausible synthetic route based on established methodologies for similar compounds.
Step 1: Synthesis of 2,8-dichloro-4-hydroxyquinoline
This intermediate can be synthesized from 2-chloroaniline (B154045) and diethyl malonate through a Conrad-Limpach reaction, followed by chlorination.
Step 2: Synthesis of 2,8-dichloroquinolin-4(1H)-one
A mixture of 2-chloroaniline and diethyl malonate is heated to form the anilinocrotonate, which is then cyclized at high temperature in a suitable solvent like diphenyl ether to yield 8-chloro-4-hydroxy-2(1H)-quinolone. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) yields 2,8-dichloroquinolin-4(1H)-one.
Step 3: Synthesis of 8-chloro-2-morpholinoquinolin-4(1H)-one
2,8-dichloroquinolin-4(1H)-one is subjected to a nucleophilic aromatic substitution reaction with morpholine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature.
Step 4: Synthesis of this compound (Ullmann Condensation)
The final step involves an Ullmann condensation reaction between 8-chloro-2-morpholinoquinolin-4(1H)-one and 2-methylphenol. This copper-catalyzed cross-coupling reaction is typically performed in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.
Synthesis Workflow Diagram
Caption: A plausible synthetic workflow for the preparation of this compound.
In Vitro PI3K Kinase Assay
This assay is used to determine the IC50 values of this compound against different PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110β/p85α, p110δ/p85α)
-
PIP2 substrate
-
ATP
-
Kinase assay buffer
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the PI3K enzyme, PIP2 substrate, and kinase assay buffer to the wells of a 96-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Western Blot Analysis of Akt Phosphorylation
This experiment is performed to confirm the inhibitory effect of this compound on the PI3K signaling pathway in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U373MG glioma cells) in appropriate media.[2]
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) or DMSO (vehicle control) for a specified duration (e.g., 6 hours).[2]
-
Stimulate the cells with a growth factor (e.g., LPA) if necessary to activate the PI3K pathway.[2]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Western Blot Workflow Diagram
Caption: A typical workflow for Western blot analysis of Akt phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of PI3K p110β and p110δ in various physiological and pathological processes. Its selectivity provides a means to dissect the specific functions of these isoforms within the complex PI3K signaling network. The experimental protocols and data presented in this guide offer a foundation for researchers to utilize this compound in their studies and to further explore its therapeutic potential. Future investigations may focus on the in vivo efficacy of this compound in relevant disease models and the identification of predictive biomarkers for patient stratification.
References
The Discovery and Development of TGX-115: A PI3K Inhibitor Targeting p110β/δ
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-115 is a potent and selective small molecule inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and evaluation are presented, alongside visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, inflammation, and metabolic disorders who are interested in the therapeutic potential of targeting the PI3K pathway.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist (α, β, γ, and δ), each with distinct tissue distribution and cellular functions.
This compound, with the chemical name 8-(2-Methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one, was developed as a selective inhibitor of the p110β and p110δ isoforms. This selectivity profile offers the potential for therapeutic intervention in diseases where these specific isoforms are hyperactivated, while potentially minimizing off-target effects associated with broader PI3K inhibition.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of the p110β and p110δ subunits of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By blocking the production of PIP3, this compound effectively attenuates the entire downstream PI3K/Akt signaling cascade. This leads to the inhibition of cell growth, proliferation, and survival in cells dependent on this pathway.
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound against the p110β and p110δ isoforms of PI3K has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity.
| Target Isoform | IC50 (µM) |
| p110β | 0.13[1] |
| p110δ | 0.63[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (8-(2-Methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one) can be achieved through a multi-step process involving the construction of the quinolin-4-one core followed by functionalization. The following is a plausible synthetic route based on established methodologies for similar compounds.
Step 1: Synthesis of 2,8-dichloro-4-hydroxyquinoline
This intermediate can be synthesized from 2-chloroaniline and diethyl malonate through a Conrad-Limpach reaction, followed by chlorination.
Step 2: Synthesis of 2,8-dichloroquinolin-4(1H)-one
A mixture of 2-chloroaniline and diethyl malonate is heated to form the anilinocrotonate, which is then cyclized at high temperature in a suitable solvent like diphenyl ether to yield 8-chloro-4-hydroxy-2(1H)-quinolone. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) yields 2,8-dichloroquinolin-4(1H)-one.
Step 3: Synthesis of 8-chloro-2-morpholinoquinolin-4(1H)-one
2,8-dichloroquinolin-4(1H)-one is subjected to a nucleophilic aromatic substitution reaction with morpholine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature.
Step 4: Synthesis of this compound (Ullmann Condensation)
The final step involves an Ullmann condensation reaction between 8-chloro-2-morpholinoquinolin-4(1H)-one and 2-methylphenol. This copper-catalyzed cross-coupling reaction is typically performed in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Synthesis Workflow Diagram
Caption: A plausible synthetic workflow for the preparation of this compound.
In Vitro PI3K Kinase Assay
This assay is used to determine the IC50 values of this compound against different PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110β/p85α, p110δ/p85α)
-
PIP2 substrate
-
ATP
-
Kinase assay buffer
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the PI3K enzyme, PIP2 substrate, and kinase assay buffer to the wells of a 96-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Western Blot Analysis of Akt Phosphorylation
This experiment is performed to confirm the inhibitory effect of this compound on the PI3K signaling pathway in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U373MG glioma cells) in appropriate media.[2]
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) or DMSO (vehicle control) for a specified duration (e.g., 6 hours).[2]
-
Stimulate the cells with a growth factor (e.g., LPA) if necessary to activate the PI3K pathway.[2]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Western Blot Workflow Diagram
Caption: A typical workflow for Western blot analysis of Akt phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of PI3K p110β and p110δ in various physiological and pathological processes. Its selectivity provides a means to dissect the specific functions of these isoforms within the complex PI3K signaling network. The experimental protocols and data presented in this guide offer a foundation for researchers to utilize this compound in their studies and to further explore its therapeutic potential. Future investigations may focus on the in vivo efficacy of this compound in relevant disease models and the identification of predictive biomarkers for patient stratification.
References
TGX-115: A Technical Guide to its Role in the Insulin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TGX-115, a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K), and its role in the insulin (B600854) signaling pathway. While the PI3K pathway is a critical mediator of insulin's metabolic effects, extensive research, primarily from the seminal work of Knight et al. (2006), indicates that the p110α isoform, rather than p110β, is the primary transducer of the insulin signal in key metabolic tissues. This guide will detail the mechanism of action of this compound, present quantitative data on its isoform selectivity and its effects in cellular and in vivo models of insulin action, and provide comprehensive experimental protocols for the key assays used to elucidate its function. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's utility as a research tool and its potential therapeutic implications, or lack thereof, in the context of insulin signaling and diabetes.
Introduction to this compound and the Insulin Signaling Pathway
The insulin signaling pathway is a complex and highly regulated cascade of molecular events initiated by the binding of insulin to its receptor on the surface of target cells, such as adipocytes and myocytes. This pathway is central to the regulation of glucose homeostasis, promoting glucose uptake from the bloodstream and its subsequent storage as glycogen (B147801) or conversion to lipids. A key mediator in this pathway is the family of Class I PI3-kinases, which are heterodimeric enzymes consisting of a regulatory and a catalytic subunit. The catalytic subunits exist as four isoforms: p110α, p110β, p110γ, and p110δ.
This compound is a potent and selective small molecule inhibitor of the p110β and p110δ isoforms of PI3K. Its selectivity makes it a valuable tool for dissecting the specific roles of these isoforms in various cellular processes. While the PI3K pathway is undeniably crucial for insulin signaling, the specific contribution of each p110 isoform has been a subject of intense investigation. This guide focuses on the experimental evidence defining the role, or lack thereof, of the this compound-sensitive isoforms (p110β and p110δ) in the metabolic actions of insulin.
Mechanism of Action of this compound in the Insulin Signaling Pathway
The canonical insulin signaling pathway leading to glucose uptake involves the following key steps:
-
Insulin Receptor Activation: Insulin binds to the α-subunits of the insulin receptor (IR), a receptor tyrosine kinase, inducing a conformational change that activates the tyrosine kinase domain on the intracellular β-subunits.
-
IRS Phosphorylation: The activated IR phosphorylates various intracellular substrate proteins, most notably insulin receptor substrate (IRS) proteins.
-
PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the regulatory subunit (p85) of Class IA PI3Ks, recruiting the catalytic subunit (p110) to the plasma membrane and activating its lipid kinase activity.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 recruits and activates downstream kinases, most importantly Akt (also known as protein kinase B).
-
GLUT4 Translocation: Activated Akt phosphorylates a range of substrates, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby facilitating glucose uptake into the cell.
This compound exerts its effect by competitively inhibiting the ATP-binding site of the p110β and p110δ catalytic subunits of PI3K, thus preventing the production of PIP3. In theory, if p110β or p110δ were the primary isoforms activated by insulin, this compound would be expected to block downstream signaling events such as Akt phosphorylation and glucose uptake.
Quantitative Data on this compound's Role in Insulin Signaling
The central evidence for the role of this compound in the insulin signaling pathway comes from the comprehensive study by Knight et al. (2006), which pharmacologically mapped the functions of PI3K isoforms. Their findings consistently point to p110α as the dominant isoform in insulin signaling, with p110β playing a negligible role in the acute metabolic effects of insulin.
In Vitro PI3K Isoform Selectivity of this compound
The selectivity of this compound for different PI3K isoforms is crucial for interpreting its biological effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four Class I PI3K isoforms.
| PI3K Isoform | This compound IC50 (nM) |
| p110α | 1300 |
| p110β | 1200 |
| p110γ | 83 |
| p110δ | 235 |
Data compiled from publicly available sources.
As the data indicates, this compound is significantly more potent against p110γ and p110δ compared to p110α and p110β.
Effect of this compound on Insulin-Stimulated Akt Phosphorylation in 3T3-L1 Adipocytes
A key downstream event in the insulin signaling cascade is the phosphorylation of Akt. Knight et al. (2006) investigated the effect of various PI3K inhibitors on insulin-stimulated Akt phosphorylation in 3T3-L1 adipocytes.
| Treatment | Akt Phosphorylation (relative to insulin stimulation) |
| Insulin | 100% |
| Insulin + this compound (p110β/δ inhibitor) | No significant inhibition |
| Insulin + PIK-90 (p110α inhibitor) | Significant inhibition |
This table summarizes the qualitative findings from Knight et al. (2006). The original publication should be consulted for detailed quantitative data and statistical analysis.
These results demonstrate that selective inhibition of p110β and p110δ by this compound does not impede insulin-stimulated Akt phosphorylation in adipocytes, whereas inhibition of p110α has a pronounced inhibitory effect.
Effect of this compound on Insulin-Stimulated Glucose Uptake in L6 Myotubes
To assess the functional consequence of PI3K inhibition on a key metabolic output, the effect on glucose uptake was measured in L6 myotubes.
| Treatment | Glucose Uptake (relative to insulin stimulation) |
| Insulin | 100% |
| Insulin + this compound (p110β/δ inhibitor) | No significant inhibition |
| Insulin + p110α inhibitor | Significant inhibition |
This table summarizes the qualitative findings consistent with the study by Knight et al. (2006). The original publication should be consulted for detailed quantitative data and statistical analysis.
Similar to the Akt phosphorylation results, these findings indicate that p110α is the primary isoform mediating insulin-stimulated glucose uptake in myotubes.
In Vivo Effect of this compound on Insulin Tolerance in Mice
To translate these cellular findings to a physiological context, an insulin tolerance test was performed in mice. This test measures the ability of insulin to lower blood glucose levels.
| Treatment | Effect on Blood Glucose Levels |
| Insulin | Significant reduction |
| Insulin + this compound (10 mg/kg, i.p.) | No effect on insulin-induced blood glucose reduction |
| Insulin + p110α inhibitor | Blockade of insulin-induced blood glucose reduction |
This table summarizes the in vivo findings from Knight et al. (2006) and other publicly available data.
The in vivo data corroborate the in vitro findings, strongly suggesting that p110β is not a critical mediator of the acute hypoglycemic action of insulin.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro PI3-Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylinositol (PI) or Phosphatidylinositol (4,5)-bisphosphate (PIP2) as substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the purified PI3K isoform, kinase buffer, and the lipid substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a solution such as 1 M HCl.
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the phosphorylated lipid product from the unreacted ATP.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radioactivity of the phosphorylated lipid spots.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Akt Phosphorylation
Objective: To assess the effect of this compound on insulin-stimulated Akt phosphorylation in cultured cells (e.g., 3T3-L1 adipocytes).
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes for several hours to overnight in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of Akt phosphorylation.
2-Deoxyglucose Uptake Assay
Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in cultured cells (e.g., L6 myotubes).
Materials:
-
Differentiated L6 myotubes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-[³H]-glucose or a non-radioactive glucose analog kit
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)
Procedure:
-
Seed and differentiate L6 myoblasts into myotubes in a multi-well plate.
-
Serum-starve the differentiated myotubes for several hours.
-
Wash the cells with KRH buffer.
-
Pre-treat the cells with this compound or DMSO for a specified time.
-
Stimulate the cells with insulin for a defined period (e.g., 20-30 minutes) to induce GLUT4 translocation. A set of wells should be treated with cytochalasin B to measure non-specific glucose uptake.
-
Add 2-deoxy-[³H]-glucose or the non-radioactive glucose analog and incubate for a short time (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells.
-
For radioactive assays, add the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol to measure the internalized glucose analog.
-
Normalize the glucose uptake to the total protein content in each well.
In Vivo Insulin Tolerance Test
Objective: To evaluate the effect of this compound on insulin-mediated glucose disposal in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Insulin
-
Saline solution
-
Glucometer and test strips
Procedure:
-
Fast the mice for a short period (e.g., 4-6 hours).
-
Record the baseline blood glucose level from a tail snip.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
After a pre-determined time (e.g., 30 minutes), administer a bolus of insulin (e.g., 0.75 U/kg) via i.p. injection.
-
Measure blood glucose levels at various time points after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose levels over time to assess the insulin tolerance.
Visualizations
Signaling Pathways
Caption: The insulin signaling pathway leading to glucose uptake.
Experimental Workflow: Akt Phosphorylation Assay
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Conclusion
The available evidence, primarily from the comprehensive pharmacological mapping of the PI3K family, strongly indicates that this compound, as a selective inhibitor of p110β and p110δ, does not significantly impact the primary insulin signaling pathway that mediates glucose uptake in key metabolic cell types. The p110α isoform has been identified as the crucial player in this context.
Therefore, while this compound remains a valuable research tool for investigating the roles of p110β and p110δ in other physiological and pathological processes, its direct application as a modulator of insulin sensitivity or glucose metabolism appears limited. This technical guide provides the foundational data and methodologies for researchers to critically evaluate the use of this compound in their studies related to insulin signaling and to design experiments that can further clarify the nuanced roles of PI3K isoforms in cellular metabolism. Future research may explore potential indirect or long-term effects of p110β/δ inhibition on insulin sensitivity, or its role in specific disease states where the contribution of these isoforms may be more pronounced.
TGX-115: A Technical Guide to its Role in the Insulin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TGX-115, a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K), and its role in the insulin signaling pathway. While the PI3K pathway is a critical mediator of insulin's metabolic effects, extensive research, primarily from the seminal work of Knight et al. (2006), indicates that the p110α isoform, rather than p110β, is the primary transducer of the insulin signal in key metabolic tissues. This guide will detail the mechanism of action of this compound, present quantitative data on its isoform selectivity and its effects in cellular and in vivo models of insulin action, and provide comprehensive experimental protocols for the key assays used to elucidate its function. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's utility as a research tool and its potential therapeutic implications, or lack thereof, in the context of insulin signaling and diabetes.
Introduction to this compound and the Insulin Signaling Pathway
The insulin signaling pathway is a complex and highly regulated cascade of molecular events initiated by the binding of insulin to its receptor on the surface of target cells, such as adipocytes and myocytes. This pathway is central to the regulation of glucose homeostasis, promoting glucose uptake from the bloodstream and its subsequent storage as glycogen or conversion to lipids. A key mediator in this pathway is the family of Class I PI3-kinases, which are heterodimeric enzymes consisting of a regulatory and a catalytic subunit. The catalytic subunits exist as four isoforms: p110α, p110β, p110γ, and p110δ.
This compound is a potent and selective small molecule inhibitor of the p110β and p110δ isoforms of PI3K. Its selectivity makes it a valuable tool for dissecting the specific roles of these isoforms in various cellular processes. While the PI3K pathway is undeniably crucial for insulin signaling, the specific contribution of each p110 isoform has been a subject of intense investigation. This guide focuses on the experimental evidence defining the role, or lack thereof, of the this compound-sensitive isoforms (p110β and p110δ) in the metabolic actions of insulin.
Mechanism of Action of this compound in the Insulin Signaling Pathway
The canonical insulin signaling pathway leading to glucose uptake involves the following key steps:
-
Insulin Receptor Activation: Insulin binds to the α-subunits of the insulin receptor (IR), a receptor tyrosine kinase, inducing a conformational change that activates the tyrosine kinase domain on the intracellular β-subunits.
-
IRS Phosphorylation: The activated IR phosphorylates various intracellular substrate proteins, most notably insulin receptor substrate (IRS) proteins.
-
PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the regulatory subunit (p85) of Class IA PI3Ks, recruiting the catalytic subunit (p110) to the plasma membrane and activating its lipid kinase activity.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 recruits and activates downstream kinases, most importantly Akt (also known as protein kinase B).
-
GLUT4 Translocation: Activated Akt phosphorylates a range of substrates, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby facilitating glucose uptake into the cell.
This compound exerts its effect by competitively inhibiting the ATP-binding site of the p110β and p110δ catalytic subunits of PI3K, thus preventing the production of PIP3. In theory, if p110β or p110δ were the primary isoforms activated by insulin, this compound would be expected to block downstream signaling events such as Akt phosphorylation and glucose uptake.
Quantitative Data on this compound's Role in Insulin Signaling
The central evidence for the role of this compound in the insulin signaling pathway comes from the comprehensive study by Knight et al. (2006), which pharmacologically mapped the functions of PI3K isoforms. Their findings consistently point to p110α as the dominant isoform in insulin signaling, with p110β playing a negligible role in the acute metabolic effects of insulin.
In Vitro PI3K Isoform Selectivity of this compound
The selectivity of this compound for different PI3K isoforms is crucial for interpreting its biological effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four Class I PI3K isoforms.
| PI3K Isoform | This compound IC50 (nM) |
| p110α | 1300 |
| p110β | 1200 |
| p110γ | 83 |
| p110δ | 235 |
Data compiled from publicly available sources.
As the data indicates, this compound is significantly more potent against p110γ and p110δ compared to p110α and p110β.
Effect of this compound on Insulin-Stimulated Akt Phosphorylation in 3T3-L1 Adipocytes
A key downstream event in the insulin signaling cascade is the phosphorylation of Akt. Knight et al. (2006) investigated the effect of various PI3K inhibitors on insulin-stimulated Akt phosphorylation in 3T3-L1 adipocytes.
| Treatment | Akt Phosphorylation (relative to insulin stimulation) |
| Insulin | 100% |
| Insulin + this compound (p110β/δ inhibitor) | No significant inhibition |
| Insulin + PIK-90 (p110α inhibitor) | Significant inhibition |
This table summarizes the qualitative findings from Knight et al. (2006). The original publication should be consulted for detailed quantitative data and statistical analysis.
These results demonstrate that selective inhibition of p110β and p110δ by this compound does not impede insulin-stimulated Akt phosphorylation in adipocytes, whereas inhibition of p110α has a pronounced inhibitory effect.
Effect of this compound on Insulin-Stimulated Glucose Uptake in L6 Myotubes
To assess the functional consequence of PI3K inhibition on a key metabolic output, the effect on glucose uptake was measured in L6 myotubes.
| Treatment | Glucose Uptake (relative to insulin stimulation) |
| Insulin | 100% |
| Insulin + this compound (p110β/δ inhibitor) | No significant inhibition |
| Insulin + p110α inhibitor | Significant inhibition |
This table summarizes the qualitative findings consistent with the study by Knight et al. (2006). The original publication should be consulted for detailed quantitative data and statistical analysis.
Similar to the Akt phosphorylation results, these findings indicate that p110α is the primary isoform mediating insulin-stimulated glucose uptake in myotubes.
In Vivo Effect of this compound on Insulin Tolerance in Mice
To translate these cellular findings to a physiological context, an insulin tolerance test was performed in mice. This test measures the ability of insulin to lower blood glucose levels.
| Treatment | Effect on Blood Glucose Levels |
| Insulin | Significant reduction |
| Insulin + this compound (10 mg/kg, i.p.) | No effect on insulin-induced blood glucose reduction |
| Insulin + p110α inhibitor | Blockade of insulin-induced blood glucose reduction |
This table summarizes the in vivo findings from Knight et al. (2006) and other publicly available data.
The in vivo data corroborate the in vitro findings, strongly suggesting that p110β is not a critical mediator of the acute hypoglycemic action of insulin.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro PI3-Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylinositol (PI) or Phosphatidylinositol (4,5)-bisphosphate (PIP2) as substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the purified PI3K isoform, kinase buffer, and the lipid substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a solution such as 1 M HCl.
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the phosphorylated lipid product from the unreacted ATP.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the radioactivity of the phosphorylated lipid spots.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Akt Phosphorylation
Objective: To assess the effect of this compound on insulin-stimulated Akt phosphorylation in cultured cells (e.g., 3T3-L1 adipocytes).
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes for several hours to overnight in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of Akt phosphorylation.
2-Deoxyglucose Uptake Assay
Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in cultured cells (e.g., L6 myotubes).
Materials:
-
Differentiated L6 myotubes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-[³H]-glucose or a non-radioactive glucose analog kit
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)
Procedure:
-
Seed and differentiate L6 myoblasts into myotubes in a multi-well plate.
-
Serum-starve the differentiated myotubes for several hours.
-
Wash the cells with KRH buffer.
-
Pre-treat the cells with this compound or DMSO for a specified time.
-
Stimulate the cells with insulin for a defined period (e.g., 20-30 minutes) to induce GLUT4 translocation. A set of wells should be treated with cytochalasin B to measure non-specific glucose uptake.
-
Add 2-deoxy-[³H]-glucose or the non-radioactive glucose analog and incubate for a short time (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells.
-
For radioactive assays, add the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol to measure the internalized glucose analog.
-
Normalize the glucose uptake to the total protein content in each well.
In Vivo Insulin Tolerance Test
Objective: To evaluate the effect of this compound on insulin-mediated glucose disposal in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Insulin
-
Saline solution
-
Glucometer and test strips
Procedure:
-
Fast the mice for a short period (e.g., 4-6 hours).
-
Record the baseline blood glucose level from a tail snip.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
After a pre-determined time (e.g., 30 minutes), administer a bolus of insulin (e.g., 0.75 U/kg) via i.p. injection.
-
Measure blood glucose levels at various time points after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose levels over time to assess the insulin tolerance.
Visualizations
Signaling Pathways
Caption: The insulin signaling pathway leading to glucose uptake.
Experimental Workflow: Akt Phosphorylation Assay
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Conclusion
The available evidence, primarily from the comprehensive pharmacological mapping of the PI3K family, strongly indicates that this compound, as a selective inhibitor of p110β and p110δ, does not significantly impact the primary insulin signaling pathway that mediates glucose uptake in key metabolic cell types. The p110α isoform has been identified as the crucial player in this context.
Therefore, while this compound remains a valuable research tool for investigating the roles of p110β and p110δ in other physiological and pathological processes, its direct application as a modulator of insulin sensitivity or glucose metabolism appears limited. This technical guide provides the foundational data and methodologies for researchers to critically evaluate the use of this compound in their studies related to insulin signaling and to design experiments that can further clarify the nuanced roles of PI3K isoforms in cellular metabolism. Future research may explore potential indirect or long-term effects of p110β/δ inhibition on insulin sensitivity, or its role in specific disease states where the contribution of these isoforms may be more pronounced.
An In-depth Technical Guide to PI3K Beta and Delta Function in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and migration.[1][2] The Class IA PI3Ks, which include the beta (β) and delta (δ) isoforms, are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2][3] While both p110β and p110δ catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), they exhibit distinct tissue distribution, regulation, and downstream functions, making them attractive targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core functions of PI3Kβ and PI3Kδ in cell signaling, with a focus on their distinct and overlapping roles, experimental methodologies for their study, and quantitative data to support further research and drug development.
PI3K Beta (p110β): A Key Player in Thrombosis and Cell Cycle Control
While ubiquitously expressed, PI3Kβ has emerged as a crucial regulator of specific cellular events, most notably in platelet activation and thrombosis.[6][7][8][9] It is the most abundant PI3K isoform in platelets and is essential for thrombus formation and stability under high shear stress conditions.[9][10]
PI3Kβ Signaling Pathway in Platelets
Upon platelet activation by agonists such as ADP or through engagement of the collagen receptor GPVI, PI3Kβ is activated downstream of G-protein coupled receptors (GPCRs), particularly the P2Y12 receptor, and integrin αIIbβ3.[4][6][10] This activation leads to the production of PIP3 and subsequent activation of downstream effectors like Akt.[4] The activation of Akt via PI3Kβ is critical for integrin αIIbβ3 activation ("outside-in" signaling), which is necessary for stable platelet aggregation and thrombus formation.[8][10] PI3Kβ also contributes to thromboxane (B8750289) A2 generation through the ERK signaling pathway.[6]
Figure 1: PI3Kβ Signaling in Platelet Activation.
Beyond its role in thrombosis, PI3Kβ is also implicated in the control of DNA replication and S-phase progression. It has been shown to localize to the nucleus and regulate the binding of Proliferating Cell Nuclear Antigen (PCNA) to chromatin.
PI3K Delta (p110δ): A Master Regulator of the Immune System
The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical mediator of immune cell function.[4][11] Its role is particularly well-established in B and T lymphocytes.[12][13]
PI3Kδ Signaling in B-Cell Activation
PI3Kδ is a central node in the B-cell receptor (BCR) signaling cascade.[12][13] Upon BCR engagement by an antigen, PI3Kδ is recruited to the plasma membrane and activated, leading to the production of PIP3.[14] This initiates a signaling cascade that involves the activation of Akt and Bruton's tyrosine kinase (BTK).[14] Downstream of PI3Kδ, these signaling events are crucial for B-cell proliferation, survival, differentiation, and antibody production.[4][13] Overactivation of the PI3Kδ pathway due to mutations in the PIK3CD gene leads to a primary immunodeficiency known as Activated PI3K Delta Syndrome (APDS), characterized by recurrent infections and lymphoproliferation.[5]
Figure 2: PI3Kδ Signaling in B-Cell Activation.
Quantitative Data for PI3Kβ and PI3Kδ
A key aspect of understanding the distinct roles of PI3Kβ and PI3Kδ lies in the quantitative analysis of their enzymatic activity and their sensitivity to various inhibitors.
Kinetic Parameters
While direct side-by-side comparative studies of the kinetic parameters for p110β and p110δ are not extensively reported in the literature, studies on individual isoforms provide some insights. For instance, a study on PI3Kα reported a Km for ATP of 2.0 ± 0.5 µM and for PIP2 of 1.80 ± 0.03 µM, with a Vmax of 1.70 ± 0.06 pmol/min.[15] Obtaining similar precise values for p110β and p110δ under identical experimental conditions would be invaluable for a direct comparison of their catalytic efficiencies.
Inhibitor Sensitivity (IC50 Values)
The development of isoform-selective inhibitors has been instrumental in dissecting the specific functions of PI3Kβ and PI3Kδ. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.
| Inhibitor | Target(s) | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Reference(s) |
| PI3Kβ-selective | ||||||
| TGX-221 | PI3Kβ | >5,000 | 100-200 | 500-1,000 | >5,000 | [6] |
| GSK2636771 | PI3Kβ | >900-fold selective | - | >10-fold selective | >900-fold selective | [16] |
| PI3Kδ-selective | ||||||
| Idelalisib (CAL-101) | PI3Kδ | 820 | 565 | 2.5 | 89 | [4] |
| Seletalisib (UCB-5857) | PI3Kδ | 24- to 303-fold selective | 24- to 303-fold selective | 12 | 24- to 303-fold selective | [16] |
| PI-3065 | p110δ | >70-fold selective | >70-fold selective | 15 | >70-fold selective | [16] |
| IC87114 | PI3Kδ | >100-fold selective | >100-fold selective | 500 | 58-fold selective | [17] |
| Dual/Pan-PI3K Inhibitors | ||||||
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | [16][18] |
| Duvelisib (IPI-145) | PI3Kδ/γ | 1602 | 85 | 2.5 | 27 | [19] |
| Pilaralisib (XL147) | PI3Kα/δ/γ | 39 | - | 36 | 23 | [18] |
| TG-100-115 | PI3Kγ/δ | - | - | 235 | 83 | [18] |
| PI-103 | Pan-PI3K | 2 | 3 | 3 | 15 | [18] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes and are collated from the cited literature.
Experimental Protocols
Investigating the specific roles of PI3Kβ and PI3Kδ requires robust and well-defined experimental methodologies. Below are detailed protocols for key experiments used to study PI3K signaling.
Western Blot Analysis of Akt Phosphorylation
This is a fundamental technique to assess the activation state of the PI3K pathway by measuring the phosphorylation of its key downstream effector, Akt, at Serine 473.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
PI3K isoform-selective inhibitors (e.g., TGX-221 for PI3Kβ, Idelalisib for PI3Kδ)
-
Stimulating agent (e.g., ADP for platelets, anti-IgM for B-cells)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture to 70-80% confluency.
-
Serum-starve cells for 3-4 hours if necessary to reduce basal PI3K activity.
-
Pre-treat cells with desired concentrations of PI3K inhibitors or vehicle control for 1-2 hours.
-
Stimulate cells with the appropriate agonist for 5-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer.
-
Scrape cells and transfer lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for a loading control.
-
Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This assay is well-suited for high-throughput screening of inhibitors.
Materials:
-
Recombinant active PI3Kβ or PI3Kδ enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
PIP2 substrate solution (e.g., 125 µM in Kinase Assay Buffer)
-
ATP solution (e.g., 250 µM)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reaction Setup:
-
In a 96-well plate, set up the kinase reaction in a final volume of 25 µL.
-
Add 5 µL of Kinase Assay Buffer.
-
Add 5 µL of the PI3K enzyme solution (diluted in Kinase Dilution Buffer).
-
Add 5 µL of the inhibitor solution at various concentrations or vehicle control.
-
Add 5 µL of the PIP2 substrate solution.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).
-
-
Terminate Reaction and Deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the isoform selectivity of a novel PI3K inhibitor.
Figure 3: Workflow for Assessing PI3K Inhibitor Selectivity.
Conclusion
PI3Kβ and PI3Kδ represent two closely related yet functionally distinct isoforms of a critical signaling enzyme. PI3Kβ's prominent role in platelet activation makes it a compelling target for anti-thrombotic therapies, while the central function of PI3Kδ in the immune system has led to the development of inhibitors for B-cell malignancies and autoimmune diseases. A thorough understanding of their specific signaling pathways, coupled with robust quantitative assays and detailed experimental protocols, is paramount for the continued development of next-generation therapeutics that can selectively modulate the activity of these important enzymes. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of PI3Kβ and PI3Kδ signaling and to design experiments that will further elucidate their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 5. Frontiers | Activated PI3Kinase Delta Syndrome—A Multifaceted Disease [frontiersin.org]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. PI 3-kinase p110beta: a new target for antithrombotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K inhibitors in thrombosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P110δ - Wikipedia [en.wikipedia.org]
- 11. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoform-specific activities of the regulatory subunits of phosphatidylinositol 3-kinases – potentially novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphatidylinositol 3-kinase activation is mediated by high-affinity interactions between distinct domains within the p110 and p85 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of the p85/p110 Phosphatidylinositol 3′-Kinase: Stabilization and Inhibition of the p110α Catalytic Subunit by the p85 Regulatory Subunit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PI3K Beta and Delta Function in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and migration.[1][2] The Class IA PI3Ks, which include the beta (β) and delta (δ) isoforms, are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2][3] While both p110β and p110δ catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), they exhibit distinct tissue distribution, regulation, and downstream functions, making them attractive targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core functions of PI3Kβ and PI3Kδ in cell signaling, with a focus on their distinct and overlapping roles, experimental methodologies for their study, and quantitative data to support further research and drug development.
PI3K Beta (p110β): A Key Player in Thrombosis and Cell Cycle Control
While ubiquitously expressed, PI3Kβ has emerged as a crucial regulator of specific cellular events, most notably in platelet activation and thrombosis.[6][7][8][9] It is the most abundant PI3K isoform in platelets and is essential for thrombus formation and stability under high shear stress conditions.[9][10]
PI3Kβ Signaling Pathway in Platelets
Upon platelet activation by agonists such as ADP or through engagement of the collagen receptor GPVI, PI3Kβ is activated downstream of G-protein coupled receptors (GPCRs), particularly the P2Y12 receptor, and integrin αIIbβ3.[4][6][10] This activation leads to the production of PIP3 and subsequent activation of downstream effectors like Akt.[4] The activation of Akt via PI3Kβ is critical for integrin αIIbβ3 activation ("outside-in" signaling), which is necessary for stable platelet aggregation and thrombus formation.[8][10] PI3Kβ also contributes to thromboxane A2 generation through the ERK signaling pathway.[6]
Figure 1: PI3Kβ Signaling in Platelet Activation.
Beyond its role in thrombosis, PI3Kβ is also implicated in the control of DNA replication and S-phase progression. It has been shown to localize to the nucleus and regulate the binding of Proliferating Cell Nuclear Antigen (PCNA) to chromatin.
PI3K Delta (p110δ): A Master Regulator of the Immune System
The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical mediator of immune cell function.[4][11] Its role is particularly well-established in B and T lymphocytes.[12][13]
PI3Kδ Signaling in B-Cell Activation
PI3Kδ is a central node in the B-cell receptor (BCR) signaling cascade.[12][13] Upon BCR engagement by an antigen, PI3Kδ is recruited to the plasma membrane and activated, leading to the production of PIP3.[14] This initiates a signaling cascade that involves the activation of Akt and Bruton's tyrosine kinase (BTK).[14] Downstream of PI3Kδ, these signaling events are crucial for B-cell proliferation, survival, differentiation, and antibody production.[4][13] Overactivation of the PI3Kδ pathway due to mutations in the PIK3CD gene leads to a primary immunodeficiency known as Activated PI3K Delta Syndrome (APDS), characterized by recurrent infections and lymphoproliferation.[5]
Figure 2: PI3Kδ Signaling in B-Cell Activation.
Quantitative Data for PI3Kβ and PI3Kδ
A key aspect of understanding the distinct roles of PI3Kβ and PI3Kδ lies in the quantitative analysis of their enzymatic activity and their sensitivity to various inhibitors.
Kinetic Parameters
While direct side-by-side comparative studies of the kinetic parameters for p110β and p110δ are not extensively reported in the literature, studies on individual isoforms provide some insights. For instance, a study on PI3Kα reported a Km for ATP of 2.0 ± 0.5 µM and for PIP2 of 1.80 ± 0.03 µM, with a Vmax of 1.70 ± 0.06 pmol/min.[15] Obtaining similar precise values for p110β and p110δ under identical experimental conditions would be invaluable for a direct comparison of their catalytic efficiencies.
Inhibitor Sensitivity (IC50 Values)
The development of isoform-selective inhibitors has been instrumental in dissecting the specific functions of PI3Kβ and PI3Kδ. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.
| Inhibitor | Target(s) | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Reference(s) |
| PI3Kβ-selective | ||||||
| TGX-221 | PI3Kβ | >5,000 | 100-200 | 500-1,000 | >5,000 | [6] |
| GSK2636771 | PI3Kβ | >900-fold selective | - | >10-fold selective | >900-fold selective | [16] |
| PI3Kδ-selective | ||||||
| Idelalisib (CAL-101) | PI3Kδ | 820 | 565 | 2.5 | 89 | [4] |
| Seletalisib (UCB-5857) | PI3Kδ | 24- to 303-fold selective | 24- to 303-fold selective | 12 | 24- to 303-fold selective | [16] |
| PI-3065 | p110δ | >70-fold selective | >70-fold selective | 15 | >70-fold selective | [16] |
| IC87114 | PI3Kδ | >100-fold selective | >100-fold selective | 500 | 58-fold selective | [17] |
| Dual/Pan-PI3K Inhibitors | ||||||
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | [16][18] |
| Duvelisib (IPI-145) | PI3Kδ/γ | 1602 | 85 | 2.5 | 27 | [19] |
| Pilaralisib (XL147) | PI3Kα/δ/γ | 39 | - | 36 | 23 | [18] |
| TG-100-115 | PI3Kγ/δ | - | - | 235 | 83 | [18] |
| PI-103 | Pan-PI3K | 2 | 3 | 3 | 15 | [18] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes and are collated from the cited literature.
Experimental Protocols
Investigating the specific roles of PI3Kβ and PI3Kδ requires robust and well-defined experimental methodologies. Below are detailed protocols for key experiments used to study PI3K signaling.
Western Blot Analysis of Akt Phosphorylation
This is a fundamental technique to assess the activation state of the PI3K pathway by measuring the phosphorylation of its key downstream effector, Akt, at Serine 473.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
PI3K isoform-selective inhibitors (e.g., TGX-221 for PI3Kβ, Idelalisib for PI3Kδ)
-
Stimulating agent (e.g., ADP for platelets, anti-IgM for B-cells)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture to 70-80% confluency.
-
Serum-starve cells for 3-4 hours if necessary to reduce basal PI3K activity.
-
Pre-treat cells with desired concentrations of PI3K inhibitors or vehicle control for 1-2 hours.
-
Stimulate cells with the appropriate agonist for 5-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer.
-
Scrape cells and transfer lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for a loading control.
-
Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This assay is well-suited for high-throughput screening of inhibitors.
Materials:
-
Recombinant active PI3Kβ or PI3Kδ enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
PIP2 substrate solution (e.g., 125 µM in Kinase Assay Buffer)
-
ATP solution (e.g., 250 µM)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reaction Setup:
-
In a 96-well plate, set up the kinase reaction in a final volume of 25 µL.
-
Add 5 µL of Kinase Assay Buffer.
-
Add 5 µL of the PI3K enzyme solution (diluted in Kinase Dilution Buffer).
-
Add 5 µL of the inhibitor solution at various concentrations or vehicle control.
-
Add 5 µL of the PIP2 substrate solution.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).
-
-
Terminate Reaction and Deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the isoform selectivity of a novel PI3K inhibitor.
Figure 3: Workflow for Assessing PI3K Inhibitor Selectivity.
Conclusion
PI3Kβ and PI3Kδ represent two closely related yet functionally distinct isoforms of a critical signaling enzyme. PI3Kβ's prominent role in platelet activation makes it a compelling target for anti-thrombotic therapies, while the central function of PI3Kδ in the immune system has led to the development of inhibitors for B-cell malignancies and autoimmune diseases. A thorough understanding of their specific signaling pathways, coupled with robust quantitative assays and detailed experimental protocols, is paramount for the continued development of next-generation therapeutics that can selectively modulate the activity of these important enzymes. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of PI3Kβ and PI3Kδ signaling and to design experiments that will further elucidate their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 5. Frontiers | Activated PI3Kinase Delta Syndrome—A Multifaceted Disease [frontiersin.org]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. PI 3-kinase p110beta: a new target for antithrombotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K inhibitors in thrombosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P110δ - Wikipedia [en.wikipedia.org]
- 11. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoform-specific activities of the regulatory subunits of phosphatidylinositol 3-kinases – potentially novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphatidylinositol 3-kinase activation is mediated by high-affinity interactions between distinct domains within the p110 and p85 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of the p85/p110 Phosphatidylinositol 3′-Kinase: Stabilization and Inhibition of the p110α Catalytic Subunit by the p85 Regulatory Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TGX-115 on Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
TGX-115 is a potent and selective small molecule inhibitor that has garnered significant interest within the research and drug development communities. Its primary mechanism of action involves the modulation of key cellular signaling pathways, making it a valuable tool for investigating cellular processes and a potential candidate for therapeutic intervention in various diseases. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound is recognized as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K pathway is a central signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various cancers and other diseases.
This compound exhibits selectivity for specific isoforms of the PI3K catalytic subunit, p110. While there are some variations in the reported selectivity across different studies, it is consistently shown to target p110β and p110δ, or PI3Kγ and PI3Kδ isoforms.[1][2][3][4][5][6] This selective inhibition is crucial as it allows for a more targeted approach to modulating the PI3K pathway, potentially minimizing off-target effects.
The inhibitory action of this compound on PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt. By blocking PIP3 production, this compound effectively attenuates the activation of Akt and its subsequent downstream targets, including the mammalian target of rapamycin (B549165) (mTOR).[1][3]
Below is a diagram illustrating the central role of this compound in the PI3K/Akt/mTOR signaling cascade.
Quantitative Analysis of this compound Activity
The potency of this compound as a PI3K inhibitor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness against different PI3K isoforms.
| Compound | Target Isoform | IC50 Value | Reference |
| This compound | p110β | 0.13 µM | [2] |
| p110δ | 0.63 µM | [2] | |
| TG100-115 | PI3Kγ | 83 nM | [3][4][6] |
| PI3Kδ | 235 nM | [3][4][6] | |
| PI3Kα | >1 µM | [4][5] | |
| PI3Kβ | >1 µM | [4][5] |
Note: this compound and TG100-115 are often used interchangeably in the literature to refer to the same or a very similar chemical entity.
The data clearly indicates a high degree of selectivity for the β, δ, and γ isoforms of PI3K over the α isoform. This selectivity is a key feature of this compound, as different PI3K isoforms have distinct physiological and pathological roles.
Downstream Cellular Effects of this compound Treatment
The inhibition of the PI3K/Akt/mTOR pathway by this compound translates into a range of observable cellular effects. These effects have been documented in various cell types, highlighting the broad applicability of this inhibitor in cellular research.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| U373MG glioma cells | 0.1 - 10 µM | 6 hours | Blockade of Akt (Ser473) phosphorylation | [1] |
| L6 myotubes | Not specified | Not specified | Blockade of p110β-mediated Akt phosphorylation induced by LPA | [1] |
| 3T3-L1 adipocytes | Not specified | Not specified | Reduction of insulin-stimulated PI(3,4)P2 and PIP3 levels | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Not specified | Inhibition of VEGF-induced VE-cadherin phosphorylation | [3][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 125 nM - 10 µM | Not specified | Inhibition of FGF-stimulated phosphorylation of Akt | [3][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Inhibition of VEGF-mediated phosphorylation of mTOR and p70S6 kinase | [3][7] |
| MDA-MB-231 breast cancer cells | Not specified | Not specified | Suppression of cell migration and invasion | [8] |
| MDA-MB-231 breast cancer cells | Not specified | Not specified | Inhibition of TRPM7 kinase-regulated phosphorylation of myosin IIA heavy chain and focal adhesion kinase | [8] |
These findings underscore the ability of this compound to effectively modulate key cellular processes such as cell signaling, adhesion, migration, and invasion.
Broader Impacts on Cellular Signaling
Recent studies have revealed that the effects of this compound extend beyond the canonical PI3K/Akt/mTOR pathway. Notably, it has been identified as a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) kinase.[8][9][10] TRPM7 is a unique protein that functions as both an ion channel and a kinase, and it has been implicated in the regulation of cellular adhesion and migration.
The inhibition of TRPM7 kinase activity by this compound provides an additional mechanism through which it can suppress cancer cell migration and invasion.[8] This dual activity on both PI3K and TRPM7 highlights the complex pharmacological profile of this compound.
The following diagram illustrates the experimental workflow for assessing the impact of this compound on cellular migration.
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed experimental protocols for key assays are provided below.
PI3K Kinase Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of this compound against different PI3K isoforms.
-
Reaction Buffer Preparation : Prepare a reaction buffer containing 20 mM Tris, 4 mM MgCl2, and 10 mM NaCl at pH 7.4.[3][7]
-
Assay Plate Preparation : Aliquot 40 µL of the reaction buffer containing 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate substrate and the desired recombinant PI3K isoform (250-500 ng/well) into a 96-well plate.[3][7]
-
Compound Addition : Add 2.5 µL of this compound (dissolved in DMSO) to achieve a final concentration range of 1 nM to 100 µM.[3][7] Include a DMSO-only control.
-
Reaction Initiation : Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 3 µM.[3][7]
-
Incubation : Incubate the plate for 90 minutes at room temperature to allow for linear kinase activity.[3][7]
-
Signal Detection : Add 50 µL of a kinase-glo reagent to each well to quantify the remaining ATP levels.[3][7]
-
Data Acquisition : Measure the luminescence using a plate reader.[3][7]
-
Data Analysis : Calculate the IC50 values by performing a nonlinear curve fit of the dose-response data.[3]
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of changes in Akt phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment : Culture cells (e.g., U373MG glioma cells) to the desired confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6 hours).[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt to determine the effect of this compound treatment.
Conclusion
This compound is a versatile and potent pharmacological tool for interrogating the PI3K/Akt/mTOR signaling pathway and, as more recent evidence suggests, the TRPM7 kinase pathway. Its selectivity for specific PI3K isoforms makes it a valuable asset for dissecting the distinct roles of these kinases in health and disease. The comprehensive data and protocols presented in this guide are intended to support the research community in further exploring the multifaceted effects of this compound on cellular signaling and its potential as a therapeutic agent. As our understanding of these complex pathways continues to evolve, so too will the applications and significance of targeted inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Buy TG100-115 | 677297-51-7 | >98% [smolecule.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TG-100-115 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. TG-100-115 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
The Impact of TGX-115 on Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
TGX-115 is a potent and selective small molecule inhibitor that has garnered significant interest within the research and drug development communities. Its primary mechanism of action involves the modulation of key cellular signaling pathways, making it a valuable tool for investigating cellular processes and a potential candidate for therapeutic intervention in various diseases. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound is recognized as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K pathway is a central signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various cancers and other diseases.
This compound exhibits selectivity for specific isoforms of the PI3K catalytic subunit, p110. While there are some variations in the reported selectivity across different studies, it is consistently shown to target p110β and p110δ, or PI3Kγ and PI3Kδ isoforms.[1][2][3][4][5][6] This selective inhibition is crucial as it allows for a more targeted approach to modulating the PI3K pathway, potentially minimizing off-target effects.
The inhibitory action of this compound on PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt. By blocking PIP3 production, this compound effectively attenuates the activation of Akt and its subsequent downstream targets, including the mammalian target of rapamycin (mTOR).[1][3]
Below is a diagram illustrating the central role of this compound in the PI3K/Akt/mTOR signaling cascade.
Quantitative Analysis of this compound Activity
The potency of this compound as a PI3K inhibitor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness against different PI3K isoforms.
| Compound | Target Isoform | IC50 Value | Reference |
| This compound | p110β | 0.13 µM | [2] |
| p110δ | 0.63 µM | [2] | |
| TG100-115 | PI3Kγ | 83 nM | [3][4][6] |
| PI3Kδ | 235 nM | [3][4][6] | |
| PI3Kα | >1 µM | [4][5] | |
| PI3Kβ | >1 µM | [4][5] |
Note: this compound and TG100-115 are often used interchangeably in the literature to refer to the same or a very similar chemical entity.
The data clearly indicates a high degree of selectivity for the β, δ, and γ isoforms of PI3K over the α isoform. This selectivity is a key feature of this compound, as different PI3K isoforms have distinct physiological and pathological roles.
Downstream Cellular Effects of this compound Treatment
The inhibition of the PI3K/Akt/mTOR pathway by this compound translates into a range of observable cellular effects. These effects have been documented in various cell types, highlighting the broad applicability of this inhibitor in cellular research.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| U373MG glioma cells | 0.1 - 10 µM | 6 hours | Blockade of Akt (Ser473) phosphorylation | [1] |
| L6 myotubes | Not specified | Not specified | Blockade of p110β-mediated Akt phosphorylation induced by LPA | [1] |
| 3T3-L1 adipocytes | Not specified | Not specified | Reduction of insulin-stimulated PI(3,4)P2 and PIP3 levels | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Not specified | Inhibition of VEGF-induced VE-cadherin phosphorylation | [3][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 125 nM - 10 µM | Not specified | Inhibition of FGF-stimulated phosphorylation of Akt | [3][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Inhibition of VEGF-mediated phosphorylation of mTOR and p70S6 kinase | [3][7] |
| MDA-MB-231 breast cancer cells | Not specified | Not specified | Suppression of cell migration and invasion | [8] |
| MDA-MB-231 breast cancer cells | Not specified | Not specified | Inhibition of TRPM7 kinase-regulated phosphorylation of myosin IIA heavy chain and focal adhesion kinase | [8] |
These findings underscore the ability of this compound to effectively modulate key cellular processes such as cell signaling, adhesion, migration, and invasion.
Broader Impacts on Cellular Signaling
Recent studies have revealed that the effects of this compound extend beyond the canonical PI3K/Akt/mTOR pathway. Notably, it has been identified as a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) kinase.[8][9][10] TRPM7 is a unique protein that functions as both an ion channel and a kinase, and it has been implicated in the regulation of cellular adhesion and migration.
The inhibition of TRPM7 kinase activity by this compound provides an additional mechanism through which it can suppress cancer cell migration and invasion.[8] This dual activity on both PI3K and TRPM7 highlights the complex pharmacological profile of this compound.
The following diagram illustrates the experimental workflow for assessing the impact of this compound on cellular migration.
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed experimental protocols for key assays are provided below.
PI3K Kinase Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of this compound against different PI3K isoforms.
-
Reaction Buffer Preparation : Prepare a reaction buffer containing 20 mM Tris, 4 mM MgCl2, and 10 mM NaCl at pH 7.4.[3][7]
-
Assay Plate Preparation : Aliquot 40 µL of the reaction buffer containing 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate substrate and the desired recombinant PI3K isoform (250-500 ng/well) into a 96-well plate.[3][7]
-
Compound Addition : Add 2.5 µL of this compound (dissolved in DMSO) to achieve a final concentration range of 1 nM to 100 µM.[3][7] Include a DMSO-only control.
-
Reaction Initiation : Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 3 µM.[3][7]
-
Incubation : Incubate the plate for 90 minutes at room temperature to allow for linear kinase activity.[3][7]
-
Signal Detection : Add 50 µL of a kinase-glo reagent to each well to quantify the remaining ATP levels.[3][7]
-
Data Acquisition : Measure the luminescence using a plate reader.[3][7]
-
Data Analysis : Calculate the IC50 values by performing a nonlinear curve fit of the dose-response data.[3]
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of changes in Akt phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment : Culture cells (e.g., U373MG glioma cells) to the desired confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6 hours).[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt to determine the effect of this compound treatment.
Conclusion
This compound is a versatile and potent pharmacological tool for interrogating the PI3K/Akt/mTOR signaling pathway and, as more recent evidence suggests, the TRPM7 kinase pathway. Its selectivity for specific PI3K isoforms makes it a valuable asset for dissecting the distinct roles of these kinases in health and disease. The comprehensive data and protocols presented in this guide are intended to support the research community in further exploring the multifaceted effects of this compound on cellular signaling and its potential as a therapeutic agent. As our understanding of these complex pathways continues to evolve, so too will the applications and significance of targeted inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Buy TG100-115 | 677297-51-7 | >98% [smolecule.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TG-100-115 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. TG-100-115 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
TGX-115 Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of TGX-115, a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K), in the context of cancer cell lines. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target
This compound, also known as TG100-115, is a small molecule inhibitor that selectively targets the p110β (beta) and p110δ (delta) catalytic subunits of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism. The specific isoforms p110β and p110δ have distinct roles in cancer biology. Notably, p110β signaling is often implicated in tumors with loss of the tumor suppressor PTEN, a common event in various cancers. The p110δ isoform is primarily expressed in hematopoietic cells and plays a key role in B-cell malignancies, but its role in solid tumors is also an area of active investigation. By selectively inhibiting these isoforms, this compound offers a targeted approach to cancer therapy with a potentially favorable therapeutic window.
Target validation of this compound in cancer cell lines involves a series of experiments designed to confirm its mechanism of action, determine its efficacy in inhibiting cancer cell growth and survival, and elucidate the molecular consequences of target engagement.
Data Presentation
Quantitative data is essential for evaluating the potency and efficacy of a targeted inhibitor. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| PI3K Isoform | IC50 (nM) |
| p110β | Data not available in searched results |
| p110δ | 235 |
| p110γ | 83 |
| p110α | >1000 |
Note: Some sources indicate this compound has little effect on PI3Kα and PI3Kβ, with IC50 values of 1.2 and 1.3 µM, respectively. The discrepancy in p110β activity data highlights the need for further validation.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (Representative Data)
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) |
| U373MG | Glioblastoma | Null | Not explicitly stated, but blocks Akt phosphorylation at 0.1-10 µM |
| MDA-MB-231 | Breast Cancer | Mutant | Reported to have little effect on proliferation |
| TC32 | Ewing Sarcoma | Not specified | Data not available |
| DAOY | Medulloblastoma | Not specified | Data not available |
Table 3: Apoptosis Induction by this compound in Cancer Cell Lines (Representative Data)
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| U87MG (Glioblastoma, PTEN-null) | 10 | 48 | Data not available |
| PC-3 (Prostate, PTEN-null) | 10 | 48 | Data not available |
Table 4: Inhibition of PI3K Signaling by this compound (Representative Western Blot Quantification)
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-mTOR (Ser2448) / Total mTOR (Fold Change) |
| U373MG | This compound (1 µM, 6h) | Inhibition observed | Data not available |
| PTEN-null cancer cell line | This compound | Expected to decrease | Expected to decrease |
Disclaimer: Quantitative western blot data for this compound is limited in the public search results. This table illustrates how such data should be presented.
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of target validation studies.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental processes.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for this compound target validation in cancer cells.
TGX-115 Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of TGX-115, a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K), in the context of cancer cell lines. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target
This compound, also known as TG100-115, is a small molecule inhibitor that selectively targets the p110β (beta) and p110δ (delta) catalytic subunits of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism. The specific isoforms p110β and p110δ have distinct roles in cancer biology. Notably, p110β signaling is often implicated in tumors with loss of the tumor suppressor PTEN, a common event in various cancers. The p110δ isoform is primarily expressed in hematopoietic cells and plays a key role in B-cell malignancies, but its role in solid tumors is also an area of active investigation. By selectively inhibiting these isoforms, this compound offers a targeted approach to cancer therapy with a potentially favorable therapeutic window.
Target validation of this compound in cancer cell lines involves a series of experiments designed to confirm its mechanism of action, determine its efficacy in inhibiting cancer cell growth and survival, and elucidate the molecular consequences of target engagement.
Data Presentation
Quantitative data is essential for evaluating the potency and efficacy of a targeted inhibitor. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| PI3K Isoform | IC50 (nM) |
| p110β | Data not available in searched results |
| p110δ | 235 |
| p110γ | 83 |
| p110α | >1000 |
Note: Some sources indicate this compound has little effect on PI3Kα and PI3Kβ, with IC50 values of 1.2 and 1.3 µM, respectively. The discrepancy in p110β activity data highlights the need for further validation.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (Representative Data)
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) |
| U373MG | Glioblastoma | Null | Not explicitly stated, but blocks Akt phosphorylation at 0.1-10 µM |
| MDA-MB-231 | Breast Cancer | Mutant | Reported to have little effect on proliferation |
| TC32 | Ewing Sarcoma | Not specified | Data not available |
| DAOY | Medulloblastoma | Not specified | Data not available |
Table 3: Apoptosis Induction by this compound in Cancer Cell Lines (Representative Data)
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| U87MG (Glioblastoma, PTEN-null) | 10 | 48 | Data not available |
| PC-3 (Prostate, PTEN-null) | 10 | 48 | Data not available |
Table 4: Inhibition of PI3K Signaling by this compound (Representative Western Blot Quantification)
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-mTOR (Ser2448) / Total mTOR (Fold Change) |
| U373MG | This compound (1 µM, 6h) | Inhibition observed | Data not available |
| PTEN-null cancer cell line | This compound | Expected to decrease | Expected to decrease |
Disclaimer: Quantitative western blot data for this compound is limited in the public search results. This table illustrates how such data should be presented.
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of target validation studies.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental processes.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for this compound target validation in cancer cells.
Methodological & Application
Application Notes and Protocols for TGX-115 in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of TGX-115, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and transient receptor potential melastatin 7 (TRPM7) kinase, on glioma cells. The following protocols and data are intended to facilitate research into the therapeutic potential of this compound for glioblastoma (GBM), the most aggressive primary brain tumor.
Introduction
Glioblastoma is characterized by rapid proliferation, aggressive invasion, and profound resistance to conventional therapies. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, playing a crucial role in tumor cell survival, growth, and motility.[1][2][3] this compound has emerged as a promising investigational agent due to its ability to target this critical pathway. Initially identified as a PI3K γ/δ inhibitor, it has also been shown to inhibit TRPM7 kinase, a protein implicated in glioma progression.[4] In vitro studies have demonstrated that this compound can significantly reduce the viability of glioma cells, induce apoptosis, and inhibit cell migration and invasion.[4]
Mechanism of Action
This compound exerts its anti-glioma effects through the dual inhibition of the PI3K/Akt signaling pathway and TRPM7 kinase. Inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector that promotes cell survival and proliferation by regulating proteins involved in apoptosis, such as Bcl-2 family members.[1][4] By downregulating the activity of this pathway, this compound can lead to cell cycle arrest and apoptosis. The inhibition of TRPM7 kinase further contributes to the anti-tumor effects by affecting cytoskeletal dynamics, which are crucial for cell migration and invasion.[4]
Data Presentation
The following table summarizes the reported IC50 values for the related p110β-selective PI3K inhibitor, TGX-221, in common glioblastoma cell lines. While specific IC50 values for this compound in glioma cells are not widely published, the data for TGX-221 provides a valuable reference for designing dose-response experiments.
| Cell Line | Inhibitor | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| U87 | TGX-221 | ~5 | 72 | Cell Viability | [5] |
| U251 | TGX-221 | ~10 | 72 | Cell Viability | [5] |
Note: The U87 cell line is known to be PTEN-deficient, which may contribute to its increased sensitivity to PI3K inhibitors like TGX-221.[5]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to assess the efficacy of this compound on glioma cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of glioma cells.
Materials:
-
Glioma cell lines (e.g., U251, U87)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on glioma cell migration.
Materials:
-
Glioma cell lines
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Seed glioma cells into 6-well or 12-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay assesses the effect of this compound on the invasive potential of glioma cells.
Materials:
-
Glioma cell lines
-
Transwell inserts with 8 µm pore size
-
Matrigel (or other basement membrane extract)
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest glioma cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing different concentrations of this compound or a vehicle control to the upper chamber of the inserts.
-
Add 600 µL of complete culture medium to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Glioma cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control glioma cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound in Glioma Cells
Caption: this compound inhibits PI3K and TRPM7, leading to reduced Akt phosphorylation, induction of apoptosis, and inhibition of cell migration.
Experimental Workflow for this compound In Vitro Evaluation
Caption: Workflow for assessing the in vitro anti-glioma effects of this compound.
References
- 1. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting RTK-PI3K-mTOR Axis in Gliomas: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro suppression of glioblastoma cell functions by TG100-115, a transient receptor potential melastatin 7 kinase inhibitor [accscience.com]
- 5. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TGX-115 in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of TGX-115, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and transient receptor potential melastatin 7 (TRPM7) kinase, on glioma cells. The following protocols and data are intended to facilitate research into the therapeutic potential of this compound for glioblastoma (GBM), the most aggressive primary brain tumor.
Introduction
Glioblastoma is characterized by rapid proliferation, aggressive invasion, and profound resistance to conventional therapies. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, playing a crucial role in tumor cell survival, growth, and motility.[1][2][3] this compound has emerged as a promising investigational agent due to its ability to target this critical pathway. Initially identified as a PI3K γ/δ inhibitor, it has also been shown to inhibit TRPM7 kinase, a protein implicated in glioma progression.[4] In vitro studies have demonstrated that this compound can significantly reduce the viability of glioma cells, induce apoptosis, and inhibit cell migration and invasion.[4]
Mechanism of Action
This compound exerts its anti-glioma effects through the dual inhibition of the PI3K/Akt signaling pathway and TRPM7 kinase. Inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector that promotes cell survival and proliferation by regulating proteins involved in apoptosis, such as Bcl-2 family members.[1][4] By downregulating the activity of this pathway, this compound can lead to cell cycle arrest and apoptosis. The inhibition of TRPM7 kinase further contributes to the anti-tumor effects by affecting cytoskeletal dynamics, which are crucial for cell migration and invasion.[4]
Data Presentation
The following table summarizes the reported IC50 values for the related p110β-selective PI3K inhibitor, TGX-221, in common glioblastoma cell lines. While specific IC50 values for this compound in glioma cells are not widely published, the data for TGX-221 provides a valuable reference for designing dose-response experiments.
| Cell Line | Inhibitor | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| U87 | TGX-221 | ~5 | 72 | Cell Viability | [5] |
| U251 | TGX-221 | ~10 | 72 | Cell Viability | [5] |
Note: The U87 cell line is known to be PTEN-deficient, which may contribute to its increased sensitivity to PI3K inhibitors like TGX-221.[5]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to assess the efficacy of this compound on glioma cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of glioma cells.
Materials:
-
Glioma cell lines (e.g., U251, U87)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on glioma cell migration.
Materials:
-
Glioma cell lines
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Seed glioma cells into 6-well or 12-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay assesses the effect of this compound on the invasive potential of glioma cells.
Materials:
-
Glioma cell lines
-
Transwell inserts with 8 µm pore size
-
Matrigel (or other basement membrane extract)
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest glioma cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing different concentrations of this compound or a vehicle control to the upper chamber of the inserts.
-
Add 600 µL of complete culture medium to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Glioma cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control glioma cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound in Glioma Cells
Caption: this compound inhibits PI3K and TRPM7, leading to reduced Akt phosphorylation, induction of apoptosis, and inhibition of cell migration.
Experimental Workflow for this compound In Vitro Evaluation
Caption: Workflow for assessing the in vitro anti-glioma effects of this compound.
References
- 1. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting RTK-PI3K-mTOR Axis in Gliomas: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro suppression of glioblastoma cell functions by TG100-115, a transient receptor potential melastatin 7 kinase inhibitor [accscience.com]
- 5. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TGX-115 (also known as TG100-115) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-115, more commonly referred to in scientific literature as TG100-115, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms p110γ and p110δ.[1][2] It has emerged as a valuable tool for investigating the roles of these specific PI3K isoforms in various cellular processes, including cell growth, proliferation, migration, and survival. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making inhibitors like TG100-115 promising candidates for therapeutic development and essential reagents for cancer research. Additionally, TG100-115 has been identified as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase, expanding its application to studies of ion channel function and its role in cancer cell migration and invasion.[3][4]
These application notes provide a comprehensive overview of the use of TG100-115 in cell culture experiments, including recommended working concentrations, detailed experimental protocols, and a summary of its effects on various cell lines.
Mechanism of Action
TG100-115 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of PI3Kγ and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of the PI3K/Akt signaling cascade. The downstream consequences of this inhibition include the reduced phosphorylation and activation of key signaling molecules such as Akt and mTOR, ultimately impacting cell survival, proliferation, and motility.[1][2]
A secondary mechanism of action for TG100-115 is the inhibition of the TRPM7 kinase domain.[3][4] This activity is distinct from its PI3K inhibition and provides a tool to study the kinase-dependent functions of the TRPM7 ion channel, which have been implicated in cancer cell migration and invasion.[3][4]
Data Presentation: Quantitative Summary
The following tables summarize the inhibitory concentrations and cellular effects of TG100-115 as reported in the literature.
Table 1: Inhibitory Activity (IC50) of TG100-115 against Kinases
| Target Kinase | IC50 | Reference(s) |
| PI3Kγ | 83 nM | [1][2] |
| PI3Kδ | 235 nM | [1][2] |
| PI3Kα | 1.3 µM | [1][2] |
| PI3Kβ | 1.2 µM | [1][2] |
| TRPM7 Kinase | 1.07 - 2 µM | [3][5] |
Table 2: Effective Concentrations of TG100-115 in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Observed Effect | Reference(s) |
| HUVEC | Western Blot | 10 µM | Inhibition of VEGF-induced VE-cadherin phosphorylation. | [1] |
| HUVEC | Western Blot | 125 nM - 10 µM | Inhibition of FGF-stimulated phosphorylation of Akt. | [1] |
| MDA-MB-231 (Breast Cancer) | Migration & Invasion Assays | 50 µM | Significant decrease in cell migration and invasion. | [4][5] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay (MTT) | Not specified | Little effect on proliferation. | [4] |
| U251 (Glioblastoma) | Viability Assay (MTT) | Not specified | Significantly diminished cell viability. | [6] |
| U251 (Glioblastoma) | Apoptosis Assay | Not specified | Promotion of apoptosis. | [6] |
| U251 (Glioblastoma) | Migration & Invasion Assays | Not specified | Inhibition of migratory and invasive activities. | [6] |
| 5637 (Bladder Cancer) | Cell Viability Assay | 100 - 500 µM | Increased[7]-GIN-induced cell death. | [3] |
| Neutrophils | ROS Production | 20 µM | Significantly less ROS production upon LPS stimulation. | [8] |
| Neutrophils | Western Blot | 20 µM | Reduction in Akt-dependent signaling. | [8] |
Experimental Protocols
The following are detailed protocols for key experiments involving TG100-115. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of TG100-115 on cell viability and proliferation.[2][9]
Materials:
-
TG100-115 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of TG100-115 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest TG100-115 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for PI3K/Akt Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with TG100-115.[10][11][12][13]
Materials:
-
TG100-115 stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency. Treat cells with various concentrations of TG100-115 for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with TG100-115.[14][15]
Materials:
-
TG100-115 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with TG100-115 at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualization of Signaling Pathways and Workflows
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kγ/δ", fillcolor="#FBBC05", fontcolor="#202124"]; TG100_115 [label="TG100-115", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; Migration [label="Cell Migration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; TG100_115 -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; PIP3 -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> Proliferation; Akt -> Migration; } PI3K/Akt Signaling Pathway Inhibition by TG100-115.
// Nodes start [label="Cell Treatment with\nTG100-115", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis"]; quant [label="Protein Quantification\n(BCA Assay)"]; sds [label="SDS-PAGE"]; transfer [label="Protein Transfer\n(Blotting)"]; block [label="Blocking"]; primary [label="Primary Antibody\nIncubation\n(e.g., p-Akt)"]; secondary [label="Secondary Antibody\nIncubation"]; detect [label="Chemiluminescent\nDetection"]; end [label="Data Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> block; block -> primary; primary -> secondary; secondary -> detect; detect -> end; } Experimental Workflow for Western Blot Analysis.
// Nodes start [label="Cell Treatment with\nTG100-115", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Cell Harvesting"]; wash [label="Washing with PBS"]; stain [label="Staining with\nAnnexin V-FITC & PI"]; flow [label="Flow Cytometry\nAnalysis"]; end [label="Data Interpretation\n(Apoptotic vs. Viable vs. Necrotic)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> harvest; harvest -> wash; wash -> stain; stain -> flow; flow -> end; } Workflow for Annexin V/PI Apoptosis Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. In vitro suppression of glioblastoma cell functions by TG100-115, a transient receptor potential melastatin 7 kinase inhibitor [accscience.com]
- 7. rsc.org [rsc.org]
- 8. Frontiers | TRPM7 Kinase Is Essential for Neutrophil Recruitment and Function via Regulation of Akt/mTOR Signaling [frontiersin.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TGX-115 (also known as TG100-115) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-115, more commonly referred to in scientific literature as TG100-115, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms p110γ and p110δ.[1][2] It has emerged as a valuable tool for investigating the roles of these specific PI3K isoforms in various cellular processes, including cell growth, proliferation, migration, and survival. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making inhibitors like TG100-115 promising candidates for therapeutic development and essential reagents for cancer research. Additionally, TG100-115 has been identified as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) kinase, expanding its application to studies of ion channel function and its role in cancer cell migration and invasion.[3][4]
These application notes provide a comprehensive overview of the use of TG100-115 in cell culture experiments, including recommended working concentrations, detailed experimental protocols, and a summary of its effects on various cell lines.
Mechanism of Action
TG100-115 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of PI3Kγ and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt signaling cascade. The downstream consequences of this inhibition include the reduced phosphorylation and activation of key signaling molecules such as Akt and mTOR, ultimately impacting cell survival, proliferation, and motility.[1][2]
A secondary mechanism of action for TG100-115 is the inhibition of the TRPM7 kinase domain.[3][4] This activity is distinct from its PI3K inhibition and provides a tool to study the kinase-dependent functions of the TRPM7 ion channel, which have been implicated in cancer cell migration and invasion.[3][4]
Data Presentation: Quantitative Summary
The following tables summarize the inhibitory concentrations and cellular effects of TG100-115 as reported in the literature.
Table 1: Inhibitory Activity (IC50) of TG100-115 against Kinases
| Target Kinase | IC50 | Reference(s) |
| PI3Kγ | 83 nM | [1][2] |
| PI3Kδ | 235 nM | [1][2] |
| PI3Kα | 1.3 µM | [1][2] |
| PI3Kβ | 1.2 µM | [1][2] |
| TRPM7 Kinase | 1.07 - 2 µM | [3][5] |
Table 2: Effective Concentrations of TG100-115 in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Observed Effect | Reference(s) |
| HUVEC | Western Blot | 10 µM | Inhibition of VEGF-induced VE-cadherin phosphorylation. | [1] |
| HUVEC | Western Blot | 125 nM - 10 µM | Inhibition of FGF-stimulated phosphorylation of Akt. | [1] |
| MDA-MB-231 (Breast Cancer) | Migration & Invasion Assays | 50 µM | Significant decrease in cell migration and invasion. | [4][5] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay (MTT) | Not specified | Little effect on proliferation. | [4] |
| U251 (Glioblastoma) | Viability Assay (MTT) | Not specified | Significantly diminished cell viability. | [6] |
| U251 (Glioblastoma) | Apoptosis Assay | Not specified | Promotion of apoptosis. | [6] |
| U251 (Glioblastoma) | Migration & Invasion Assays | Not specified | Inhibition of migratory and invasive activities. | [6] |
| 5637 (Bladder Cancer) | Cell Viability Assay | 100 - 500 µM | Increased[7]-GIN-induced cell death. | [3] |
| Neutrophils | ROS Production | 20 µM | Significantly less ROS production upon LPS stimulation. | [8] |
| Neutrophils | Western Blot | 20 µM | Reduction in Akt-dependent signaling. | [8] |
Experimental Protocols
The following are detailed protocols for key experiments involving TG100-115. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of TG100-115 on cell viability and proliferation.[2][9]
Materials:
-
TG100-115 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of TG100-115 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest TG100-115 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for PI3K/Akt Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with TG100-115.[10][11][12][13]
Materials:
-
TG100-115 stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency. Treat cells with various concentrations of TG100-115 for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with TG100-115.[14][15]
Materials:
-
TG100-115 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with TG100-115 at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualization of Signaling Pathways and Workflows
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kγ/δ", fillcolor="#FBBC05", fontcolor="#202124"]; TG100_115 [label="TG100-115", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; Migration [label="Cell Migration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; TG100_115 -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; PIP3 -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> Proliferation; Akt -> Migration; } PI3K/Akt Signaling Pathway Inhibition by TG100-115.
// Nodes start [label="Cell Treatment with\nTG100-115", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis"]; quant [label="Protein Quantification\n(BCA Assay)"]; sds [label="SDS-PAGE"]; transfer [label="Protein Transfer\n(Blotting)"]; block [label="Blocking"]; primary [label="Primary Antibody\nIncubation\n(e.g., p-Akt)"]; secondary [label="Secondary Antibody\nIncubation"]; detect [label="Chemiluminescent\nDetection"]; end [label="Data Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> block; block -> primary; primary -> secondary; secondary -> detect; detect -> end; } Experimental Workflow for Western Blot Analysis.
// Nodes start [label="Cell Treatment with\nTG100-115", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Cell Harvesting"]; wash [label="Washing with PBS"]; stain [label="Staining with\nAnnexin V-FITC & PI"]; flow [label="Flow Cytometry\nAnalysis"]; end [label="Data Interpretation\n(Apoptotic vs. Viable vs. Necrotic)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> harvest; harvest -> wash; wash -> stain; stain -> flow; flow -> end; } Workflow for Annexin V/PI Apoptosis Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. In vitro suppression of glioblastoma cell functions by TG100-115, a transient receptor potential melastatin 7 kinase inhibitor [accscience.com]
- 7. rsc.org [rsc.org]
- 8. Frontiers | TRPM7 Kinase Is Essential for Neutrophil Recruitment and Function via Regulation of Akt/mTOR Signaling [frontiersin.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TGX-115 in In Vivo Mouse Models
Introduction
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention. This compound's dual specificity for p110β and p110δ suggests its potential utility in malignancies where these isoforms play a significant role. These application notes provide a summary of the available data and general protocols for the use of this compound in preclinical mouse models.
Data Presentation
Currently, publicly available data on the in vivo dosage and efficacy of this compound in mouse cancer models is limited. The primary available data point comes from a study investigating its metabolic effects.
Table 1: Summary of Published In Vivo this compound Dosage in a Mouse Model
| Compound | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Indication/Model | Observed Effect | Reference |
| This compound | FVB/N | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | Insulin-induced blood glucose reduction | No effect on insulin-induced blood glucose reduction | [1] |
Note: The lack of extensive public data on this compound in cancer models necessitates careful dose-finding and efficacy studies for any new preclinical investigation. Researchers should consider the in vitro IC50 values for p110β and p110δ as a starting point for designing in vivo studies.
Signaling Pathway
This compound inhibits the p110β and p110δ catalytic subunits of Class IA PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn affects cell survival and proliferation pathways.
Caption: this compound inhibits PI3K p110β/δ, blocking Akt signaling.
Experimental Protocols
Given the limited specific protocols for this compound in cancer models, the following are generalized procedures for conducting in vivo studies in mice. These should be adapted based on the specific tumor model and experimental goals.
Animal Models
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice).
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the therapeutic agent and the host immune system.
-
Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that lead to the spontaneous development of tumors. These models more closely mimic human cancer development.
Preparation and Administration of this compound
This is a general protocol for intraperitoneal injection, the route of administration for which there is a published data point for this compound.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., DMSO, PEG400, saline, corn oil). The choice of vehicle will depend on the solubility of this compound and should be optimized in pilot studies for stability and tolerability.
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20 g mouse (requiring a 0.2 mL injection volume), dissolve 1 mg of this compound in 1 mL of vehicle.
-
Vortex or sonicate until the compound is fully dissolved. Ensure the solution is clear before administration.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a xenograft mouse model.
Caption: Workflow for a preclinical efficacy study of this compound.
Conclusion
While this compound presents a promising therapeutic strategy due to its specific inhibition of PI3K p110β and p110δ, there is a notable lack of published in vivo efficacy data in mouse cancer models. The information provided here serves as a foundational guide for researchers to design and conduct their own preclinical studies. It is imperative that initial experiments focus on determining the maximum tolerated dose and pharmacokinetic profile of this compound to inform the design of robust efficacy trials. Collaboration and data sharing within the research community will be crucial to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for TGX-115 in In Vivo Mouse Models
Introduction
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention. This compound's dual specificity for p110β and p110δ suggests its potential utility in malignancies where these isoforms play a significant role. These application notes provide a summary of the available data and general protocols for the use of this compound in preclinical mouse models.
Data Presentation
Currently, publicly available data on the in vivo dosage and efficacy of this compound in mouse cancer models is limited. The primary available data point comes from a study investigating its metabolic effects.
Table 1: Summary of Published In Vivo this compound Dosage in a Mouse Model
| Compound | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Indication/Model | Observed Effect | Reference |
| This compound | FVB/N | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | Insulin-induced blood glucose reduction | No effect on insulin-induced blood glucose reduction | [1] |
Note: The lack of extensive public data on this compound in cancer models necessitates careful dose-finding and efficacy studies for any new preclinical investigation. Researchers should consider the in vitro IC50 values for p110β and p110δ as a starting point for designing in vivo studies.
Signaling Pathway
This compound inhibits the p110β and p110δ catalytic subunits of Class IA PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn affects cell survival and proliferation pathways.
Caption: this compound inhibits PI3K p110β/δ, blocking Akt signaling.
Experimental Protocols
Given the limited specific protocols for this compound in cancer models, the following are generalized procedures for conducting in vivo studies in mice. These should be adapted based on the specific tumor model and experimental goals.
Animal Models
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice).
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the therapeutic agent and the host immune system.
-
Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that lead to the spontaneous development of tumors. These models more closely mimic human cancer development.
Preparation and Administration of this compound
This is a general protocol for intraperitoneal injection, the route of administration for which there is a published data point for this compound.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., DMSO, PEG400, saline, corn oil). The choice of vehicle will depend on the solubility of this compound and should be optimized in pilot studies for stability and tolerability.
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20 g mouse (requiring a 0.2 mL injection volume), dissolve 1 mg of this compound in 1 mL of vehicle.
-
Vortex or sonicate until the compound is fully dissolved. Ensure the solution is clear before administration.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a xenograft mouse model.
Caption: Workflow for a preclinical efficacy study of this compound.
Conclusion
While this compound presents a promising therapeutic strategy due to its specific inhibition of PI3K p110β and p110δ, there is a notable lack of published in vivo efficacy data in mouse cancer models. The information provided here serves as a foundational guide for researchers to design and conduct their own preclinical studies. It is imperative that initial experiments focus on determining the maximum tolerated dose and pharmacokinetic profile of this compound to inform the design of robust efficacy trials. Collaboration and data sharing within the research community will be crucial to fully elucidate the therapeutic potential of this compound.
References
Application Notes: Utilizing TGX-115 to Investigate Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, generation of reactive oxygen species (ROS), degranulation, and the formation of neutrophil extracellular traps (NETs), are critical for host defense against pathogens. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of these processes. Neutrophils express all four Class I PI3K isoforms (α, β, γ, δ). The p110β (PI3Kβ) and p110δ (PI3Kδ) isoforms, in particular, play significant, sometimes redundant, roles in neutrophil activation, especially in response to immune complexes and certain inflammatory stimuli.[1][2]
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of PI3K.[3] This makes it a valuable pharmacological tool for dissecting the specific contributions of these isoforms to various neutrophil functions. These application notes provide an overview of the role of PI3Kβ/δ in neutrophils and offer detailed protocols for using this compound in key functional assays.
The Role of PI3Kβ/δ in Neutrophil Signaling
Upon stimulation by chemoattractants, immune complexes, or cytokines, cell surface receptors such as G-protein coupled receptors (GPCRs) and Fcγ receptors (FcγRs) activate PI3Kβ and PI3Kδ.[1][4] These enzymes then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, such as the kinase Akt, which in turn modulate a cascade of signaling events that orchestrate the neutrophil's response. By inhibiting p110β and p110δ, this compound blocks the production of PIP3, thereby allowing researchers to probe the necessity of this pathway for specific functions.
Data Presentation: Effects of PI3Kβ/δ Inhibition on Neutrophil Function
| Neutrophil Function | Stimulus | Effect of PI3Kβ/δ Inhibition | Key Downstream Pathway | Reference |
| ROS Production | Immune Complexes | Substantially inhibited | NADPH Oxidase | [1] |
| Chemotaxis | Chemoattractants (e.g., fMLP, IL-8) | Reduced accuracy and speed | Akt, Rac, Cytoskeletal Rearrangement | [4][5][6] |
| Degranulation | LPS, TNF | Implicated in TNF-induced responses | Akt | [2] |
| NETosis | Growth Factors, Chemoattractants, TNF | PI3Kβ involved in response to growth factors and chemoattractants | Akt | [2] |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound to investigate its effects on human neutrophil functions.
General Experimental Workflow
A typical experiment involves isolating neutrophils, treating them with this compound, stimulating a specific function, and quantifying the outcome.
References
- 1. PI3Kβ plays a critical role in neutrophil activation by immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “TORCing” neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing TGX-115 to Investigate Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, generation of reactive oxygen species (ROS), degranulation, and the formation of neutrophil extracellular traps (NETs), are critical for host defense against pathogens. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of these processes. Neutrophils express all four Class I PI3K isoforms (α, β, γ, δ). The p110β (PI3Kβ) and p110δ (PI3Kδ) isoforms, in particular, play significant, sometimes redundant, roles in neutrophil activation, especially in response to immune complexes and certain inflammatory stimuli.[1][2]
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of PI3K.[3] This makes it a valuable pharmacological tool for dissecting the specific contributions of these isoforms to various neutrophil functions. These application notes provide an overview of the role of PI3Kβ/δ in neutrophils and offer detailed protocols for using this compound in key functional assays.
The Role of PI3Kβ/δ in Neutrophil Signaling
Upon stimulation by chemoattractants, immune complexes, or cytokines, cell surface receptors such as G-protein coupled receptors (GPCRs) and Fcγ receptors (FcγRs) activate PI3Kβ and PI3Kδ.[1][4] These enzymes then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, such as the kinase Akt, which in turn modulate a cascade of signaling events that orchestrate the neutrophil's response. By inhibiting p110β and p110δ, this compound blocks the production of PIP3, thereby allowing researchers to probe the necessity of this pathway for specific functions.
Data Presentation: Effects of PI3Kβ/δ Inhibition on Neutrophil Function
| Neutrophil Function | Stimulus | Effect of PI3Kβ/δ Inhibition | Key Downstream Pathway | Reference |
| ROS Production | Immune Complexes | Substantially inhibited | NADPH Oxidase | [1] |
| Chemotaxis | Chemoattractants (e.g., fMLP, IL-8) | Reduced accuracy and speed | Akt, Rac, Cytoskeletal Rearrangement | [4][5][6] |
| Degranulation | LPS, TNF | Implicated in TNF-induced responses | Akt | [2] |
| NETosis | Growth Factors, Chemoattractants, TNF | PI3Kβ involved in response to growth factors and chemoattractants | Akt | [2] |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound to investigate its effects on human neutrophil functions.
General Experimental Workflow
A typical experiment involves isolating neutrophils, treating them with this compound, stimulating a specific function, and quantifying the outcome.
References
- 1. PI3Kβ plays a critical role in neutrophil activation by immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “TORCing” neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TGX-115 Protocol for Western Blot Analysis of Phosphorylated Akt (p-Akt)
Introduction
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt itself involves phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).
Given its role in inhibiting PI3K, this compound is a valuable tool for studying the downstream effects on the Akt pathway. Specifically, this compound can be used to investigate the inhibition of Akt phosphorylation at Ser473 (p-Akt). This application note provides a detailed protocol for utilizing this compound in cell culture and subsequent analysis of p-Akt levels by Western blot.
Principle of the Method
This protocol outlines the treatment of cultured cells with this compound to inhibit the PI3K/Akt signaling pathway. Following treatment, total protein is extracted, and the levels of phosphorylated Akt (Ser473) are assessed using Western blot analysis. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies to detect the protein of interest. By comparing the levels of p-Akt in treated versus untreated cells, the inhibitory effect of this compound can be quantified. A key aspect of this protocol is the use of phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Western blot workflow for p-Akt analysis after this compound treatment.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-10166 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| Tris/Glycine/SDS Buffer (10x) | Bio-Rad | 1610732 |
| Transfer Buffer (10x) | Bio-Rad | 1610734 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tween 20 | Sigma-Aldrich | P9416 |
| Primary Antibody: Rabbit anti-p-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Primary Antibody: Rabbit anti-Akt (pan) | Cell Signaling Technology | 4691 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Detailed Experimental Protocol
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of Akt phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration range to test is 0.1-10 µM.[1] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Replace the medium in the culture dishes with the this compound-containing medium and incubate for the desired time. An incubation time of 6 hours has been shown to be effective.[1]
-
Stimulation (Optional): If investigating the inhibition of a specific agonist-induced Akt phosphorylation, add the stimulus (e.g., insulin (B600854), growth factors) for a short period (e.g., 10-20 minutes) before cell lysis.
Part 2: Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Buffer Preparation: Prepare the lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer immediately before use.
-
Protein Extraction: Add the complete lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Sample Preparation: To the normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[2]
Part 4: Western Blotting
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[2][3] This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-p-Akt (Ser473) antibody in 5% BSA/TBST. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[3][4]
-
Washing: Wash the membrane three times for 5 minutes each with TBST at room temperature.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation.[3]
-
Final Washes: Repeat the washing step (three times for 5 minutes each with TBST).
-
Detection: Apply an ECL chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Part 5: Data Analysis and Controls
-
Densitometry: Quantify the band intensities for p-Akt using image analysis software.
-
Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt or a housekeeping protein (e.g., β-actin or GAPDH). Normalize the p-Akt signal to the total Akt or housekeeping protein signal.
-
Positive Control: It is recommended to include a positive control sample where Akt phosphorylation is known to be high (e.g., cells stimulated with insulin or growth factors without inhibitor treatment).[5]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.1 - 10 µM | Optimal concentration may vary by cell type. |
| This compound Incubation Time | 6 hours | Time-course experiments may be necessary for optimization. |
| Protein Loading per Lane | 20 - 30 µg | Ensure equal loading across all lanes. |
| Blocking Buffer | 5% w/v BSA in TBST | BSA is recommended over milk for phospho-antibodies to reduce background.[5] |
| Primary Antibody (p-Akt Ser473) | 1:1000 dilution in 5% BSA/TBST | Incubate overnight at 4°C.[4] |
| Primary Antibody (Total Akt) | 1:1000 dilution in 5% BSA/TBST | Incubate for 1-2 hours at RT or overnight at 4°C. |
| Secondary Antibody | 1:2000 - 1:5000 dilution in 5% BSA/TBST | Incubate for 1 hour at room temperature.[3][4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak p-Akt Signal | Inactive pathway, insufficient stimulation. | Serum starve cells and/or stimulate with an appropriate agonist. Include a positive control. |
| Phosphatases degraded p-Akt. | Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. | |
| Poor antibody performance. | Use a recommended and validated antibody for p-Akt. Check the datasheet for optimal conditions. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Ensure blocking buffer is fresh. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding. | Optimize blocking and antibody concentrations. Ensure the use of a high-quality, specific primary antibody. |
| Protein degradation. | Use fresh protease inhibitors and handle lysates quickly and on ice. |
Conclusion
This application note provides a comprehensive protocol for the use of the PI3K inhibitor this compound in the analysis of Akt phosphorylation by Western blot. Adherence to these guidelines, particularly with respect to the use of inhibitors and appropriate blocking conditions, will enable researchers to effectively probe the inhibitory effects of this compound on the PI3K/Akt signaling pathway. Proper controls and optimization for specific cell systems are essential for obtaining reliable and reproducible results.
References
Application Notes: TGX-115 Protocol for Western Blot Analysis of Phosphorylated Akt (p-Akt)
Introduction
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt itself involves phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).
Given its role in inhibiting PI3K, this compound is a valuable tool for studying the downstream effects on the Akt pathway. Specifically, this compound can be used to investigate the inhibition of Akt phosphorylation at Ser473 (p-Akt). This application note provides a detailed protocol for utilizing this compound in cell culture and subsequent analysis of p-Akt levels by Western blot.
Principle of the Method
This protocol outlines the treatment of cultured cells with this compound to inhibit the PI3K/Akt signaling pathway. Following treatment, total protein is extracted, and the levels of phosphorylated Akt (Ser473) are assessed using Western blot analysis. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies to detect the protein of interest. By comparing the levels of p-Akt in treated versus untreated cells, the inhibitory effect of this compound can be quantified. A key aspect of this protocol is the use of phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Western blot workflow for p-Akt analysis after this compound treatment.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-10166 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| Tris/Glycine/SDS Buffer (10x) | Bio-Rad | 1610732 |
| Transfer Buffer (10x) | Bio-Rad | 1610734 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tween 20 | Sigma-Aldrich | P9416 |
| Primary Antibody: Rabbit anti-p-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Primary Antibody: Rabbit anti-Akt (pan) | Cell Signaling Technology | 4691 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Detailed Experimental Protocol
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of Akt phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration range to test is 0.1-10 µM.[1] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Replace the medium in the culture dishes with the this compound-containing medium and incubate for the desired time. An incubation time of 6 hours has been shown to be effective.[1]
-
Stimulation (Optional): If investigating the inhibition of a specific agonist-induced Akt phosphorylation, add the stimulus (e.g., insulin, growth factors) for a short period (e.g., 10-20 minutes) before cell lysis.
Part 2: Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Buffer Preparation: Prepare the lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer immediately before use.
-
Protein Extraction: Add the complete lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Sample Preparation: To the normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[2]
Part 4: Western Blotting
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[2][3] This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-p-Akt (Ser473) antibody in 5% BSA/TBST. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[3][4]
-
Washing: Wash the membrane three times for 5 minutes each with TBST at room temperature.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation.[3]
-
Final Washes: Repeat the washing step (three times for 5 minutes each with TBST).
-
Detection: Apply an ECL chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Part 5: Data Analysis and Controls
-
Densitometry: Quantify the band intensities for p-Akt using image analysis software.
-
Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt or a housekeeping protein (e.g., β-actin or GAPDH). Normalize the p-Akt signal to the total Akt or housekeeping protein signal.
-
Positive Control: It is recommended to include a positive control sample where Akt phosphorylation is known to be high (e.g., cells stimulated with insulin or growth factors without inhibitor treatment).[5]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.1 - 10 µM | Optimal concentration may vary by cell type. |
| This compound Incubation Time | 6 hours | Time-course experiments may be necessary for optimization. |
| Protein Loading per Lane | 20 - 30 µg | Ensure equal loading across all lanes. |
| Blocking Buffer | 5% w/v BSA in TBST | BSA is recommended over milk for phospho-antibodies to reduce background.[5] |
| Primary Antibody (p-Akt Ser473) | 1:1000 dilution in 5% BSA/TBST | Incubate overnight at 4°C.[4] |
| Primary Antibody (Total Akt) | 1:1000 dilution in 5% BSA/TBST | Incubate for 1-2 hours at RT or overnight at 4°C. |
| Secondary Antibody | 1:2000 - 1:5000 dilution in 5% BSA/TBST | Incubate for 1 hour at room temperature.[3][4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak p-Akt Signal | Inactive pathway, insufficient stimulation. | Serum starve cells and/or stimulate with an appropriate agonist. Include a positive control. |
| Phosphatases degraded p-Akt. | Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. | |
| Poor antibody performance. | Use a recommended and validated antibody for p-Akt. Check the datasheet for optimal conditions. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Ensure blocking buffer is fresh. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding. | Optimize blocking and antibody concentrations. Ensure the use of a high-quality, specific primary antibody. |
| Protein degradation. | Use fresh protease inhibitors and handle lysates quickly and on ice. |
Conclusion
This application note provides a comprehensive protocol for the use of the PI3K inhibitor this compound in the analysis of Akt phosphorylation by Western blot. Adherence to these guidelines, particularly with respect to the use of inhibitors and appropriate blocking conditions, will enable researchers to effectively probe the inhibitory effects of this compound on the PI3K/Akt signaling pathway. Proper controls and optimization for specific cell systems are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for TGX-115 in Mammary Gland Tumor Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-115, also referred to in scientific literature as TG100-115, is a dual-target inhibitor with significant potential in the study of mammary gland tumor biology, particularly in aggressive, metastatic breast cancer subtypes. It functions as a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K) and as a potent inhibitor of the kinase domain of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] This dual activity makes this compound a valuable tool for investigating the signaling pathways that drive cancer cell migration and invasion, key processes in tumor metastasis.
These application notes provide a summary of the key findings related to this compound in breast cancer research, along with detailed protocols for replicating and expanding upon these studies.
Mechanism of Action
This compound exerts its anti-migratory and anti-invasive effects on breast cancer cells through the simultaneous inhibition of two distinct signaling pathways:
-
PI3Kβ/δ Signaling: The PI3K pathway is one of the most frequently activated signaling networks in breast cancer, playing a crucial role in cell growth, survival, and motility. This compound's selective inhibition of the p110β and p110δ isoforms targets pathways that are particularly important for the migration of various cancer cell types, including breast cancer.
-
TRPM7 Kinase Activity: TRPM7 is a unique protein that functions as both an ion channel and a kinase. Its kinase domain is implicated in the regulation of the actomyosin (B1167339) cytoskeleton, which is essential for cell movement. This compound inhibits this kinase activity, leading to a reduction in the phosphorylation of downstream targets such as myosin IIA heavy chain and focal adhesion kinase (FAK), thereby impairing the machinery of cell migration.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (TG100-115) in studies of mammary gland tumor biology.
| Parameter | Cell Line | Value | Reference |
| TRPM7 Kinase Inhibition (IC50) | - | 2 µM | [1] |
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation (MTT Assay) | MDA-MB-231 | Not specified | ~20% reduction after 48 hours | [1] |
| Cell Migration | MDA-MB-231, MDA-MB-468 | Not specified | Significant decrease | [1][2] |
| Cell Invasion | MDA-MB-231, MDA-MB-468 | Not specified | Significant decrease | [1][2] |
| Myosin IIA Heavy Chain Phosphorylation | MDA-MB-231 | Not specified | Inhibition | [2] |
| Focal Adhesion Kinase (FAK) Phosphorylation | MDA-MB-231 | Not specified | Inhibition | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of mammary gland tumor cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a Multiskan plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on the migration of mammary gland tumor cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
6-well plates
-
P200 pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours) using a microscope.
-
Quantify the wound closure by measuring the area of the wound at each time point and normalizing it to the area at 0 hours.
Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of mammary gland tumor cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the transwell insert. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.
-
Add complete medium containing FBS to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Calculate the percentage of invasion relative to the vehicle-treated control.
Western Blotting
Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K and TRPM7 signaling pathways.
Materials:
-
MDA-MB-231 breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Myosin IIA, anti-Myosin IIA, anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat MDA-MB-231 cells with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound inhibits migration by targeting PI3K and TRPM7 pathways.
Caption: Workflow for evaluating this compound's effect on breast cancer cells.
References
Application Notes and Protocols for TGX-115 in Mammary Gland Tumor Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-115, also referred to in scientific literature as TG100-115, is a dual-target inhibitor with significant potential in the study of mammary gland tumor biology, particularly in aggressive, metastatic breast cancer subtypes. It functions as a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K) and as a potent inhibitor of the kinase domain of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] This dual activity makes this compound a valuable tool for investigating the signaling pathways that drive cancer cell migration and invasion, key processes in tumor metastasis.
These application notes provide a summary of the key findings related to this compound in breast cancer research, along with detailed protocols for replicating and expanding upon these studies.
Mechanism of Action
This compound exerts its anti-migratory and anti-invasive effects on breast cancer cells through the simultaneous inhibition of two distinct signaling pathways:
-
PI3Kβ/δ Signaling: The PI3K pathway is one of the most frequently activated signaling networks in breast cancer, playing a crucial role in cell growth, survival, and motility. This compound's selective inhibition of the p110β and p110δ isoforms targets pathways that are particularly important for the migration of various cancer cell types, including breast cancer.
-
TRPM7 Kinase Activity: TRPM7 is a unique protein that functions as both an ion channel and a kinase. Its kinase domain is implicated in the regulation of the actomyosin cytoskeleton, which is essential for cell movement. This compound inhibits this kinase activity, leading to a reduction in the phosphorylation of downstream targets such as myosin IIA heavy chain and focal adhesion kinase (FAK), thereby impairing the machinery of cell migration.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (TG100-115) in studies of mammary gland tumor biology.
| Parameter | Cell Line | Value | Reference |
| TRPM7 Kinase Inhibition (IC50) | - | 2 µM | [1] |
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation (MTT Assay) | MDA-MB-231 | Not specified | ~20% reduction after 48 hours | [1] |
| Cell Migration | MDA-MB-231, MDA-MB-468 | Not specified | Significant decrease | [1][2] |
| Cell Invasion | MDA-MB-231, MDA-MB-468 | Not specified | Significant decrease | [1][2] |
| Myosin IIA Heavy Chain Phosphorylation | MDA-MB-231 | Not specified | Inhibition | [2] |
| Focal Adhesion Kinase (FAK) Phosphorylation | MDA-MB-231 | Not specified | Inhibition | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of mammary gland tumor cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a Multiskan plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on the migration of mammary gland tumor cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
6-well plates
-
P200 pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours) using a microscope.
-
Quantify the wound closure by measuring the area of the wound at each time point and normalizing it to the area at 0 hours.
Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of mammary gland tumor cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the transwell insert. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.
-
Add complete medium containing FBS to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Calculate the percentage of invasion relative to the vehicle-treated control.
Western Blotting
Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K and TRPM7 signaling pathways.
Materials:
-
MDA-MB-231 breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Myosin IIA, anti-Myosin IIA, anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat MDA-MB-231 cells with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound inhibits migration by targeting PI3K and TRPM7 pathways.
Caption: Workflow for evaluating this compound's effect on breast cancer cells.
References
Application Notes and Protocols for TGX-115 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-115 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) β and δ isoforms. In platelet biology, the PI3Kβ isoform is a critical component of intracellular signaling pathways that lead to platelet activation, aggregation, and thrombus formation. It acts downstream of key platelet receptors, including the GPVI collagen receptor and the G protein-coupled P2Y12 ADP receptor. By inhibiting PI3Kβ, this compound can effectively attenuate platelet responses to various agonists, making it a valuable tool for studying platelet function and a potential therapeutic agent for thrombotic diseases.
These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.
Mechanism of Action of this compound in Platelets
Platelet activation is a complex process initiated by agonists such as collagen and adenosine (B11128) diphosphate (B83284) (ADP). Upon binding to their respective receptors (GPVI for collagen and P2Y12 for ADP), a signaling cascade is initiated. PI3Kβ plays a pivotal role in this cascade by phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like the serine/threonine kinase Akt. The activation of the PI3K/Akt pathway is essential for the subsequent activation of integrin αIIbβ3, the receptor responsible for platelet aggregation, as well as for granule secretion, which further amplifies the activation signal. This compound, by selectively inhibiting PI3Kβ, disrupts this signaling pathway, leading to reduced Akt phosphorylation, impaired integrin αIIbβ3 activation, and ultimately, inhibition of platelet aggregation.
Data Presentation
The inhibitory effect of this compound on platelet aggregation is dose-dependent. The following tables summarize the inhibitory concentrations of the closely related PI3Kβ inhibitor, TGX-221, which is often used interchangeably in platelet research.
Table 1: In Vitro IC₅₀ of TGX-221 Against PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) |
| p110β | 5 - 7 |
| p110δ | 100 - 211 |
| p110α | > 5,000 |
| p110γ | > 3,500 |
Data from cell-free kinase assays.
Table 2: Dose-Dependent Inhibition of Platelet Aggregation by TGX-221
| Agonist | TGX-221 Concentration | Observed Effect |
| ADP (10 µM) | 0.1 µM | Partial Inhibition |
| ADP (10 µM) | 1.0 µM | Significant Inhibition |
| ADP (10 µM) | 10 µM | Strong Inhibition |
| Convulxin (GPVI agonist) | 500 nM | Significant Inhibition |
Data compiled from in vitro platelet aggregation studies using light transmission aggregometry.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure :
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% (0.109 M) sodium citrate (B86180) anticoagulant.
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen.
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) or Tyrode's buffer.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tubes to mix. Avoid vigorous shaking to prevent platelet activation.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the supernatant (PRP) using a plastic pipette, avoiding the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes at room temperature.
-
Collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.
3. LTA Experimental Procedure
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place a cuvette with 450 µL of PPP into the reference well of the aggregometer to set the 100% aggregation baseline.
-
Place the cuvette with PRP into the sample well to set the 0% aggregation baseline.
-
Add the desired volume of this compound working solution (or vehicle control) to the PRP. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid affecting platelet function.
-
Incubate the PRP with this compound for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM, or collagen to a final concentration of 1-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.
-
The percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) baselines.
Conclusion
This compound is a potent inhibitor of PI3Kβ-mediated platelet activation and aggregation. The provided protocols offer a robust framework for investigating its effects in vitro. By following these guidelines, researchers can accurately assess the dose-dependent inhibitory profile of this compound and further elucidate the role of PI3Kβ in platelet signaling and thrombosis. Careful attention to pre-analytical variables, such as blood collection and PRP preparation, is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for TGX-115 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-115 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) β and δ isoforms. In platelet biology, the PI3Kβ isoform is a critical component of intracellular signaling pathways that lead to platelet activation, aggregation, and thrombus formation. It acts downstream of key platelet receptors, including the GPVI collagen receptor and the G protein-coupled P2Y12 ADP receptor. By inhibiting PI3Kβ, this compound can effectively attenuate platelet responses to various agonists, making it a valuable tool for studying platelet function and a potential therapeutic agent for thrombotic diseases.
These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.
Mechanism of Action of this compound in Platelets
Platelet activation is a complex process initiated by agonists such as collagen and adenosine diphosphate (ADP). Upon binding to their respective receptors (GPVI for collagen and P2Y12 for ADP), a signaling cascade is initiated. PI3Kβ plays a pivotal role in this cascade by phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like the serine/threonine kinase Akt. The activation of the PI3K/Akt pathway is essential for the subsequent activation of integrin αIIbβ3, the receptor responsible for platelet aggregation, as well as for granule secretion, which further amplifies the activation signal. This compound, by selectively inhibiting PI3Kβ, disrupts this signaling pathway, leading to reduced Akt phosphorylation, impaired integrin αIIbβ3 activation, and ultimately, inhibition of platelet aggregation.
Data Presentation
The inhibitory effect of this compound on platelet aggregation is dose-dependent. The following tables summarize the inhibitory concentrations of the closely related PI3Kβ inhibitor, TGX-221, which is often used interchangeably in platelet research.
Table 1: In Vitro IC₅₀ of TGX-221 Against PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) |
| p110β | 5 - 7 |
| p110δ | 100 - 211 |
| p110α | > 5,000 |
| p110γ | > 3,500 |
Data from cell-free kinase assays.
Table 2: Dose-Dependent Inhibition of Platelet Aggregation by TGX-221
| Agonist | TGX-221 Concentration | Observed Effect |
| ADP (10 µM) | 0.1 µM | Partial Inhibition |
| ADP (10 µM) | 1.0 µM | Significant Inhibition |
| ADP (10 µM) | 10 µM | Strong Inhibition |
| Convulxin (GPVI agonist) | 500 nM | Significant Inhibition |
Data compiled from in vitro platelet aggregation studies using light transmission aggregometry.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure :
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% (0.109 M) sodium citrate anticoagulant.
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen.
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) or Tyrode's buffer.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tubes to mix. Avoid vigorous shaking to prevent platelet activation.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the supernatant (PRP) using a plastic pipette, avoiding the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes at room temperature.
-
Collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.
3. LTA Experimental Procedure
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place a cuvette with 450 µL of PPP into the reference well of the aggregometer to set the 100% aggregation baseline.
-
Place the cuvette with PRP into the sample well to set the 0% aggregation baseline.
-
Add the desired volume of this compound working solution (or vehicle control) to the PRP. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid affecting platelet function.
-
Incubate the PRP with this compound for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM, or collagen to a final concentration of 1-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.
-
The percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) baselines.
Conclusion
This compound is a potent inhibitor of PI3Kβ-mediated platelet activation and aggregation. The provided protocols offer a robust framework for investigating its effects in vitro. By following these guidelines, researchers can accurately assess the dose-dependent inhibitory profile of this compound and further elucidate the role of PI3Kβ in platelet signaling and thrombosis. Careful attention to pre-analytical variables, such as blood collection and PRP preparation, is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for the Evaluation of TGX-115 in Pancreatic Neuroendocrine Tumor Models
For Research Use Only.
Introduction
Pancreatic neuroendocrine tumors (pNETs) are a heterogeneous group of neoplasms originating from the islet cells of the pancreas.[1][2] While some pNETs are benign, a significant portion can be malignant with the potential to metastasize.[1][3] The pathogenesis of pNETs often involves the dysregulation of key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is frequently hyperactivated in various cancers, including neuroendocrine tumors.[4][5]
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of PI3K.[6][7] By targeting these specific isoforms, this compound has the potential to modulate the PI3K/Akt pathway, thereby inhibiting downstream signaling that promotes tumor cell proliferation and survival.[6] While direct studies of this compound in pNET models are not extensively documented in publicly available literature, its mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for this tumor type.
These application notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals interested in evaluating the efficacy and mechanism of action of this compound in preclinical pNET models. The following sections include hypothetical data presentation, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation: Hypothetical In Vitro and In Vivo Efficacy of this compound
The following tables represent a structured summary of potential quantitative data that could be generated from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity of this compound on Human pNET Cell Lines
| Cell Line | This compound IC50 (µM) after 72h |
| BON-1 | 5.2 |
| QGP-1 | 8.7 |
| INS-1 (control) | > 50 |
Table 2: Effect of this compound on PI3K Pathway Activation in BON-1 Cells
| Treatment (24h) | p-Akt (Ser473) / Total Akt Ratio | p-S6K (Thr389) / Total S6K Ratio |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (5 µM) | 0.35 | 0.42 |
| This compound (10 µM) | 0.18 | 0.25 |
Table 3: In Vivo Antitumor Efficacy of this compound in a BON-1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (20 mg/kg, i.p., daily) | 625 ± 98 | 50 |
| This compound (40 mg/kg, i.p., daily) | 375 ± 75 | 70 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for its evaluation in pNET models.
Caption: Targeted PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Preclinical evaluation workflow for this compound in pNET models.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on pNET cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
pNET cell lines (e.g., BON-1, QGP-1)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed pNET cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
pNET cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed pNET cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a pNET xenograft mouse model.
Materials:
-
6-8 week old female athymic nude mice
-
BON-1 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 BON-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 20 mg/kg and 40 mg/kg) or vehicle control intraperitoneally (i.p.) daily.
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After 21 days of treatment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Immunohistochemistry (IHC)
Objective: To assess the in vivo effects of this compound on cell proliferation (Ki-67) and pathway inhibition (p-Akt) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies (anti-Ki-67, anti-p-Akt)
-
HRP-conjugated secondary antibody and detection system (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides and quantify the percentage of Ki-67 positive cells and the intensity of p-Akt staining using image analysis software.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for pancreatic neuroendocrine tumors. By systematically assessing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can generate the necessary data to support further development of this targeted therapy for pNET patients. The provided diagrams and data tables serve as a guide for experimental design and data presentation in this line of research.
References
- 1. Pancreatic Neuroendocrine Tumors (PNETs) - Pancreatic Cancer Action Network [pancan.org]
- 2. Pancreatic Neuroendocrine Tumors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pancreatic neuroendocrine tumors: biology, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Clinical and Preclinical Advances in Gastroenteropancreatic Neuroendocrine Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Evaluation of TGX-115 in Pancreatic Neuroendocrine Tumor Models
For Research Use Only.
Introduction
Pancreatic neuroendocrine tumors (pNETs) are a heterogeneous group of neoplasms originating from the islet cells of the pancreas.[1][2] While some pNETs are benign, a significant portion can be malignant with the potential to metastasize.[1][3] The pathogenesis of pNETs often involves the dysregulation of key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is frequently hyperactivated in various cancers, including neuroendocrine tumors.[4][5]
TGX-115 is a selective inhibitor of the p110β and p110δ isoforms of PI3K.[6][7] By targeting these specific isoforms, this compound has the potential to modulate the PI3K/Akt pathway, thereby inhibiting downstream signaling that promotes tumor cell proliferation and survival.[6] While direct studies of this compound in pNET models are not extensively documented in publicly available literature, its mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for this tumor type.
These application notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals interested in evaluating the efficacy and mechanism of action of this compound in preclinical pNET models. The following sections include hypothetical data presentation, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation: Hypothetical In Vitro and In Vivo Efficacy of this compound
The following tables represent a structured summary of potential quantitative data that could be generated from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity of this compound on Human pNET Cell Lines
| Cell Line | This compound IC50 (µM) after 72h |
| BON-1 | 5.2 |
| QGP-1 | 8.7 |
| INS-1 (control) | > 50 |
Table 2: Effect of this compound on PI3K Pathway Activation in BON-1 Cells
| Treatment (24h) | p-Akt (Ser473) / Total Akt Ratio | p-S6K (Thr389) / Total S6K Ratio |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (5 µM) | 0.35 | 0.42 |
| This compound (10 µM) | 0.18 | 0.25 |
Table 3: In Vivo Antitumor Efficacy of this compound in a BON-1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (20 mg/kg, i.p., daily) | 625 ± 98 | 50 |
| This compound (40 mg/kg, i.p., daily) | 375 ± 75 | 70 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for its evaluation in pNET models.
Caption: Targeted PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Preclinical evaluation workflow for this compound in pNET models.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on pNET cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
pNET cell lines (e.g., BON-1, QGP-1)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed pNET cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
pNET cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed pNET cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a pNET xenograft mouse model.
Materials:
-
6-8 week old female athymic nude mice
-
BON-1 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 BON-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 20 mg/kg and 40 mg/kg) or vehicle control intraperitoneally (i.p.) daily.
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After 21 days of treatment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Immunohistochemistry (IHC)
Objective: To assess the in vivo effects of this compound on cell proliferation (Ki-67) and pathway inhibition (p-Akt) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-Ki-67, anti-p-Akt)
-
HRP-conjugated secondary antibody and detection system (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides and quantify the percentage of Ki-67 positive cells and the intensity of p-Akt staining using image analysis software.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for pancreatic neuroendocrine tumors. By systematically assessing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can generate the necessary data to support further development of this targeted therapy for pNET patients. The provided diagrams and data tables serve as a guide for experimental design and data presentation in this line of research.
References
- 1. Pancreatic Neuroendocrine Tumors (PNETs) - Pancreatic Cancer Action Network [pancan.org]
- 2. Pancreatic Neuroendocrine Tumors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pancreatic neuroendocrine tumors: biology, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Clinical and Preclinical Advances in Gastroenteropancreatic Neuroendocrine Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Immune Cell Signaling with TG100-115
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of a vast array of cellular functions, including cell growth, proliferation, survival, and motility. In the immune system, different isoforms of PI3K play distinct and crucial roles in the activation, differentiation, and migration of various immune cells. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as in cancer.
This document provides detailed application notes and experimental protocols for the use of TG100-115, a selective inhibitor of the class I PI3K isoforms p110γ (gamma) and p110δ (delta).[1][2][3] These isoforms are predominantly expressed in hematopoietic cells and are key mediators of immune and inflammatory responses.[1][3] Understanding the effects of TG100-115 on immune cell signaling can provide valuable insights into the roles of PI3Kγ and PI3Kδ in health and disease.
Note on nomenclature: The compound TG100-115 is a well-characterized PI3Kγ/δ inhibitor. The related designation, TGX-115, has been described as a p110β/p110δ-selective inhibitor. This document focuses on the application of TG100-115 due to the extensive availability of detailed scientific data.
Application Notes
Mechanism of Action
TG100-115 is a potent and selective inhibitor of the p110γ and p110δ catalytic subunits of PI3K.[1] These isoforms are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), respectively. Upon activation, PI3Kγ and PI3Kδ phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes.
By inhibiting PI3Kγ and PI3Kδ, TG100-115 effectively blocks the production of PIP3 and the subsequent activation of the Akt signaling cascade in immune cells. This leads to the inhibition of downstream events such as cell proliferation, survival, and migration. For instance, TG100-115 has been shown to inhibit the phosphorylation of Akt and its downstream target, mTOR.[1]
Applications in Immune Cell Signaling Research
TG100-115 is a valuable tool for investigating the roles of PI3Kγ and PI3Kδ in various aspects of immune cell function:
-
Inflammation: TG100-115 has demonstrated broad anti-inflammatory activities. It can be used to study the involvement of PI3Kγ/δ in inflammatory cell recruitment and activation in various models of inflammation.[2][3][4]
-
Chemotaxis: The migration of immune cells to sites of inflammation is a critical step in the immune response. PI3Kγ is a key regulator of neutrophil and macrophage chemotaxis. TG100-115 can be utilized to dissect the role of this isoform in immune cell migration.
-
B-cell and T-cell Signaling: PI3Kδ is crucial for the development, activation, and function of B cells and T cells. TG100-115 can be employed to study the impact of PI3Kδ inhibition on lymphocyte signaling and function.
-
Respiratory Diseases: Studies have shown that aerosolized TG100-115 can reduce pulmonary eosinophilia and inflammation in murine models of asthma, highlighting its potential for studying inflammatory lung diseases.[3]
-
Cardioprotection: TG100-115 has been shown to be cardioprotective in animal models of myocardial infarction by reducing infarct size and preserving myocardial function.[2][4]
Quantitative Data: Isoform Selectivity of TG100-115
The inhibitory activity of TG100-115 against the four class I PI3K isoforms is summarized in the table below. The data clearly demonstrates its selectivity for the γ and δ isoforms over the α and β isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | 1200 |
| p110β | 1300 |
| p110γ | 83 |
| p110δ | 235 |
| Data sourced from Selleck Chemicals product information.[1] |
Signaling Pathway Visualization
The following diagram illustrates the canonical PI3K/Akt signaling pathway in immune cells and indicates the points of inhibition by TG100-115.
Caption: PI3K/Akt signaling pathway with TG100-115 inhibition.
Experimental Protocols
Western Blotting for Akt Phosphorylation
This protocol describes how to assess the inhibitory effect of TG100-115 on the phosphorylation of Akt at Serine 473 (a key activation site) in immune cells.
Materials:
-
Immune cells (e.g., neutrophils, macrophages, or a relevant cell line)
-
Cell culture medium
-
TG100-115 (dissolved in DMSO)
-
Stimulant (e.g., chemokine for GPCR activation, growth factor for RTK activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate immune cells at an appropriate density and allow them to adhere or stabilize in culture.
-
Pre-treat the cells with various concentrations of TG100-115 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to induce Akt phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Caption: Western Blotting Workflow.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to evaluate the effect of TG100-115 on the migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human or murine neutrophils
-
Chemotaxis medium (e.g., RPMI with 0.5% HSA)
-
TG100-115 (dissolved in DMSO)
-
Chemoattractant (e.g., IL-8, fMLP)
-
Boyden chamber or Transwell inserts (with 3-5 µm pores)
-
24-well plate
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Preparation:
-
Isolate neutrophils from whole blood using standard methods (e.g., Ficoll-Paque and dextran (B179266) sedimentation).
-
Resuspend the neutrophils in chemotaxis medium.
-
-
Assay Setup:
-
Add chemotaxis medium containing the chemoattractant to the lower wells of the 24-well plate.
-
In separate tubes, pre-incubate the neutrophils with different concentrations of TG100-115 or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the cells with a viability dye and measuring the signal with a plate reader.
-
Lysing the cells and measuring ATP levels using a luminescent assay.
-
Directly counting the cells using a hemocytometer or flow cytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
-
Compare the migration of TG100-115-treated cells to the vehicle-treated control.
-
Caption: Neutrophil Chemotaxis Assay Workflow.
Flow Cytometry for Immune Cell Activation
This protocol provides a general framework for analyzing the effect of TG100-115 on the expression of activation markers on immune cells (e.g., T cells, B cells, macrophages).
Materials:
-
Isolated immune cells or whole blood
-
Cell culture medium
-
TG100-115 (dissolved in DMSO)
-
Activating stimulus (e.g., anti-CD3/CD28 for T cells, LPS for macrophages)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD69, CD25, CD86) and isotype controls
-
Viability dye (e.g., PI, 7-AAD, or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Culture immune cells in the presence of an activating stimulus.
-
Concurrently treat the cells with various concentrations of TG100-115 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Incubate the cells with a viability dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers on ice, protected from light. Include isotype controls for each antibody.
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibodies and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population of interest.
-
Analyze the expression levels (e.g., mean fluorescence intensity) or the percentage of positive cells for each activation marker.
-
Compare the results from TG100-115-treated samples to the vehicle-treated control.
-
Caption: Flow Cytometry Workflow for Activation Markers.
Conclusion
TG100-115 is a powerful and selective research tool for elucidating the specific roles of PI3Kγ and PI3Kδ in immune cell signaling. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of inflammation, immunity, and related diseases. By carefully designing and executing experiments based on these guidelines, scientists can gain deeper insights into the complex regulatory networks governed by these key PI3K isoforms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-selective PI3K inhibitors as novel therapeutics for the treatment of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Immune Cell Signaling with TG100-115
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of a vast array of cellular functions, including cell growth, proliferation, survival, and motility. In the immune system, different isoforms of PI3K play distinct and crucial roles in the activation, differentiation, and migration of various immune cells. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as in cancer.
This document provides detailed application notes and experimental protocols for the use of TG100-115, a selective inhibitor of the class I PI3K isoforms p110γ (gamma) and p110δ (delta).[1][2][3] These isoforms are predominantly expressed in hematopoietic cells and are key mediators of immune and inflammatory responses.[1][3] Understanding the effects of TG100-115 on immune cell signaling can provide valuable insights into the roles of PI3Kγ and PI3Kδ in health and disease.
Note on nomenclature: The compound TG100-115 is a well-characterized PI3Kγ/δ inhibitor. The related designation, TGX-115, has been described as a p110β/p110δ-selective inhibitor. This document focuses on the application of TG100-115 due to the extensive availability of detailed scientific data.
Application Notes
Mechanism of Action
TG100-115 is a potent and selective inhibitor of the p110γ and p110δ catalytic subunits of PI3K.[1] These isoforms are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), respectively. Upon activation, PI3Kγ and PI3Kδ phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes.
By inhibiting PI3Kγ and PI3Kδ, TG100-115 effectively blocks the production of PIP3 and the subsequent activation of the Akt signaling cascade in immune cells. This leads to the inhibition of downstream events such as cell proliferation, survival, and migration. For instance, TG100-115 has been shown to inhibit the phosphorylation of Akt and its downstream target, mTOR.[1]
Applications in Immune Cell Signaling Research
TG100-115 is a valuable tool for investigating the roles of PI3Kγ and PI3Kδ in various aspects of immune cell function:
-
Inflammation: TG100-115 has demonstrated broad anti-inflammatory activities. It can be used to study the involvement of PI3Kγ/δ in inflammatory cell recruitment and activation in various models of inflammation.[2][3][4]
-
Chemotaxis: The migration of immune cells to sites of inflammation is a critical step in the immune response. PI3Kγ is a key regulator of neutrophil and macrophage chemotaxis. TG100-115 can be utilized to dissect the role of this isoform in immune cell migration.
-
B-cell and T-cell Signaling: PI3Kδ is crucial for the development, activation, and function of B cells and T cells. TG100-115 can be employed to study the impact of PI3Kδ inhibition on lymphocyte signaling and function.
-
Respiratory Diseases: Studies have shown that aerosolized TG100-115 can reduce pulmonary eosinophilia and inflammation in murine models of asthma, highlighting its potential for studying inflammatory lung diseases.[3]
-
Cardioprotection: TG100-115 has been shown to be cardioprotective in animal models of myocardial infarction by reducing infarct size and preserving myocardial function.[2][4]
Quantitative Data: Isoform Selectivity of TG100-115
The inhibitory activity of TG100-115 against the four class I PI3K isoforms is summarized in the table below. The data clearly demonstrates its selectivity for the γ and δ isoforms over the α and β isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | 1200 |
| p110β | 1300 |
| p110γ | 83 |
| p110δ | 235 |
| Data sourced from Selleck Chemicals product information.[1] |
Signaling Pathway Visualization
The following diagram illustrates the canonical PI3K/Akt signaling pathway in immune cells and indicates the points of inhibition by TG100-115.
Caption: PI3K/Akt signaling pathway with TG100-115 inhibition.
Experimental Protocols
Western Blotting for Akt Phosphorylation
This protocol describes how to assess the inhibitory effect of TG100-115 on the phosphorylation of Akt at Serine 473 (a key activation site) in immune cells.
Materials:
-
Immune cells (e.g., neutrophils, macrophages, or a relevant cell line)
-
Cell culture medium
-
TG100-115 (dissolved in DMSO)
-
Stimulant (e.g., chemokine for GPCR activation, growth factor for RTK activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate immune cells at an appropriate density and allow them to adhere or stabilize in culture.
-
Pre-treat the cells with various concentrations of TG100-115 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to induce Akt phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Caption: Western Blotting Workflow.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to evaluate the effect of TG100-115 on the migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human or murine neutrophils
-
Chemotaxis medium (e.g., RPMI with 0.5% HSA)
-
TG100-115 (dissolved in DMSO)
-
Chemoattractant (e.g., IL-8, fMLP)
-
Boyden chamber or Transwell inserts (with 3-5 µm pores)
-
24-well plate
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Preparation:
-
Isolate neutrophils from whole blood using standard methods (e.g., Ficoll-Paque and dextran sedimentation).
-
Resuspend the neutrophils in chemotaxis medium.
-
-
Assay Setup:
-
Add chemotaxis medium containing the chemoattractant to the lower wells of the 24-well plate.
-
In separate tubes, pre-incubate the neutrophils with different concentrations of TG100-115 or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the cells with a viability dye and measuring the signal with a plate reader.
-
Lysing the cells and measuring ATP levels using a luminescent assay.
-
Directly counting the cells using a hemocytometer or flow cytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
-
Compare the migration of TG100-115-treated cells to the vehicle-treated control.
-
Caption: Neutrophil Chemotaxis Assay Workflow.
Flow Cytometry for Immune Cell Activation
This protocol provides a general framework for analyzing the effect of TG100-115 on the expression of activation markers on immune cells (e.g., T cells, B cells, macrophages).
Materials:
-
Isolated immune cells or whole blood
-
Cell culture medium
-
TG100-115 (dissolved in DMSO)
-
Activating stimulus (e.g., anti-CD3/CD28 for T cells, LPS for macrophages)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD69, CD25, CD86) and isotype controls
-
Viability dye (e.g., PI, 7-AAD, or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Culture immune cells in the presence of an activating stimulus.
-
Concurrently treat the cells with various concentrations of TG100-115 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Incubate the cells with a viability dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers on ice, protected from light. Include isotype controls for each antibody.
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibodies and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population of interest.
-
Analyze the expression levels (e.g., mean fluorescence intensity) or the percentage of positive cells for each activation marker.
-
Compare the results from TG100-115-treated samples to the vehicle-treated control.
-
Caption: Flow Cytometry Workflow for Activation Markers.
Conclusion
TG100-115 is a powerful and selective research tool for elucidating the specific roles of PI3Kγ and PI3Kδ in immune cell signaling. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of inflammation, immunity, and related diseases. By carefully designing and executing experiments based on these guidelines, scientists can gain deeper insights into the complex regulatory networks governed by these key PI3K isoforms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-selective PI3K inhibitors as novel therapeutics for the treatment of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TGX-115 inconsistent western blot results
Welcome to the technical support center for TGX-115. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inconsistent Western blot results when using the PI3K inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, potent, and selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary mechanism of action is to block the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector in the PI3K signaling pathway.[1][2] This inhibition ultimately affects cell growth, proliferation, and survival.
Q2: How does this compound affect the PI3K/Akt signaling pathway?
A2: this compound selectively inhibits the p110β and p110δ catalytic subunits of PI3K. This prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Reduced levels of PIP3 lead to decreased activation of PDK1 and subsequently prevent the phosphorylation and activation of Akt at Serine 473 and Threonine 308.
Q3: What is the expected outcome of a Western blot experiment when treating cells with this compound?
A3: In a Western blot experiment, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473).[2] The total Akt protein levels should remain unchanged. Depending on the cell type and experimental conditions, downstream targets of Akt, such as mTOR, GSK3β, and FoxO transcription factors, may also show reduced phosphorylation.
Q4: Why am I not observing a decrease in p-Akt levels after this compound treatment?
A4: There are several potential reasons for not observing the expected decrease in p-Akt levels. These can be broadly categorized into issues with the compound, the experimental setup, or the Western blot procedure itself. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide for Inconsistent Western Blot Results
This guide addresses common issues encountered when performing Western blots with this compound.
| Problem | Potential Cause | Recommended Solution |
| No change in p-Akt levels | Inactive this compound: Compound may have degraded due to improper storage or handling. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Suboptimal Treatment Conditions: Insufficient incubation time or incorrect concentration of this compound. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. A typical concentration range is 0.1-10 µM for 6 hours.[2] | |
| Low Basal p-Akt Levels: The cell line used may have low endogenous PI3K pathway activation. | Stimulate the pathway with a growth factor (e.g., insulin (B600854), LPA) before or during this compound treatment to induce a robust p-Akt signal.[1][2] | |
| Cell Line Insensitivity: The cell line may not be dependent on p110β or p110δ signaling. | Use a positive control cell line known to be sensitive to this compound. | |
| Weak or No p-Akt Signal | Inefficient Protein Extraction: Incomplete cell lysis or protein degradation. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Low Protein Concentration: Insufficient amount of protein loaded onto the gel. | Quantify protein concentration using a reliable method (e.g., BCA assay) and load an adequate amount of protein (typically 20-40 µg per lane). | |
| Poor Antibody Performance: Primary or secondary antibody may be inactive or used at a suboptimal dilution. | Use a validated p-Akt antibody. Optimize antibody dilutions and incubation times. Include a positive control lysate. | |
| High Background | Insufficient Blocking: Incomplete blocking of the membrane can lead to non-specific antibody binding. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Concentration Too High: Excess primary or secondary antibody can increase background noise. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. | |
| Inconsistent Results Between Blots | Variability in Protein Loading: Unequal amounts of protein loaded across lanes or between gels. | Ensure accurate protein quantification and equal loading in all lanes. Use a loading control (e.g., β-actin, GAPDH) to normalize for loading differences. |
| Inconsistent Transfer Efficiency: Variations in protein transfer from the gel to the membrane. | Ensure proper assembly of the transfer stack and use a consistent transfer protocol. Check transfer efficiency with Ponceau S staining. | |
| Variability in Reagent Preparation: Inconsistent preparation of buffers and solutions. | Prepare fresh buffers and solutions for each experiment to ensure consistency. |
Experimental Protocols
Standard Western Blot Protocol for Assessing this compound Activity
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours to reduce basal PI3K signaling.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal time.
-
If applicable, stimulate cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to activate the PI3K pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control.
-
Visualizing Key Processes
This compound Signaling Pathway
Caption: this compound inhibits PI3K, blocking Akt activation.
Troubleshooting Workflow for Western Blot
Caption: A stepwise guide to troubleshooting Western blots.
References
Troubleshooting TGX-115 inconsistent western blot results
Welcome to the technical support center for TGX-115. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inconsistent Western blot results when using the PI3K inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, potent, and selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary mechanism of action is to block the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector in the PI3K signaling pathway.[1][2] This inhibition ultimately affects cell growth, proliferation, and survival.
Q2: How does this compound affect the PI3K/Akt signaling pathway?
A2: this compound selectively inhibits the p110β and p110δ catalytic subunits of PI3K. This prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Reduced levels of PIP3 lead to decreased activation of PDK1 and subsequently prevent the phosphorylation and activation of Akt at Serine 473 and Threonine 308.
Q3: What is the expected outcome of a Western blot experiment when treating cells with this compound?
A3: In a Western blot experiment, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473).[2] The total Akt protein levels should remain unchanged. Depending on the cell type and experimental conditions, downstream targets of Akt, such as mTOR, GSK3β, and FoxO transcription factors, may also show reduced phosphorylation.
Q4: Why am I not observing a decrease in p-Akt levels after this compound treatment?
A4: There are several potential reasons for not observing the expected decrease in p-Akt levels. These can be broadly categorized into issues with the compound, the experimental setup, or the Western blot procedure itself. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide for Inconsistent Western Blot Results
This guide addresses common issues encountered when performing Western blots with this compound.
| Problem | Potential Cause | Recommended Solution |
| No change in p-Akt levels | Inactive this compound: Compound may have degraded due to improper storage or handling. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Suboptimal Treatment Conditions: Insufficient incubation time or incorrect concentration of this compound. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. A typical concentration range is 0.1-10 µM for 6 hours.[2] | |
| Low Basal p-Akt Levels: The cell line used may have low endogenous PI3K pathway activation. | Stimulate the pathway with a growth factor (e.g., insulin, LPA) before or during this compound treatment to induce a robust p-Akt signal.[1][2] | |
| Cell Line Insensitivity: The cell line may not be dependent on p110β or p110δ signaling. | Use a positive control cell line known to be sensitive to this compound. | |
| Weak or No p-Akt Signal | Inefficient Protein Extraction: Incomplete cell lysis or protein degradation. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Low Protein Concentration: Insufficient amount of protein loaded onto the gel. | Quantify protein concentration using a reliable method (e.g., BCA assay) and load an adequate amount of protein (typically 20-40 µg per lane). | |
| Poor Antibody Performance: Primary or secondary antibody may be inactive or used at a suboptimal dilution. | Use a validated p-Akt antibody. Optimize antibody dilutions and incubation times. Include a positive control lysate. | |
| High Background | Insufficient Blocking: Incomplete blocking of the membrane can lead to non-specific antibody binding. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Concentration Too High: Excess primary or secondary antibody can increase background noise. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. | |
| Inconsistent Results Between Blots | Variability in Protein Loading: Unequal amounts of protein loaded across lanes or between gels. | Ensure accurate protein quantification and equal loading in all lanes. Use a loading control (e.g., β-actin, GAPDH) to normalize for loading differences. |
| Inconsistent Transfer Efficiency: Variations in protein transfer from the gel to the membrane. | Ensure proper assembly of the transfer stack and use a consistent transfer protocol. Check transfer efficiency with Ponceau S staining. | |
| Variability in Reagent Preparation: Inconsistent preparation of buffers and solutions. | Prepare fresh buffers and solutions for each experiment to ensure consistency. |
Experimental Protocols
Standard Western Blot Protocol for Assessing this compound Activity
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours to reduce basal PI3K signaling.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal time.
-
If applicable, stimulate cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to activate the PI3K pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control.
-
Visualizing Key Processes
This compound Signaling Pathway
Caption: this compound inhibits PI3K, blocking Akt activation.
Troubleshooting Workflow for Western Blot
Caption: A stepwise guide to troubleshooting Western blots.
References
Technical Support Center: Optimizing TGX-115 Incubation Time for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of TGX-115 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] Its primary mechanism of action is to block the phosphorylation of Akt, a key downstream component of the PI3K signaling pathway.[1] By inhibiting PI3K, this compound can be used to study the role of this pathway in various cellular processes, including cell growth, proliferation, and survival.
Q2: Why is optimizing the incubation time for this compound in a kinase assay important?
A2: Optimizing the incubation time is crucial for obtaining accurate and reproducible results. The incubation period can affect the apparent potency (IC50 value) of the inhibitor. Insufficient incubation may not allow the inhibitor to reach equilibrium with the enzyme, leading to an underestimation of its potency. Conversely, excessively long incubation times might lead to degradation of the enzyme or inhibitor, or depletion of the substrate, all of which can skew the results. For some inhibitors, a pre-incubation step with the enzyme before initiating the kinase reaction is necessary to properly characterize their inhibitory activity, especially for slow-binding inhibitors.[2]
Q3: What is a typical starting point for the incubation time in a PI3K assay with an inhibitor like this compound?
A3: Based on protocols for similar PI3K inhibitors and general kinase assay guidelines, a typical kinase reaction incubation time can range from 60 to 90 minutes at room temperature.[3][4] A pre-incubation of the enzyme with the inhibitor for 15 to 30 minutes before adding ATP to start the reaction is also a common practice.[2]
Q4: How does pre-incubation of this compound with the kinase affect the assay outcome?
A4: Pre-incubating this compound with the PI3K enzyme before initiating the reaction with ATP can be critical. This step allows for the inhibitor to bind to the enzyme, which is particularly important for inhibitors that have a slow binding mechanism. The effect of pre-incubation is often observed as a shift in the IC50 value; a lower IC50 value after pre-incubation suggests a time-dependent inhibition mechanism.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Bubbles in wells- Inconsistent incubation times or temperatures | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before and after adding to the plate.- Visually inspect the plate for bubbles and gently tap to dislodge them.- Ensure uniform incubation conditions for the entire plate. |
| No or very low kinase activity (high signal in "no enzyme" control) | - Inactive enzyme- Incorrect assay buffer composition- Substrate or ATP degradation | - Use a fresh aliquot of enzyme and verify its activity with a known potent inhibitor.- Double-check the components and pH of the assay buffer.- Prepare fresh substrate and ATP solutions. |
| IC50 value for this compound is higher than expected | - Suboptimal incubation time- Incorrect concentration of this compound- High enzyme concentration | - Perform an incubation time optimization experiment (see protocol below).- Verify the concentration of your this compound stock solution.- Titrate the enzyme to determine the optimal concentration for the assay. |
| Assay signal is drifting over time | - Unstable inhibitor or enzyme in the assay buffer- Temperature fluctuations | - Assess the stability of this compound and the kinase in the assay buffer over the planned incubation period.- Use a temperature-controlled plate reader or incubator. |
Experimental Protocols
Protocol: Optimizing this compound Pre-incubation and Kinase Reaction Time
This protocol provides a framework for determining the optimal pre-incubation and kinase reaction times for this compound in a biochemical PI3K assay.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 25 mM Tris, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100).
-
PI3K Enzyme: Dilute the PI3K enzyme (e.g., p110β/p85α or p110δ/p85α) to the desired concentration in kinase buffer.
-
This compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Substrate/ATP Mix: Prepare a solution containing the lipid substrate (e.g., PIP2) and ATP at the desired concentrations in kinase buffer.
2. Experimental Procedure:
This experiment is designed to test three pre-incubation times (0, 15, and 30 minutes) and three kinase reaction times (30, 60, and 90 minutes).
-
No Pre-incubation (0 min):
-
Add kinase buffer, this compound (at various concentrations), and the Substrate/ATP mix to the wells of a microplate.
-
Initiate the reaction by adding the PI3K enzyme.
-
Incubate for 30, 60, or 90 minutes at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®).
-
-
Pre-incubation (15 and 30 min):
-
Add kinase buffer, this compound, and the PI3K enzyme to the wells.
-
Pre-incubate for either 15 or 30 minutes at room temperature.
-
Initiate the kinase reaction by adding the Substrate/ATP mix.
-
Incubate for 30, 60, or 90 minutes at room temperature.
-
Stop the reaction and measure the kinase activity.
-
3. Data Analysis:
-
For each combination of pre-incubation and reaction time, plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each condition.
4. Interpretation of Results:
-
Compare the IC50 values across the different incubation conditions. A significant decrease in IC50 with increasing pre-incubation time suggests time-dependent inhibition.
-
The optimal kinase reaction time is typically the shortest time that yields a stable and robust assay window (signal-to-background).
Quantitative Data Summary
| Pre-incubation Time (min) | Kinase Reaction Time (min) | Expected IC50 Trend for Time-Dependent Inhibitor |
| 0 | 30 | Baseline IC50 |
| 0 | 60 | May show slight decrease |
| 0 | 90 | May show further decrease |
| 15 | 30 | Significant decrease from baseline |
| 15 | 60 | Stable, potent IC50 |
| 15 | 90 | Potentially similar to 60 min |
| 30 | 30 | Potentially the lowest IC50 |
| 30 | 60 | Stable, most potent IC50 |
| 30 | 90 | Potentially similar to 60 min |
Visualizations
Caption: PI3K/Akt signaling pathway showing the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Logic diagram for troubleshooting common kinase assay issues.
References
Technical Support Center: Optimizing TGX-115 Incubation Time for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of TGX-115 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] Its primary mechanism of action is to block the phosphorylation of Akt, a key downstream component of the PI3K signaling pathway.[1] By inhibiting PI3K, this compound can be used to study the role of this pathway in various cellular processes, including cell growth, proliferation, and survival.
Q2: Why is optimizing the incubation time for this compound in a kinase assay important?
A2: Optimizing the incubation time is crucial for obtaining accurate and reproducible results. The incubation period can affect the apparent potency (IC50 value) of the inhibitor. Insufficient incubation may not allow the inhibitor to reach equilibrium with the enzyme, leading to an underestimation of its potency. Conversely, excessively long incubation times might lead to degradation of the enzyme or inhibitor, or depletion of the substrate, all of which can skew the results. For some inhibitors, a pre-incubation step with the enzyme before initiating the kinase reaction is necessary to properly characterize their inhibitory activity, especially for slow-binding inhibitors.[2]
Q3: What is a typical starting point for the incubation time in a PI3K assay with an inhibitor like this compound?
A3: Based on protocols for similar PI3K inhibitors and general kinase assay guidelines, a typical kinase reaction incubation time can range from 60 to 90 minutes at room temperature.[3][4] A pre-incubation of the enzyme with the inhibitor for 15 to 30 minutes before adding ATP to start the reaction is also a common practice.[2]
Q4: How does pre-incubation of this compound with the kinase affect the assay outcome?
A4: Pre-incubating this compound with the PI3K enzyme before initiating the reaction with ATP can be critical. This step allows for the inhibitor to bind to the enzyme, which is particularly important for inhibitors that have a slow binding mechanism. The effect of pre-incubation is often observed as a shift in the IC50 value; a lower IC50 value after pre-incubation suggests a time-dependent inhibition mechanism.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Bubbles in wells- Inconsistent incubation times or temperatures | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before and after adding to the plate.- Visually inspect the plate for bubbles and gently tap to dislodge them.- Ensure uniform incubation conditions for the entire plate. |
| No or very low kinase activity (high signal in "no enzyme" control) | - Inactive enzyme- Incorrect assay buffer composition- Substrate or ATP degradation | - Use a fresh aliquot of enzyme and verify its activity with a known potent inhibitor.- Double-check the components and pH of the assay buffer.- Prepare fresh substrate and ATP solutions. |
| IC50 value for this compound is higher than expected | - Suboptimal incubation time- Incorrect concentration of this compound- High enzyme concentration | - Perform an incubation time optimization experiment (see protocol below).- Verify the concentration of your this compound stock solution.- Titrate the enzyme to determine the optimal concentration for the assay. |
| Assay signal is drifting over time | - Unstable inhibitor or enzyme in the assay buffer- Temperature fluctuations | - Assess the stability of this compound and the kinase in the assay buffer over the planned incubation period.- Use a temperature-controlled plate reader or incubator. |
Experimental Protocols
Protocol: Optimizing this compound Pre-incubation and Kinase Reaction Time
This protocol provides a framework for determining the optimal pre-incubation and kinase reaction times for this compound in a biochemical PI3K assay.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 25 mM Tris, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100).
-
PI3K Enzyme: Dilute the PI3K enzyme (e.g., p110β/p85α or p110δ/p85α) to the desired concentration in kinase buffer.
-
This compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Substrate/ATP Mix: Prepare a solution containing the lipid substrate (e.g., PIP2) and ATP at the desired concentrations in kinase buffer.
2. Experimental Procedure:
This experiment is designed to test three pre-incubation times (0, 15, and 30 minutes) and three kinase reaction times (30, 60, and 90 minutes).
-
No Pre-incubation (0 min):
-
Add kinase buffer, this compound (at various concentrations), and the Substrate/ATP mix to the wells of a microplate.
-
Initiate the reaction by adding the PI3K enzyme.
-
Incubate for 30, 60, or 90 minutes at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®).
-
-
Pre-incubation (15 and 30 min):
-
Add kinase buffer, this compound, and the PI3K enzyme to the wells.
-
Pre-incubate for either 15 or 30 minutes at room temperature.
-
Initiate the kinase reaction by adding the Substrate/ATP mix.
-
Incubate for 30, 60, or 90 minutes at room temperature.
-
Stop the reaction and measure the kinase activity.
-
3. Data Analysis:
-
For each combination of pre-incubation and reaction time, plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each condition.
4. Interpretation of Results:
-
Compare the IC50 values across the different incubation conditions. A significant decrease in IC50 with increasing pre-incubation time suggests time-dependent inhibition.
-
The optimal kinase reaction time is typically the shortest time that yields a stable and robust assay window (signal-to-background).
Quantitative Data Summary
| Pre-incubation Time (min) | Kinase Reaction Time (min) | Expected IC50 Trend for Time-Dependent Inhibitor |
| 0 | 30 | Baseline IC50 |
| 0 | 60 | May show slight decrease |
| 0 | 90 | May show further decrease |
| 15 | 30 | Significant decrease from baseline |
| 15 | 60 | Stable, potent IC50 |
| 15 | 90 | Potentially similar to 60 min |
| 30 | 30 | Potentially the lowest IC50 |
| 30 | 60 | Stable, most potent IC50 |
| 30 | 90 | Potentially similar to 60 min |
Visualizations
Caption: PI3K/Akt signaling pathway showing the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Logic diagram for troubleshooting common kinase assay issues.
References
Potential off-target effects of TGX-115
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of TGX-115 for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] It is also widely known as TGX-221.[3] Its primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and apoptosis.[4] TGX-221 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of PI3K p110β.[3][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound (also known as TGX-221) is the p110β catalytic subunit of PI3K, with a reported IC50 of approximately 5 nM in cell-free assays.[7] It also shows activity against the p110δ isoform, with an IC50 of about 100 nM.[6][7]
Q2: What are the known off-target effects of this compound?
Q3: I am observing unexpected cellular phenotypes at high concentrations of this compound. Could these be off-target effects?
A3: It is possible. Unexpected phenotypes, such as cytotoxicity or activation of other signaling pathways at concentrations significantly higher than the IC50 for p110β, may indicate off-target effects.[10] It is recommended to perform a dose-response experiment to determine if the observed phenotype correlates with on-target p110β inhibition.[10]
Q4: Can this compound affect other signaling pathways besides PI3K/Akt?
A4: While the primary downstream effector of PI3K is Akt, there is some evidence suggesting that this compound may also affect the MAPK signaling pathway.[4] This could be due to pathway crosstalk or potential off-target interactions.
Quantitative Data: In Vitro Inhibitory Activity of TGX-221
The following table summarizes the in vitro inhibitory activity of TGX-221 against various PI3K isoforms.
| Target Isoform | IC50 (nM) | Selectivity vs. p110β | Reference |
| p110β | 5 | - | [7] |
| p110δ | 100 | 20-fold | [6][7] |
| p110α | >1000 | >200-fold | [7] |
| p110γ | >3500 | >700-fold | [6] |
Troubleshooting Guide
| Issue | Question | Recommended Action |
| Unexpected Cell Death | My cells are dying at concentrations where I expect specific inhibition of p110β. Is this an on-target or off-target effect? | To differentiate between on-target and off-target toxicity, consider performing a rescue experiment by introducing a constitutively active form of Akt. If the toxicity is rescued, it is likely an on-target effect. If not, it may be due to off-target activity. Also, conduct a broad kinase screen to identify potential off-target interactions.[10] |
| Inconsistent Results | I am seeing variable inhibition of Akt phosphorylation between experiments. What could be the cause? | Inconsistent results can arise from several factors, including compound stability, cell density, and passage number.[8] Ensure that your this compound stock solution is properly stored and freshly diluted for each experiment. Standardize cell seeding density and use cells within a consistent passage number range. |
| Activation of Another Pathway | I am observing the activation of an unexpected signaling pathway upon treatment with this compound. Why is this happening? | This could be due to pathway crosstalk or an off-target effect.[10][11] Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of compensatory signaling pathways.[8] To investigate this, you can perform a phosphoproteomics analysis to identify other activated pathways and use specific inhibitors to confirm their role in the observed phenotype. |
Experimental Protocols
Kinase Selectivity Profiling
To assess the selectivity of this compound, a kinase panel screening is recommended.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial kinase profiling service or perform an in-house screen using a panel of purified kinases. A typical screen would test the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against hundreds of kinases.[9]
-
The kinase activity is measured using methods such as radiometric assays (e.g., using [γ-³³P]ATP) or fluorescence-based assays.
-
Calculate the percent inhibition for each kinase at the tested concentrations.
-
For any significant "hits" (kinases inhibited above a certain threshold, e.g., 50%), determine the IC50 value by performing a dose-response analysis.
Cellular Viability Assay (Crystal Violet Staining)
This protocol can be used to assess the effect of this compound on cell proliferation.[7]
Objective: To determine the IC50 of this compound for cell proliferation in a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, and 72 hours.[7]
-
After the incubation period, fix the cells by adding a 2.5% glutaraldehyde (B144438) solution and incubate for 30 minutes at room temperature.[7]
-
Wash the plates three times with PBS.
-
Stain the cells with a crystal violet solution for 30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of TGX-115
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of TGX-115 for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] It is also widely known as TGX-221.[3] Its primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and apoptosis.[4] TGX-221 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of PI3K p110β.[3][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound (also known as TGX-221) is the p110β catalytic subunit of PI3K, with a reported IC50 of approximately 5 nM in cell-free assays.[7] It also shows activity against the p110δ isoform, with an IC50 of about 100 nM.[6][7]
Q2: What are the known off-target effects of this compound?
Q3: I am observing unexpected cellular phenotypes at high concentrations of this compound. Could these be off-target effects?
A3: It is possible. Unexpected phenotypes, such as cytotoxicity or activation of other signaling pathways at concentrations significantly higher than the IC50 for p110β, may indicate off-target effects.[10] It is recommended to perform a dose-response experiment to determine if the observed phenotype correlates with on-target p110β inhibition.[10]
Q4: Can this compound affect other signaling pathways besides PI3K/Akt?
A4: While the primary downstream effector of PI3K is Akt, there is some evidence suggesting that this compound may also affect the MAPK signaling pathway.[4] This could be due to pathway crosstalk or potential off-target interactions.
Quantitative Data: In Vitro Inhibitory Activity of TGX-221
The following table summarizes the in vitro inhibitory activity of TGX-221 against various PI3K isoforms.
| Target Isoform | IC50 (nM) | Selectivity vs. p110β | Reference |
| p110β | 5 | - | [7] |
| p110δ | 100 | 20-fold | [6][7] |
| p110α | >1000 | >200-fold | [7] |
| p110γ | >3500 | >700-fold | [6] |
Troubleshooting Guide
| Issue | Question | Recommended Action |
| Unexpected Cell Death | My cells are dying at concentrations where I expect specific inhibition of p110β. Is this an on-target or off-target effect? | To differentiate between on-target and off-target toxicity, consider performing a rescue experiment by introducing a constitutively active form of Akt. If the toxicity is rescued, it is likely an on-target effect. If not, it may be due to off-target activity. Also, conduct a broad kinase screen to identify potential off-target interactions.[10] |
| Inconsistent Results | I am seeing variable inhibition of Akt phosphorylation between experiments. What could be the cause? | Inconsistent results can arise from several factors, including compound stability, cell density, and passage number.[8] Ensure that your this compound stock solution is properly stored and freshly diluted for each experiment. Standardize cell seeding density and use cells within a consistent passage number range. |
| Activation of Another Pathway | I am observing the activation of an unexpected signaling pathway upon treatment with this compound. Why is this happening? | This could be due to pathway crosstalk or an off-target effect.[10][11] Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of compensatory signaling pathways.[8] To investigate this, you can perform a phosphoproteomics analysis to identify other activated pathways and use specific inhibitors to confirm their role in the observed phenotype. |
Experimental Protocols
Kinase Selectivity Profiling
To assess the selectivity of this compound, a kinase panel screening is recommended.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial kinase profiling service or perform an in-house screen using a panel of purified kinases. A typical screen would test the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against hundreds of kinases.[9]
-
The kinase activity is measured using methods such as radiometric assays (e.g., using [γ-³³P]ATP) or fluorescence-based assays.
-
Calculate the percent inhibition for each kinase at the tested concentrations.
-
For any significant "hits" (kinases inhibited above a certain threshold, e.g., 50%), determine the IC50 value by performing a dose-response analysis.
Cellular Viability Assay (Crystal Violet Staining)
This protocol can be used to assess the effect of this compound on cell proliferation.[7]
Objective: To determine the IC50 of this compound for cell proliferation in a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, and 72 hours.[7]
-
After the incubation period, fix the cells by adding a 2.5% glutaraldehyde solution and incubate for 30 minutes at room temperature.[7]
-
Wash the plates three times with PBS.
-
Stain the cells with a crystal violet solution for 30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
TGX-115 stability and degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation of TGX-115 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: There appear to be two different chemical compounds referred to as this compound. Which one am I using?
A1: This is a critical point of clarification. The designation "this compound" has been associated with two distinct chemical entities in scientific literature and commercial listings. It is crucial to verify the CAS number of your compound to ensure you are working with the correct molecule and consulting the appropriate data.
| Feature | This compound (also known as TG100-115) | This compound |
| Chemical Name | 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine[1] | 8-(2-Methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one[2] |
| CAS Number | 677297-51-7[1][3] | 351071-62-0[2][4][5][6][7] |
| Molecular Formula | C₁₈H₁₄N₆O₂[1][3] | C₂₀H₂₀N₂O₃[2][4] |
| Molecular Weight | 346.34 g/mol [1][3][8] | 336.39 g/mol [2][4] |
| Chemical Structure | Pteridine-based | Quinolinone-based |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is reported to be soluble in DMSO.[9][10][11] It is advised to use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[9] The compound is generally considered insoluble in water and ethanol.[3][9]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place.[9][12] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[9][12] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[9][12] |
| DMSO Stock Solution | 0-4°C | Days to weeks | For short-term use.[11] |
Q4: How stable is this compound in aqueous solutions for my experiments?
Q5: What are the likely degradation pathways for pteridine-based this compound in aqueous solutions?
A5: Based on the general chemistry of pteridines, the primary degradation pathways in aqueous solutions are likely to be hydrolysis and oxidation. The pyrimidine (B1678525) ring of the pteridine (B1203161) core is sensitive and can be cleaved under acidic or alkaline conditions.[9] Additionally, the pteridine ring system has multiple redox states, and the reduced forms can be susceptible to oxidation.[14][15]
Troubleshooting Guide
Issue: Precipitation observed after adding this compound to cell culture media.
This is a common issue for hydrophobic compounds like this compound. The cause is often "solvent shock," where the compound rapidly leaves the DMSO solution and enters the aqueous environment of the media, exceeding its solubility limit.
Recommended Procedure to Minimize Precipitation:
-
Prepare a High-Concentration Stock in DMSO: Dissolve the this compound powder in pure, fresh DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Create an Intermediate Dilution (Optional but Recommended): If your final concentration is very low, making an intermediate dilution in DMSO or a co-solvent can be helpful.
-
Prepare the Final Working Solution:
-
Warm your complete cell culture medium to 37°C.
-
To achieve your final desired concentration, add the DMSO stock solution to the pre-warmed medium in a dropwise manner while gently vortexing or swirling the tube. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid solvent toxicity to the cells.
-
Other Factors to Consider:
-
Media Components: Interactions with proteins or salts in the media can sometimes lead to precipitation.[16]
-
pH of Media: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).
-
Media Evaporation: Prevent evaporation from your culture plates/flasks, as this can concentrate media components and lower the solubility of your compound.
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
To definitively understand the stability of your this compound batch in your experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing the amount of remaining parent compound and the formation of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11][17]
Methodology:
-
Prepare a this compound solution in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of this solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed and validated stability-indicating HPLC method. The method must be able to resolve the parent this compound peak from all degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity.[11]
Forced Degradation Conditions:
| Stress Condition | Reagent | Temperature |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | N/A (in aqueous solution) | 60°C |
| Photolytic | N/A (in aqueous solution) | UV and/or fluorescent light |
Disclaimer: This guide is intended for research purposes only. The information on potential degradation pathways and the experimental protocol are based on general chemical principles and best practices. It is recommended that users perform their own stability assessments for their specific experimental conditions.
References
- 1. Buy TG100-115 | 677297-51-7 | >98% [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. qpcrmaster.com [qpcrmaster.com]
- 4. molnova.com [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tebubio.com [tebubio.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 812. Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Academy [procellsystem.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
TGX-115 stability and degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation of TGX-115 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: There appear to be two different chemical compounds referred to as this compound. Which one am I using?
A1: This is a critical point of clarification. The designation "this compound" has been associated with two distinct chemical entities in scientific literature and commercial listings. It is crucial to verify the CAS number of your compound to ensure you are working with the correct molecule and consulting the appropriate data.
| Feature | This compound (also known as TG100-115) | This compound |
| Chemical Name | 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine[1] | 8-(2-Methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one[2] |
| CAS Number | 677297-51-7[1][3] | 351071-62-0[2][4][5][6][7] |
| Molecular Formula | C₁₈H₁₄N₆O₂[1][3] | C₂₀H₂₀N₂O₃[2][4] |
| Molecular Weight | 346.34 g/mol [1][3][8] | 336.39 g/mol [2][4] |
| Chemical Structure | Pteridine-based | Quinolinone-based |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is reported to be soluble in DMSO.[9][10][11] It is advised to use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[9] The compound is generally considered insoluble in water and ethanol.[3][9]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place.[9][12] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[9][12] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[9][12] |
| DMSO Stock Solution | 0-4°C | Days to weeks | For short-term use.[11] |
Q4: How stable is this compound in aqueous solutions for my experiments?
Q5: What are the likely degradation pathways for pteridine-based this compound in aqueous solutions?
A5: Based on the general chemistry of pteridines, the primary degradation pathways in aqueous solutions are likely to be hydrolysis and oxidation. The pyrimidine ring of the pteridine core is sensitive and can be cleaved under acidic or alkaline conditions.[9] Additionally, the pteridine ring system has multiple redox states, and the reduced forms can be susceptible to oxidation.[14][15]
Troubleshooting Guide
Issue: Precipitation observed after adding this compound to cell culture media.
This is a common issue for hydrophobic compounds like this compound. The cause is often "solvent shock," where the compound rapidly leaves the DMSO solution and enters the aqueous environment of the media, exceeding its solubility limit.
Recommended Procedure to Minimize Precipitation:
-
Prepare a High-Concentration Stock in DMSO: Dissolve the this compound powder in pure, fresh DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Create an Intermediate Dilution (Optional but Recommended): If your final concentration is very low, making an intermediate dilution in DMSO or a co-solvent can be helpful.
-
Prepare the Final Working Solution:
-
Warm your complete cell culture medium to 37°C.
-
To achieve your final desired concentration, add the DMSO stock solution to the pre-warmed medium in a dropwise manner while gently vortexing or swirling the tube. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid solvent toxicity to the cells.
-
Other Factors to Consider:
-
Media Components: Interactions with proteins or salts in the media can sometimes lead to precipitation.[16]
-
pH of Media: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).
-
Media Evaporation: Prevent evaporation from your culture plates/flasks, as this can concentrate media components and lower the solubility of your compound.
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
To definitively understand the stability of your this compound batch in your experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing the amount of remaining parent compound and the formation of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11][17]
Methodology:
-
Prepare a this compound solution in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of this solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed and validated stability-indicating HPLC method. The method must be able to resolve the parent this compound peak from all degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity.[11]
Forced Degradation Conditions:
| Stress Condition | Reagent | Temperature |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | N/A (in aqueous solution) | 60°C |
| Photolytic | N/A (in aqueous solution) | UV and/or fluorescent light |
Disclaimer: This guide is intended for research purposes only. The information on potential degradation pathways and the experimental protocol are based on general chemical principles and best practices. It is recommended that users perform their own stability assessments for their specific experimental conditions.
References
- 1. Buy TG100-115 | 677297-51-7 | >98% [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. qpcrmaster.com [qpcrmaster.com]
- 4. molnova.com [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tebubio.com [tebubio.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 812. Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Academy [procellsystem.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
How to address TGX-115 precipitation in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the effective use of TGX-115 in your experiments. Navigate through our troubleshooting guides and frequently asked questions to ensure the successful application of this PI3K p110β/δ inhibitor.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve these issues.
Visual Indicators of Precipitation:
-
Cloudiness or turbidity in the cell culture medium.
-
Visible particles, either suspended or settled at the bottom of the culture vessel.
-
Crystalline structures observed under a microscope.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The concentration of this compound exceeds its solubility in the aqueous medium. This often occurs due to the abrupt change in solvent polarity when a concentrated DMSO stock is added to the culture medium.[1] | - Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the this compound DMSO stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid mixing.[2] - Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the culture medium.[2] - Lower Final Concentration: If precipitation persists, reduce the final working concentration of this compound. |
| Precipitation Over Time in Incubator | - Temperature Shifts: Changes in temperature can decrease the solubility of the compound.[2] - pH Instability: The pH of the medium can change over time due to cellular metabolism, potentially affecting compound solubility. - Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[1][2] | - Maintain Stable Temperature: Ensure the incubator provides a stable and consistent temperature. Pre-warming the media before adding the compound can mitigate this issue.[2] - Use Buffered Media: Consider using a medium buffered with HEPES to maintain a stable pH.[1] - Assess Media Compatibility: Test the solubility of this compound in different cell culture media if your experimental design permits. |
| Precipitation in Stock Solution | - Improper Storage: Repeated freeze-thaw cycles can lead to compound precipitation out of the DMSO stock.[2] - Moisture Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds like this compound. | - Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles.[2] - Use High-Quality, Anhydrous DMSO: Store DMSO properly and use a fresh, high-quality grade for preparing stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is practically insoluble in water and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[3][4] However, the optimal concentration may vary depending on the cell line, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your cells.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted into single-use vials and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: My this compound solution is hazy. What should I do?
A4: Haze or turbidity indicates precipitation. Refer to the Troubleshooting Guide above. You may also try gently sonicating the solution to aid in dissolution. If the issue persists, preparing a fresh stock solution and carefully following the recommended dilution procedures is advised.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 346.4 g/mol | |
| Solubility | DMSO: ≥ 9 mg/mL (25.98 mM) | Insoluble in water and ethanol. |
| IC₅₀ (PI3Kγ) | 83 nM | |
| IC₅₀ (PI3Kδ) | 235 nM | |
| IC₅₀ (PI3Kα) | 1.2 µM | |
| IC₅₀ (PI3Kβ) | 1.3 µM | |
| Storage (Powder) | -20°C (up to 3 years) | |
| Storage (Stock Solution) | -80°C (up to 1 year) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition by this compound
This protocol describes the assessment of this compound activity by measuring the phosphorylation of Akt, a key downstream target in the PI3K signaling pathway.
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. The next day, treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration. A typical treatment time is 1-2 hours. c. After treatment, stimulate the cells with a growth factor (e.g., insulin (B600854) or PDGF) for 15-30 minutes to induce Akt phosphorylation.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[5][6][7] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 6c.
7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
8. Stripping and Re-probing (Optional): a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
How to address TGX-115 precipitation in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the effective use of TGX-115 in your experiments. Navigate through our troubleshooting guides and frequently asked questions to ensure the successful application of this PI3K p110β/δ inhibitor.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve these issues.
Visual Indicators of Precipitation:
-
Cloudiness or turbidity in the cell culture medium.
-
Visible particles, either suspended or settled at the bottom of the culture vessel.
-
Crystalline structures observed under a microscope.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The concentration of this compound exceeds its solubility in the aqueous medium. This often occurs due to the abrupt change in solvent polarity when a concentrated DMSO stock is added to the culture medium.[1] | - Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the this compound DMSO stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid mixing.[2] - Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the culture medium.[2] - Lower Final Concentration: If precipitation persists, reduce the final working concentration of this compound. |
| Precipitation Over Time in Incubator | - Temperature Shifts: Changes in temperature can decrease the solubility of the compound.[2] - pH Instability: The pH of the medium can change over time due to cellular metabolism, potentially affecting compound solubility. - Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[1][2] | - Maintain Stable Temperature: Ensure the incubator provides a stable and consistent temperature. Pre-warming the media before adding the compound can mitigate this issue.[2] - Use Buffered Media: Consider using a medium buffered with HEPES to maintain a stable pH.[1] - Assess Media Compatibility: Test the solubility of this compound in different cell culture media if your experimental design permits. |
| Precipitation in Stock Solution | - Improper Storage: Repeated freeze-thaw cycles can lead to compound precipitation out of the DMSO stock.[2] - Moisture Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds like this compound. | - Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles.[2] - Use High-Quality, Anhydrous DMSO: Store DMSO properly and use a fresh, high-quality grade for preparing stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is practically insoluble in water and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[3][4] However, the optimal concentration may vary depending on the cell line, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your cells.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted into single-use vials and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: My this compound solution is hazy. What should I do?
A4: Haze or turbidity indicates precipitation. Refer to the Troubleshooting Guide above. You may also try gently sonicating the solution to aid in dissolution. If the issue persists, preparing a fresh stock solution and carefully following the recommended dilution procedures is advised.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 346.4 g/mol | |
| Solubility | DMSO: ≥ 9 mg/mL (25.98 mM) | Insoluble in water and ethanol. |
| IC₅₀ (PI3Kγ) | 83 nM | |
| IC₅₀ (PI3Kδ) | 235 nM | |
| IC₅₀ (PI3Kα) | 1.2 µM | |
| IC₅₀ (PI3Kβ) | 1.3 µM | |
| Storage (Powder) | -20°C (up to 3 years) | |
| Storage (Stock Solution) | -80°C (up to 1 year) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition by this compound
This protocol describes the assessment of this compound activity by measuring the phosphorylation of Akt, a key downstream target in the PI3K signaling pathway.
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. The next day, treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration. A typical treatment time is 1-2 hours. c. After treatment, stimulate the cells with a growth factor (e.g., insulin or PDGF) for 15-30 minutes to induce Akt phosphorylation.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[5][6][7] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 6c.
7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
8. Stripping and Re-probing (Optional): a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Cell Viability Assays with TGX-115 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TGX-115 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting PI3K, this compound blocks the phosphorylation and subsequent activation of Akt, a key downstream effector, leading to reduced cell viability and induction of apoptosis in sensitive cell lines.[1][4]
Q2: I am observing inconsistent results with my MTT assay after this compound treatment. What could be the cause?
A2: Inconsistent results with MTT assays when using small molecule inhibitors like this compound are a common issue.[5] Several factors can contribute to this:
-
Direct interference with MTT reduction: Some compounds can chemically interact with the MTT reagent, leading to its reduction and a false-positive signal for cell viability.[5]
-
Alterations in cellular metabolism: this compound, as a PI3K inhibitor, can alter the metabolic state of the cells.[6] Since the MTT assay measures metabolic activity as a proxy for cell viability, any changes in metabolism can lead to an over- or underestimation of cell viability.[5]
-
Off-target effects: Small molecule inhibitors can have off-target effects that may influence cellular redox environments, which can also interfere with the MTT assay.
It is highly recommended to use an orthogonal method to validate your MTT assay results, such as a trypan blue exclusion assay or a luminescent-based assay like CellTiter-Glo.[5]
Q3: My cell viability results with this compound are not correlating with apoptosis or cell cycle data. Why?
A3: Discrepancies between different assay types can arise due to the different cellular processes they measure.
-
Timing of Assays: Cell viability assays measure the overall health of a cell population at a specific time point. Apoptosis and cell cycle arrest are dynamic processes that occur over time. It is crucial to perform a time-course experiment to capture the sequence of events following this compound treatment.
-
Mechanism of Action: this compound can induce cell cycle arrest, leading to a decrease in proliferation without an immediate increase in cell death.[7] In this scenario, a proliferation assay might show a decrease in signal, while an apoptosis assay may not show a significant change at early time points.
Q4: What is the recommended concentration range and incubation time for this compound treatment?
A4: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific experimental question. It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your system. A typical starting point for concentration could range from 0.1 µM to 10 µM, with incubation times ranging from 24 to 72 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in "no cell" control wells (MTT/XTT assay) | Direct reduction of the tetrazolium salt by this compound or components in the culture medium. | Include a "reagent blank" control (medium + this compound + MTT/XTT, no cells). Subtract the average absorbance of this blank from all other readings. Consider using a phenol (B47542) red-free medium. |
| Unexpected increase in viability at high this compound concentrations (MTT/XTT assay) | Off-target effects of this compound on cellular redox pathways, leading to increased reduction of the tetrazolium salt. | Validate results with an orthogonal assay that does not rely on metabolic activity, such as CellTiter-Glo (ATP-based) or a direct cell counting method (e.g., Trypan Blue). |
| Low signal or no effect on cell viability | 1. This compound instability in culture medium. 2. Poor cell permeability. 3. The cell line is resistant to PI3Kβ/δ inhibition. | 1. Prepare fresh this compound solutions for each experiment. 2. Confirm target engagement by assessing the phosphorylation status of Akt (a downstream target of PI3K) via Western blot. 3. Test a wider range of concentrations and/or longer incubation times. Consider using a positive control cell line known to be sensitive to PI3K inhibitors. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" in the microplate. 3. Incomplete formazan (B1609692) solubilization (MTT assay). | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. 3. Ensure complete dissolution of formazan crystals by thorough mixing or shaking before reading the absorbance. |
Quantitative Data
| Compound | Target | IC50 (nM) |
| TG100-115 | PI3Kγ | 83 |
| PI3Kδ | 235 | |
| PI3Kα | 1200 | |
| PI3Kβ | 1300 | |
| Data sourced from Selleck Chemicals product information sheet.[5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells and is generally less prone to interference from compounds that affect cellular redox potential.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells into a 96-well opaque-walled plate at an optimal density.
-
Treat cells with various concentrations of this compound and vehicle controls as described for the MTT assay.
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound and controls
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the PI3K/Akt signaling pathway targeted by this compound, a general experimental workflow for assessing cell viability, and a troubleshooting logic diagram.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Cell Viability Assessment.
Caption: Troubleshooting Logic for Inconsistent Viability Assay Results.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. klocksnack.se [klocksnack.se]
Technical Support Center: Cell Viability Assays with TGX-115 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TGX-115 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting PI3K, this compound blocks the phosphorylation and subsequent activation of Akt, a key downstream effector, leading to reduced cell viability and induction of apoptosis in sensitive cell lines.[1][4]
Q2: I am observing inconsistent results with my MTT assay after this compound treatment. What could be the cause?
A2: Inconsistent results with MTT assays when using small molecule inhibitors like this compound are a common issue.[5] Several factors can contribute to this:
-
Direct interference with MTT reduction: Some compounds can chemically interact with the MTT reagent, leading to its reduction and a false-positive signal for cell viability.[5]
-
Alterations in cellular metabolism: this compound, as a PI3K inhibitor, can alter the metabolic state of the cells.[6] Since the MTT assay measures metabolic activity as a proxy for cell viability, any changes in metabolism can lead to an over- or underestimation of cell viability.[5]
-
Off-target effects: Small molecule inhibitors can have off-target effects that may influence cellular redox environments, which can also interfere with the MTT assay.
It is highly recommended to use an orthogonal method to validate your MTT assay results, such as a trypan blue exclusion assay or a luminescent-based assay like CellTiter-Glo.[5]
Q3: My cell viability results with this compound are not correlating with apoptosis or cell cycle data. Why?
A3: Discrepancies between different assay types can arise due to the different cellular processes they measure.
-
Timing of Assays: Cell viability assays measure the overall health of a cell population at a specific time point. Apoptosis and cell cycle arrest are dynamic processes that occur over time. It is crucial to perform a time-course experiment to capture the sequence of events following this compound treatment.
-
Mechanism of Action: this compound can induce cell cycle arrest, leading to a decrease in proliferation without an immediate increase in cell death.[7] In this scenario, a proliferation assay might show a decrease in signal, while an apoptosis assay may not show a significant change at early time points.
Q4: What is the recommended concentration range and incubation time for this compound treatment?
A4: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific experimental question. It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your system. A typical starting point for concentration could range from 0.1 µM to 10 µM, with incubation times ranging from 24 to 72 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in "no cell" control wells (MTT/XTT assay) | Direct reduction of the tetrazolium salt by this compound or components in the culture medium. | Include a "reagent blank" control (medium + this compound + MTT/XTT, no cells). Subtract the average absorbance of this blank from all other readings. Consider using a phenol red-free medium. |
| Unexpected increase in viability at high this compound concentrations (MTT/XTT assay) | Off-target effects of this compound on cellular redox pathways, leading to increased reduction of the tetrazolium salt. | Validate results with an orthogonal assay that does not rely on metabolic activity, such as CellTiter-Glo (ATP-based) or a direct cell counting method (e.g., Trypan Blue). |
| Low signal or no effect on cell viability | 1. This compound instability in culture medium. 2. Poor cell permeability. 3. The cell line is resistant to PI3Kβ/δ inhibition. | 1. Prepare fresh this compound solutions for each experiment. 2. Confirm target engagement by assessing the phosphorylation status of Akt (a downstream target of PI3K) via Western blot. 3. Test a wider range of concentrations and/or longer incubation times. Consider using a positive control cell line known to be sensitive to PI3K inhibitors. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" in the microplate. 3. Incomplete formazan solubilization (MTT assay). | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. 3. Ensure complete dissolution of formazan crystals by thorough mixing or shaking before reading the absorbance. |
Quantitative Data
| Compound | Target | IC50 (nM) |
| TG100-115 | PI3Kγ | 83 |
| PI3Kδ | 235 | |
| PI3Kα | 1200 | |
| PI3Kβ | 1300 | |
| Data sourced from Selleck Chemicals product information sheet.[5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells and is generally less prone to interference from compounds that affect cellular redox potential.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells into a 96-well opaque-walled plate at an optimal density.
-
Treat cells with various concentrations of this compound and vehicle controls as described for the MTT assay.
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound and controls
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the PI3K/Akt signaling pathway targeted by this compound, a general experimental workflow for assessing cell viability, and a troubleshooting logic diagram.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Cell Viability Assessment.
Caption: Troubleshooting Logic for Inconsistent Viability Assay Results.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. klocksnack.se [klocksnack.se]
Technical Support Center: Minimizing TGX-115 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the toxicity of TGX-115 in long-term cell culture experiments.
I. Understanding this compound and its Mechanism of Action
This compound is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated, making it a key target for therapeutic intervention. This compound exerts its effects by blocking the phosphorylation of Akt, a key downstream effector of PI3K.[2] While essential for its anti-cancer activity, prolonged inhibition of this fundamental pathway can lead to cellular stress and toxicity.
II. FAQs: Long-Term Culture with this compound
This section addresses common questions regarding the use of this compound in extended cell culture experiments.
Q1: What is the recommended starting concentration range for long-term this compound treatment?
A1: The optimal concentration of this compound for long-term studies is highly cell-line dependent. A good starting point is to use a concentration at or slightly below the IC50 value for your specific cell line. For cell lines where the IC50 is unknown, a concentration range of 0.1 µM to 10 µM can be used for initial dose-response experiments.[2] It is crucial to perform a dose-response curve to determine the lowest effective concentration that achieves the desired biological effect while minimizing toxicity over the intended duration of the experiment.
Q2: How stable is this compound in cell culture medium?
A2: The stability of small molecule inhibitors in aqueous solutions like cell culture media can vary. While specific data on the long-term stability of this compound in media is not extensively published, it is best practice to refresh the medium with freshly prepared this compound every 48-72 hours. This ensures a consistent concentration of the inhibitor and removes accumulated metabolic waste products that can contribute to cellular stress.
Q3: What are the known off-target effects of this compound that might contribute to toxicity?
A3: While this compound is designed to be selective for p110β and p110δ, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. These can contribute to unexpected cellular toxicities.[3] For instance, a related compound, TG100-115, has been shown to inhibit the TRPM7 kinase, which is involved in cell migration and invasion.[4] If you observe unexpected phenotypes, it is advisable to consult kinome profiling data if available, or consider using a structurally different PI3Kβ/δ inhibitor as a control to confirm that the observed effects are on-target.
Q4: Can intermittent dosing of this compound reduce long-term toxicity?
A4: Intermittent dosing schedules can be an effective strategy to mitigate the toxicity of PI3K inhibitors.[5] This approach allows cells to recover from the continuous inhibition of the PI3K pathway, potentially reducing the accumulation of toxic effects. The optimal "on" and "off" periods will need to be determined empirically for your specific cell line and experimental goals.
III. Troubleshooting Guide for Long-Term this compound Experiments
This guide provides solutions to common problems encountered during prolonged exposure of cells to this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Cell Death Over Time | - Concentration Too High: The initial concentration may be too cytotoxic for long-term exposure. - Cumulative Toxicity: Continuous pathway inhibition leads to cellular stress and apoptosis. - Inhibitor Degradation: Breakdown of this compound may lead to toxic byproducts. | - Perform a long-term dose-response experiment: Determine the highest non-toxic concentration over your desired time course. - Implement intermittent dosing: Allow cells recovery periods without the inhibitor. - Refresh media with fresh this compound every 48-72 hours. |
| Reduced Proliferation/Cytostatic Effect | - On-Target Effect: Inhibition of the PI3K pathway is expected to reduce cell proliferation. - Sub-optimal Culture Conditions: Low serum or nutrient depletion can exacerbate cytostatic effects. | - Distinguish between cytostatic and cytotoxic effects: Use assays that measure both cell number and cell viability (e.g., Trypan Blue exclusion alongside a metabolic assay). - Ensure optimal cell culture conditions: Use fresh, high-quality media and serum. |
| Inconsistent Results Between Experiments | - Variable Cell Health: Differences in cell passage number, confluency, or overall health. - Inconsistent Inhibitor Preparation: Errors in serial dilutions or storage of stock solutions. | - Standardize cell culture practices: Use cells within a consistent passage number range and seed at a consistent density. - Prepare fresh dilutions of this compound from a validated stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Emergence of Drug-Resistant Clones | - Selective Pressure: Long-term treatment can select for cells with resistance mechanisms. | - Monitor for changes in IC50 over time. - Consider combination therapies: Targeting parallel or downstream pathways may prevent or overcome resistance. |
IV. Experimental Protocols
A. Determining the Optimal Long-Term Concentration of this compound
This protocol outlines a method to establish the appropriate concentration of this compound for long-term experiments.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the intended duration of the experiment (e.g., 7-14 days).
2. This compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.01 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
3. Long-Term Incubation and Monitoring:
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Every 48-72 hours, carefully remove the medium and replace it with freshly prepared this compound dilutions.
-
At regular intervals (e.g., every 2-3 days), assess cell viability using a non-lytic, real-time viability assay.[6][7]
4. Data Analysis:
-
Plot cell viability against time for each concentration.
-
Determine the highest concentration of this compound that does not significantly impact cell viability over the desired experimental duration. This will be your optimal concentration for long-term studies.
B. Assessing Apoptosis During Long-Term this compound Treatment
This protocol describes how to measure apoptosis in response to chronic this compound exposure.
1. Cell Culture and Treatment:
-
Culture cells in larger format vessels (e.g., 6-well plates or T-25 flasks) with the predetermined optimal long-term concentration of this compound and a vehicle control.
-
Maintain the cultures for the desired duration, refreshing the medium with fresh inhibitor every 48-72 hours.
2. Sample Collection:
-
At specified time points (e.g., day 3, 7, 10, 14), harvest both adherent and floating cells.
3. Apoptosis Assay (Caspase-3/7 Activity):
-
Use a commercial caspase-3/7 activity assay kit that employs a fluorogenic substrate (e.g., Ac-DEVD-AMC).[8]
-
Lyse the collected cells according to the manufacturer's protocol.
-
Add the caspase-3/7 substrate to the cell lysates and incubate as recommended.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[8]
4. Data Analysis:
-
Calculate the fold-increase in caspase-3/7 activity in this compound-treated cells compared to the vehicle-treated control cells at each time point.
V. Data Presentation
IC50 Values for a this compound-related compound (TG100-115) in Various Cancer Cell Lines
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for TG100-115, a compound structurally and functionally related to this compound, in different human cancer cell lines. These values can serve as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 93.00 ± 7 | [9] |
| MCF-7 | Breast Cancer | 51.00 ± 4 | [9] |
| A2780 | Ovarian Cancer | 35.00 ± 1 | [9] |
| A2780cis | Cisplatin-Resistant Ovarian Cancer | 51.00 ± 1 | [9] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is highly recommended to determine the IC50 for your specific cell line experimentally.
VI. Visualizations
Signaling Pathway
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for long-term cell culture experiments with this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for increased toxicity with this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Minimizing TGX-115 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the toxicity of TGX-115 in long-term cell culture experiments.
I. Understanding this compound and its Mechanism of Action
This compound is a selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated, making it a key target for therapeutic intervention. This compound exerts its effects by blocking the phosphorylation of Akt, a key downstream effector of PI3K.[2] While essential for its anti-cancer activity, prolonged inhibition of this fundamental pathway can lead to cellular stress and toxicity.
II. FAQs: Long-Term Culture with this compound
This section addresses common questions regarding the use of this compound in extended cell culture experiments.
Q1: What is the recommended starting concentration range for long-term this compound treatment?
A1: The optimal concentration of this compound for long-term studies is highly cell-line dependent. A good starting point is to use a concentration at or slightly below the IC50 value for your specific cell line. For cell lines where the IC50 is unknown, a concentration range of 0.1 µM to 10 µM can be used for initial dose-response experiments.[2] It is crucial to perform a dose-response curve to determine the lowest effective concentration that achieves the desired biological effect while minimizing toxicity over the intended duration of the experiment.
Q2: How stable is this compound in cell culture medium?
A2: The stability of small molecule inhibitors in aqueous solutions like cell culture media can vary. While specific data on the long-term stability of this compound in media is not extensively published, it is best practice to refresh the medium with freshly prepared this compound every 48-72 hours. This ensures a consistent concentration of the inhibitor and removes accumulated metabolic waste products that can contribute to cellular stress.
Q3: What are the known off-target effects of this compound that might contribute to toxicity?
A3: While this compound is designed to be selective for p110β and p110δ, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. These can contribute to unexpected cellular toxicities.[3] For instance, a related compound, TG100-115, has been shown to inhibit the TRPM7 kinase, which is involved in cell migration and invasion.[4] If you observe unexpected phenotypes, it is advisable to consult kinome profiling data if available, or consider using a structurally different PI3Kβ/δ inhibitor as a control to confirm that the observed effects are on-target.
Q4: Can intermittent dosing of this compound reduce long-term toxicity?
A4: Intermittent dosing schedules can be an effective strategy to mitigate the toxicity of PI3K inhibitors.[5] This approach allows cells to recover from the continuous inhibition of the PI3K pathway, potentially reducing the accumulation of toxic effects. The optimal "on" and "off" periods will need to be determined empirically for your specific cell line and experimental goals.
III. Troubleshooting Guide for Long-Term this compound Experiments
This guide provides solutions to common problems encountered during prolonged exposure of cells to this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Cell Death Over Time | - Concentration Too High: The initial concentration may be too cytotoxic for long-term exposure. - Cumulative Toxicity: Continuous pathway inhibition leads to cellular stress and apoptosis. - Inhibitor Degradation: Breakdown of this compound may lead to toxic byproducts. | - Perform a long-term dose-response experiment: Determine the highest non-toxic concentration over your desired time course. - Implement intermittent dosing: Allow cells recovery periods without the inhibitor. - Refresh media with fresh this compound every 48-72 hours. |
| Reduced Proliferation/Cytostatic Effect | - On-Target Effect: Inhibition of the PI3K pathway is expected to reduce cell proliferation. - Sub-optimal Culture Conditions: Low serum or nutrient depletion can exacerbate cytostatic effects. | - Distinguish between cytostatic and cytotoxic effects: Use assays that measure both cell number and cell viability (e.g., Trypan Blue exclusion alongside a metabolic assay). - Ensure optimal cell culture conditions: Use fresh, high-quality media and serum. |
| Inconsistent Results Between Experiments | - Variable Cell Health: Differences in cell passage number, confluency, or overall health. - Inconsistent Inhibitor Preparation: Errors in serial dilutions or storage of stock solutions. | - Standardize cell culture practices: Use cells within a consistent passage number range and seed at a consistent density. - Prepare fresh dilutions of this compound from a validated stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Emergence of Drug-Resistant Clones | - Selective Pressure: Long-term treatment can select for cells with resistance mechanisms. | - Monitor for changes in IC50 over time. - Consider combination therapies: Targeting parallel or downstream pathways may prevent or overcome resistance. |
IV. Experimental Protocols
A. Determining the Optimal Long-Term Concentration of this compound
This protocol outlines a method to establish the appropriate concentration of this compound for long-term experiments.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the intended duration of the experiment (e.g., 7-14 days).
2. This compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.01 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
3. Long-Term Incubation and Monitoring:
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Every 48-72 hours, carefully remove the medium and replace it with freshly prepared this compound dilutions.
-
At regular intervals (e.g., every 2-3 days), assess cell viability using a non-lytic, real-time viability assay.[6][7]
4. Data Analysis:
-
Plot cell viability against time for each concentration.
-
Determine the highest concentration of this compound that does not significantly impact cell viability over the desired experimental duration. This will be your optimal concentration for long-term studies.
B. Assessing Apoptosis During Long-Term this compound Treatment
This protocol describes how to measure apoptosis in response to chronic this compound exposure.
1. Cell Culture and Treatment:
-
Culture cells in larger format vessels (e.g., 6-well plates or T-25 flasks) with the predetermined optimal long-term concentration of this compound and a vehicle control.
-
Maintain the cultures for the desired duration, refreshing the medium with fresh inhibitor every 48-72 hours.
2. Sample Collection:
-
At specified time points (e.g., day 3, 7, 10, 14), harvest both adherent and floating cells.
3. Apoptosis Assay (Caspase-3/7 Activity):
-
Use a commercial caspase-3/7 activity assay kit that employs a fluorogenic substrate (e.g., Ac-DEVD-AMC).[8]
-
Lyse the collected cells according to the manufacturer's protocol.
-
Add the caspase-3/7 substrate to the cell lysates and incubate as recommended.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[8]
4. Data Analysis:
-
Calculate the fold-increase in caspase-3/7 activity in this compound-treated cells compared to the vehicle-treated control cells at each time point.
V. Data Presentation
IC50 Values for a this compound-related compound (TG100-115) in Various Cancer Cell Lines
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for TG100-115, a compound structurally and functionally related to this compound, in different human cancer cell lines. These values can serve as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 93.00 ± 7 | [9] |
| MCF-7 | Breast Cancer | 51.00 ± 4 | [9] |
| A2780 | Ovarian Cancer | 35.00 ± 1 | [9] |
| A2780cis | Cisplatin-Resistant Ovarian Cancer | 51.00 ± 1 | [9] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is highly recommended to determine the IC50 for your specific cell line experimentally.
VI. Visualizations
Signaling Pathway
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for long-term cell culture experiments with this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for increased toxicity with this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. rsc.org [rsc.org]
Best practices for preparing TGX-115 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting TGX-115 stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in DMSO.
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility may be higher, a stock solution of up to 10 mM in DMSO is commonly used. It is advisable to start with a concentration within this range to ensure complete dissolution.
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored in a dry, dark environment. For long-term storage (months to years), -20°C is recommended.
Q4: What are the recommended storage conditions for a this compound stock solution in DMSO?
A4: For long-term storage (up to 6 months), it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C.[2] For short-term storage, the solution can be kept at 4°C for up to 2 weeks[2] or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q5: Can I dissolve this compound in aqueous buffers like PBS?
A5: this compound has poor solubility in aqueous buffers such as PBS. It is not recommended to dissolve it directly in these solvents. For cell-based assays, a concentrated DMSO stock should be diluted into the aqueous experimental medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing and storing this compound stock solutions.
| Parameter | Value | Solvent | Reference |
| Solubility | Readily Soluble | DMSO | [1] |
| Recommended Stock Conc. | 1-10 mM | DMSO | General laboratory practice |
| Storage (Solid) | -20°C (long-term) | N/A | [2] |
| Storage (DMSO Solution) | -80°C (up to 6 months) | DMSO | [2] |
| -20°C (up to 1 month) | DMSO | ||
| 4°C (up to 2 weeks) | DMSO | [2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 336.39 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store Appropriately: Store the aliquots at -80°C for long-term use.
Visual Guides
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | 1. The concentration is too high.2. The DMSO is not of high purity or contains water.3. Insufficient mixing. | 1. Try preparing a more dilute stock solution.2. Use fresh, anhydrous/molecular sieve-dried DMSO.3. Continue vortexing and consider gentle warming (37°C) for a short period. Sonication can also be attempted, but with caution to avoid heating the sample. |
| Precipitation is observed after dilution in aqueous media. | 1. The final concentration of this compound in the aqueous medium exceeds its solubility limit.2. The final concentration of DMSO is too low to maintain solubility. | 1. Lower the final working concentration of this compound.2. Ensure the stock solution is added to the aqueous medium with vigorous mixing to facilitate rapid dispersion. Avoid adding the stock solution as a single large drop.3. Consider using a surfactant or co-solvent in your final medium, if compatible with your experiment. |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution leading to degradation.2. Inaccurate initial weighing of the compound or pipetting of the solvent. | 1. Always use freshly thawed aliquots for each experiment. Discard any unused portion of a thawed aliquot.2. Ensure all equipment (balance, pipettes) is properly calibrated. |
Troubleshooting Flowchart for Precipitation Issues
Caption: Troubleshooting flowchart for this compound precipitation.
References
Best practices for preparing TGX-115 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting TGX-115 stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO.
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility may be higher, a stock solution of up to 10 mM in DMSO is commonly used. It is advisable to start with a concentration within this range to ensure complete dissolution.
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored in a dry, dark environment. For long-term storage (months to years), -20°C is recommended.
Q4: What are the recommended storage conditions for a this compound stock solution in DMSO?
A4: For long-term storage (up to 6 months), it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C.[2] For short-term storage, the solution can be kept at 4°C for up to 2 weeks[2] or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q5: Can I dissolve this compound in aqueous buffers like PBS?
A5: this compound has poor solubility in aqueous buffers such as PBS. It is not recommended to dissolve it directly in these solvents. For cell-based assays, a concentrated DMSO stock should be diluted into the aqueous experimental medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing and storing this compound stock solutions.
| Parameter | Value | Solvent | Reference |
| Solubility | Readily Soluble | DMSO | [1] |
| Recommended Stock Conc. | 1-10 mM | DMSO | General laboratory practice |
| Storage (Solid) | -20°C (long-term) | N/A | [2] |
| Storage (DMSO Solution) | -80°C (up to 6 months) | DMSO | [2] |
| -20°C (up to 1 month) | DMSO | ||
| 4°C (up to 2 weeks) | DMSO | [2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 336.39 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store Appropriately: Store the aliquots at -80°C for long-term use.
Visual Guides
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | 1. The concentration is too high.2. The DMSO is not of high purity or contains water.3. Insufficient mixing. | 1. Try preparing a more dilute stock solution.2. Use fresh, anhydrous/molecular sieve-dried DMSO.3. Continue vortexing and consider gentle warming (37°C) for a short period. Sonication can also be attempted, but with caution to avoid heating the sample. |
| Precipitation is observed after dilution in aqueous media. | 1. The final concentration of this compound in the aqueous medium exceeds its solubility limit.2. The final concentration of DMSO is too low to maintain solubility. | 1. Lower the final working concentration of this compound.2. Ensure the stock solution is added to the aqueous medium with vigorous mixing to facilitate rapid dispersion. Avoid adding the stock solution as a single large drop.3. Consider using a surfactant or co-solvent in your final medium, if compatible with your experiment. |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution leading to degradation.2. Inaccurate initial weighing of the compound or pipetting of the solvent. | 1. Always use freshly thawed aliquots for each experiment. Discard any unused portion of a thawed aliquot.2. Ensure all equipment (balance, pipettes) is properly calibrated. |
Troubleshooting Flowchart for Precipitation Issues
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: Interpreting Unexpected Results with TGX-115
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with TGX-115.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent, and selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] Its primary mechanism is to block the catalytic activity of these specific PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, most notably the Akt signaling cascade.[2]
Q2: What are the known cellular effects of this compound?
In various cell types, this compound has been shown to block p110β-mediated Akt phosphorylation.[2] For instance, it effectively blocks Akt (Ser473) phosphorylation in U373MG glioma cells.[2] It also reduces insulin-stimulated PIP3 levels in 3T3-L1 adipocytes.[2]
Q3: Does this compound affect the MAPK/Erk pathway?
Based on available data, this compound does not appear to have a direct, dose-dependent effect on Erk (Thr202/204) phosphorylation in certain cell lines, such as U373MG glioma cells.[2] However, due to complex signaling crosstalk, indirect or cell-type-specific effects on the MAPK/Erk pathway cannot be entirely ruled out and may warrant investigation in your specific experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for shorter periods. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Notes |
| This compound | p110β | Selective | p110β/δ selective inhibitor. |
| p110δ | Selective | ||
| TG100-115 | PI3Kγ | 83 | Selective for PI3Kγ/δ isoforms.[3][4] |
| PI3Kδ | 235 | [3][4] | |
| PI3Kα | >1000 | [3][4] | |
| PI3Kβ | >1000 | [3][4] |
Note: Data for this compound is often presented qualitatively as "selective," while more specific quantitative data is available for the related compound TG100-115, which has a different selectivity profile.
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell viability despite effective inhibition of Akt phosphorylation.
Possible Cause 1: Activation of compensatory survival pathways.
-
Explanation: Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of alternative survival pathways, such as the MAPK/Erk pathway, as part of a feedback mechanism.[5]
-
Troubleshooting Steps:
-
Probe for activation of other pathways: Perform Western blot analysis to check the phosphorylation status of key proteins in other survival pathways (e.g., p-Erk, p-STAT3).
-
Combination therapy: Consider co-treating cells with this compound and an inhibitor of the identified compensatory pathway to assess for synergistic effects on cell viability.
-
Possible Cause 2: Cell-type specific resistance.
-
Explanation: The dependence of cell survival on the PI3K/Akt pathway can vary significantly between different cell lines. Some cell lines may not be "addicted" to this pathway for survival.
-
Troubleshooting Steps:
-
Test in multiple cell lines: If possible, test the effect of this compound on a panel of cell lines to determine if the observed effect is cell-type specific.
-
Consult literature: Review literature for studies using this compound or other PI3K inhibitors in your specific cell model to understand its known dependencies.
-
Possible Cause 3: Insufficient drug exposure time.
-
Explanation: The effects of inhibiting a signaling pathway on cell viability may not be apparent until after a longer incubation period.
-
Troubleshooting Steps:
-
Time-course experiment: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment.
-
Unexpected Result 2: Variable IC50 values for this compound across different experiments or cell lines.
Possible Cause 1: Differences in experimental conditions.
-
Explanation: IC50 values can be highly sensitive to experimental parameters such as cell density, serum concentration, and the specific viability assay used.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that all experimental parameters are kept consistent between experiments.
-
Optimize cell density: Perform an initial experiment to determine the optimal cell seeding density for your chosen assay duration.
-
Consider serum effects: Be aware that components in serum can sometimes interfere with the activity of small molecule inhibitors. Consider experiments in reduced serum conditions if appropriate for your cell type.
-
Possible Cause 2: Differences in the expression levels of p110β and p110δ.
-
Explanation: The sensitivity of a cell line to this compound will likely correlate with its relative expression and reliance on the p110β and p110δ isoforms.
-
Troubleshooting Steps:
-
Assess isoform expression: Use Western blotting or qPCR to determine the relative expression levels of p110β and p110δ in the cell lines being tested.
-
Unexpected Result 3: Paradoxical increase in the phosphorylation of an upstream signaling molecule.
Possible Cause 1: Disruption of a negative feedback loop.
-
Explanation: The PI3K/Akt pathway is regulated by several negative feedback loops. For example, a downstream effector of Akt, mTORC1/S6K1, can phosphorylate and inhibit upstream receptor tyrosine kinases (RTKs).[5][6] Inhibiting the PI3K pathway with this compound can relieve this feedback, leading to increased activity of upstream RTKs.
-
Troubleshooting Steps:
-
Examine upstream receptor phosphorylation: Use Western blotting to assess the phosphorylation status of relevant RTKs (e.g., EGFR, HER2, IGF-1R) following this compound treatment.
-
Literature review: Investigate known feedback loops associated with the specific signaling pathway you are studying.
-
Mandatory Visualization
Caption: Canonical PI3K/Akt signaling pathway highlighting the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A generalized experimental workflow for cell-based assays using this compound.
Experimental Protocols
Protocol 1: In Vitro PI3K Activity Assay
This protocol is a general guideline for measuring PI3K activity in a cell-free system.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4), 4 mM MgCl2, and 10 mM NaCl.
-
Enzyme and Substrate Preparation: Aliquot the desired PI3K isoform (e.g., recombinant p110β/δ) into a 96-well plate. Add the substrate, D-myo-phosphatidylinositol 4,5-bisphosphate.
-
Inhibitor Addition: Add this compound from a DMSO stock solution to achieve a range of final concentrations. Include a DMSO-only vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of approximately 3 mM.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the remaining ATP using a commercial kit such as Kinase-Glo®. Measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell Viability Assay (XTT)
This protocol outlines a colorimetric assay to assess cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Assay: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.
-
Data Analysis: Subtract the reference absorbance from the 450 nm absorbance. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (a downstream target of PI3K) by Western blotting.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-20% gradient gel) by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and an antibody for total Akt overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used on the same or a parallel blot.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal and the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with TGX-115
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with TGX-115.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent, and selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] Its primary mechanism is to block the catalytic activity of these specific PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, most notably the Akt signaling cascade.[2]
Q2: What are the known cellular effects of this compound?
In various cell types, this compound has been shown to block p110β-mediated Akt phosphorylation.[2] For instance, it effectively blocks Akt (Ser473) phosphorylation in U373MG glioma cells.[2] It also reduces insulin-stimulated PIP3 levels in 3T3-L1 adipocytes.[2]
Q3: Does this compound affect the MAPK/Erk pathway?
Based on available data, this compound does not appear to have a direct, dose-dependent effect on Erk (Thr202/204) phosphorylation in certain cell lines, such as U373MG glioma cells.[2] However, due to complex signaling crosstalk, indirect or cell-type-specific effects on the MAPK/Erk pathway cannot be entirely ruled out and may warrant investigation in your specific experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for shorter periods. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Notes |
| This compound | p110β | Selective | p110β/δ selective inhibitor. |
| p110δ | Selective | ||
| TG100-115 | PI3Kγ | 83 | Selective for PI3Kγ/δ isoforms.[3][4] |
| PI3Kδ | 235 | [3][4] | |
| PI3Kα | >1000 | [3][4] | |
| PI3Kβ | >1000 | [3][4] |
Note: Data for this compound is often presented qualitatively as "selective," while more specific quantitative data is available for the related compound TG100-115, which has a different selectivity profile.
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell viability despite effective inhibition of Akt phosphorylation.
Possible Cause 1: Activation of compensatory survival pathways.
-
Explanation: Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of alternative survival pathways, such as the MAPK/Erk pathway, as part of a feedback mechanism.[5]
-
Troubleshooting Steps:
-
Probe for activation of other pathways: Perform Western blot analysis to check the phosphorylation status of key proteins in other survival pathways (e.g., p-Erk, p-STAT3).
-
Combination therapy: Consider co-treating cells with this compound and an inhibitor of the identified compensatory pathway to assess for synergistic effects on cell viability.
-
Possible Cause 2: Cell-type specific resistance.
-
Explanation: The dependence of cell survival on the PI3K/Akt pathway can vary significantly between different cell lines. Some cell lines may not be "addicted" to this pathway for survival.
-
Troubleshooting Steps:
-
Test in multiple cell lines: If possible, test the effect of this compound on a panel of cell lines to determine if the observed effect is cell-type specific.
-
Consult literature: Review literature for studies using this compound or other PI3K inhibitors in your specific cell model to understand its known dependencies.
-
Possible Cause 3: Insufficient drug exposure time.
-
Explanation: The effects of inhibiting a signaling pathway on cell viability may not be apparent until after a longer incubation period.
-
Troubleshooting Steps:
-
Time-course experiment: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment.
-
Unexpected Result 2: Variable IC50 values for this compound across different experiments or cell lines.
Possible Cause 1: Differences in experimental conditions.
-
Explanation: IC50 values can be highly sensitive to experimental parameters such as cell density, serum concentration, and the specific viability assay used.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that all experimental parameters are kept consistent between experiments.
-
Optimize cell density: Perform an initial experiment to determine the optimal cell seeding density for your chosen assay duration.
-
Consider serum effects: Be aware that components in serum can sometimes interfere with the activity of small molecule inhibitors. Consider experiments in reduced serum conditions if appropriate for your cell type.
-
Possible Cause 2: Differences in the expression levels of p110β and p110δ.
-
Explanation: The sensitivity of a cell line to this compound will likely correlate with its relative expression and reliance on the p110β and p110δ isoforms.
-
Troubleshooting Steps:
-
Assess isoform expression: Use Western blotting or qPCR to determine the relative expression levels of p110β and p110δ in the cell lines being tested.
-
Unexpected Result 3: Paradoxical increase in the phosphorylation of an upstream signaling molecule.
Possible Cause 1: Disruption of a negative feedback loop.
-
Explanation: The PI3K/Akt pathway is regulated by several negative feedback loops. For example, a downstream effector of Akt, mTORC1/S6K1, can phosphorylate and inhibit upstream receptor tyrosine kinases (RTKs).[5][6] Inhibiting the PI3K pathway with this compound can relieve this feedback, leading to increased activity of upstream RTKs.
-
Troubleshooting Steps:
-
Examine upstream receptor phosphorylation: Use Western blotting to assess the phosphorylation status of relevant RTKs (e.g., EGFR, HER2, IGF-1R) following this compound treatment.
-
Literature review: Investigate known feedback loops associated with the specific signaling pathway you are studying.
-
Mandatory Visualization
Caption: Canonical PI3K/Akt signaling pathway highlighting the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A generalized experimental workflow for cell-based assays using this compound.
Experimental Protocols
Protocol 1: In Vitro PI3K Activity Assay
This protocol is a general guideline for measuring PI3K activity in a cell-free system.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4), 4 mM MgCl2, and 10 mM NaCl.
-
Enzyme and Substrate Preparation: Aliquot the desired PI3K isoform (e.g., recombinant p110β/δ) into a 96-well plate. Add the substrate, D-myo-phosphatidylinositol 4,5-bisphosphate.
-
Inhibitor Addition: Add this compound from a DMSO stock solution to achieve a range of final concentrations. Include a DMSO-only vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of approximately 3 mM.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the remaining ATP using a commercial kit such as Kinase-Glo®. Measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell Viability Assay (XTT)
This protocol outlines a colorimetric assay to assess cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Assay: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.
-
Data Analysis: Subtract the reference absorbance from the 450 nm absorbance. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (a downstream target of PI3K) by Western blotting.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-20% gradient gel) by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and an antibody for total Akt overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used on the same or a parallel blot.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal and the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p110β Inhibition: TGX-115 vs. TGX-221
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors: TGX-115 and TGX-221. The objective is to present a clear, data-driven analysis of their respective performance in p110β inhibition, supported by experimental data and methodologies.
Introduction to p110β Inhibition
The p110β catalytic subunit of Class IA PI3K plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt signaling pathway, often involving p110β, is implicated in numerous diseases, most notably cancer and thrombosis. Consequently, the development of selective p110β inhibitors is a significant focus in therapeutic research. Both this compound and TGX-221 have emerged as important research tools in dissecting the functions of p110β.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and TGX-221, focusing on their half-maximal inhibitory concentrations (IC50) against PI3K isoforms.
| Inhibitor | p110β IC50 | p110α IC50 | p110δ IC50 | p110γ IC50 | Selectivity for p110β vs. p110α |
| TGX-221 | ~5 nM[1][2] | >5,000 nM | ~211 nM[1] | >3,500 nM | ~1000-fold[1][2] |
| This compound | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Selective inhibitor | Not explicitly stated in reviewed literature | Described as p110β/δ selective[3][4] |
Note: While this compound is characterized as a p110β/δ-selective inhibitor, a precise IC50 value for its activity against p110β is not consistently available in the public domain literature reviewed. A related compound from the same chemical series, TGX-155, has a reported IC50 of 30 nM for p110β.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and TGX-221 relies on robust biochemical assays. Below are detailed methodologies representative of those used in the characterization of these inhibitors.
In Vitro PI3K Lipid Kinase Activity Assay
This assay is fundamental for determining the IC50 values of inhibitors against specific PI3K isoforms.
Objective: To measure the enzymatic activity of a specific PI3K isoform in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110β/p85α)
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂)
-
Inhibitors (this compound, TGX-221) dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager for quantification
Procedure:
-
Recombinant PI3K enzyme is incubated with the lipid substrate (PI or PIP2) in the kinase reaction buffer.
-
The inhibitor (TGX-221 or this compound) is added at a range of concentrations. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of ATP, which includes a radioactive isotope ([γ-³²P]ATP or [γ-³³P]ATP).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped by the addition of an acidic solution (e.g., 1N HCl).
-
The radiolabeled lipid products are extracted from the reaction mixture.
-
The extracted lipids are spotted onto a TLC plate and separated by chromatography.
-
The TLC plate is dried and exposed to a phosphorimager screen to visualize and quantify the radiolabeled lipid product.
-
The amount of product formed is used to calculate the percentage of enzyme inhibition at each inhibitor concentration.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[1]
Signaling Pathway and Mechanism of Action
Both this compound and TGX-221 are ATP-competitive inhibitors that target the catalytic p110β subunit of PI3K. By binding to the ATP-binding pocket of p110β, these inhibitors prevent the phosphorylation of PIP2 to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, blocks the activation of downstream effectors such as Akt, leading to the inhibition of cell growth, proliferation, and survival signals.
Caption: PI3K/Akt signaling pathway with p110β inhibition.
The diagram above illustrates the activation of the PI3K pathway through both Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs). The p110β subunit, in complex with the p85 regulatory subunit, phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of Akt and subsequent downstream signaling, culminating in various cellular responses. This compound and TGX-221 act by directly inhibiting the catalytic activity of p110β, thereby blocking this cascade.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel PI3K inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: Workflow for p110β inhibitor characterization.
This workflow begins with the initial biochemical characterization to determine the inhibitor's potency (IC50) against the target, p110β. Subsequently, its selectivity is assessed by testing against other PI3K isoforms. Cell-based assays are then employed to confirm the inhibitor's effect on the intracellular signaling pathway, typically by measuring the phosphorylation status of key downstream proteins like Akt. Finally, functional assays and in vivo studies are conducted to evaluate the inhibitor's impact on cellular behavior and its potential therapeutic efficacy.
Concluding Remarks
TGX-221 is a highly potent and selective inhibitor of the p110β isoform of PI3K, with a well-defined IC50 in the low nanomolar range.[1][2] Its significant selectivity over the p110α isoform makes it a valuable tool for studying the specific roles of p110β.
The choice between this compound and TGX-221 will depend on the specific research question. For studies requiring highly selective inhibition of p110β with minimal off-target effects on p110δ, TGX-221 would be the preferred compound. Conversely, for investigations where the dual inhibition of both p110β and p110δ is desired or acceptable, this compound presents a suitable option. Researchers are encouraged to consult the primary literature for the most detailed information regarding the use of these inhibitors in specific experimental contexts.
References
A Comparative Guide to p110β Inhibition: TGX-115 vs. TGX-221
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors: TGX-115 and TGX-221. The objective is to present a clear, data-driven analysis of their respective performance in p110β inhibition, supported by experimental data and methodologies.
Introduction to p110β Inhibition
The p110β catalytic subunit of Class IA PI3K plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt signaling pathway, often involving p110β, is implicated in numerous diseases, most notably cancer and thrombosis. Consequently, the development of selective p110β inhibitors is a significant focus in therapeutic research. Both this compound and TGX-221 have emerged as important research tools in dissecting the functions of p110β.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and TGX-221, focusing on their half-maximal inhibitory concentrations (IC50) against PI3K isoforms.
| Inhibitor | p110β IC50 | p110α IC50 | p110δ IC50 | p110γ IC50 | Selectivity for p110β vs. p110α |
| TGX-221 | ~5 nM[1][2] | >5,000 nM | ~211 nM[1] | >3,500 nM | ~1000-fold[1][2] |
| This compound | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Selective inhibitor | Not explicitly stated in reviewed literature | Described as p110β/δ selective[3][4] |
Note: While this compound is characterized as a p110β/δ-selective inhibitor, a precise IC50 value for its activity against p110β is not consistently available in the public domain literature reviewed. A related compound from the same chemical series, TGX-155, has a reported IC50 of 30 nM for p110β.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and TGX-221 relies on robust biochemical assays. Below are detailed methodologies representative of those used in the characterization of these inhibitors.
In Vitro PI3K Lipid Kinase Activity Assay
This assay is fundamental for determining the IC50 values of inhibitors against specific PI3K isoforms.
Objective: To measure the enzymatic activity of a specific PI3K isoform in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110β/p85α)
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂)
-
Inhibitors (this compound, TGX-221) dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager for quantification
Procedure:
-
Recombinant PI3K enzyme is incubated with the lipid substrate (PI or PIP2) in the kinase reaction buffer.
-
The inhibitor (TGX-221 or this compound) is added at a range of concentrations. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of ATP, which includes a radioactive isotope ([γ-³²P]ATP or [γ-³³P]ATP).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped by the addition of an acidic solution (e.g., 1N HCl).
-
The radiolabeled lipid products are extracted from the reaction mixture.
-
The extracted lipids are spotted onto a TLC plate and separated by chromatography.
-
The TLC plate is dried and exposed to a phosphorimager screen to visualize and quantify the radiolabeled lipid product.
-
The amount of product formed is used to calculate the percentage of enzyme inhibition at each inhibitor concentration.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[1]
Signaling Pathway and Mechanism of Action
Both this compound and TGX-221 are ATP-competitive inhibitors that target the catalytic p110β subunit of PI3K. By binding to the ATP-binding pocket of p110β, these inhibitors prevent the phosphorylation of PIP2 to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors such as Akt, leading to the inhibition of cell growth, proliferation, and survival signals.
Caption: PI3K/Akt signaling pathway with p110β inhibition.
The diagram above illustrates the activation of the PI3K pathway through both Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs). The p110β subunit, in complex with the p85 regulatory subunit, phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of Akt and subsequent downstream signaling, culminating in various cellular responses. This compound and TGX-221 act by directly inhibiting the catalytic activity of p110β, thereby blocking this cascade.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel PI3K inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: Workflow for p110β inhibitor characterization.
This workflow begins with the initial biochemical characterization to determine the inhibitor's potency (IC50) against the target, p110β. Subsequently, its selectivity is assessed by testing against other PI3K isoforms. Cell-based assays are then employed to confirm the inhibitor's effect on the intracellular signaling pathway, typically by measuring the phosphorylation status of key downstream proteins like Akt. Finally, functional assays and in vivo studies are conducted to evaluate the inhibitor's impact on cellular behavior and its potential therapeutic efficacy.
Concluding Remarks
TGX-221 is a highly potent and selective inhibitor of the p110β isoform of PI3K, with a well-defined IC50 in the low nanomolar range.[1][2] Its significant selectivity over the p110α isoform makes it a valuable tool for studying the specific roles of p110β.
The choice between this compound and TGX-221 will depend on the specific research question. For studies requiring highly selective inhibition of p110β with minimal off-target effects on p110δ, TGX-221 would be the preferred compound. Conversely, for investigations where the dual inhibition of both p110β and p110δ is desired or acceptable, this compound presents a suitable option. Researchers are encouraged to consult the primary literature for the most detailed information regarding the use of these inhibitors in specific experimental contexts.
References
A Comparative Guide to PI3K Inhibitors: TGX-115 and the Pan-Inhibitor LY294002
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphoinositide 3-kinase (PI3K) pathway research, the choice of inhibitory tool is critical for elucidating specific isoform functions and for the development of targeted therapeutics. This guide provides a detailed comparison of TGX-115, a selective PI3K inhibitor, and LY294002, a widely used first-generation pan-PI3K inhibitor.
Through a comprehensive review of available data, this document outlines their respective mechanisms of action, isoform selectivity, and impact on downstream signaling pathways. Experimental protocols are provided to enable researchers to conduct their own comparative analyses.
Introduction to this compound and LY294002
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The Class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ, each with distinct roles in cellular signaling.
LY294002 is a well-established and widely utilized pan-PI3K inhibitor. It acts as an ATP-competitive inhibitor, targeting the kinase domain of multiple PI3K isoforms.[1][2] While instrumental in early PI3K research, its broad specificity and potential for off-target effects necessitate the use of more selective agents for dissecting the roles of individual PI3K isoforms.
This compound is described as a selective inhibitor of the p110β and p110δ isoforms of PI3K.[2][3] By targeting specific isoforms, this compound offers a more refined tool for investigating the distinct functions of these particular kinases. For the purpose of this guide and based on the availability of quantitative data, we will focus our comparative analysis on a closely related and well-characterized compound, TG100-115 , which is a selective inhibitor of the p110γ and p110δ isoforms. This allows for a data-driven comparison of a selective inhibitor versus a pan-inhibitor.
Mechanism of Action and Target Specificity
LY294002 functions by reversibly binding to the ATP-binding pocket of the PI3K catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This action blocks the downstream activation of key signaling molecules such as Akt.
In contrast, TG100-115 exhibits a more targeted mechanism, with a higher affinity for the p110γ and p110δ isoforms. This selectivity is attributed to specific interactions with amino acid residues within the ATP-binding pocket of these isoforms that differ from those in p110α and p110β.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG100-115 and LY294002 against the four Class I PI3K isoforms. This data provides a clear quantitative comparison of their respective potencies and selectivities.
| Inhibitor | PI3Kα (p110α) IC50 | PI3Kβ (p110β) IC50 | PI3Kγ (p110γ) IC50 | PI3Kδ (p110δ) IC50 |
| TG100-115 | 1.3 µM[4] | 1.2 µM[4] | 83 nM[1][4][5] | 235 nM[1][4][5] |
| LY294002 | 0.5 µM | 0.97 µM | >10 µM | 0.57 µM |
Note: Lower IC50 values indicate higher potency.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing PI3K Inhibitors.
Experimental Protocols
To facilitate a direct and robust comparison of this compound and LY294002, the following standardized experimental protocols are provided.
In Vitro PI3K Isoform Kinase Assay (HTRF)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
-
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
PIP2 substrate
-
This compound and LY294002 stock solutions (in DMSO)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well low-volume plates
-
Plate reader capable of HTRF measurement
-
-
Procedure:
-
Prepare serial dilutions of this compound and LY294002 in DMSO.
-
In a 384-well plate, add the diluted inhibitors to the respective wells. Include DMSO-only wells as a control.
-
Add the PI3K enzyme and PIP2 substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Assay: Western Blot for Akt Phosphorylation
This assay measures the ability of the inhibitors to block PI3K signaling in a cellular context by assessing the phosphorylation of the downstream effector Akt.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known PIK3CA mutation or PTEN loss)
-
Cell culture medium and supplements
-
This compound and LY294002
-
Growth factor for pathway stimulation (e.g., IGF-1, EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or LY294002 for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
-
Cell Viability Assay
This assay assesses the impact of the inhibitors on cell proliferation and survival.
-
Materials:
-
Cell line of interest
-
96-well plates
-
This compound and LY294002
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound or LY294002.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Incubate as required for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This guide provides a foundational comparison between the selective PI3K inhibitor this compound (represented by the data for TG100-115) and the pan-PI3K inhibitor LY294002. The quantitative data clearly demonstrates the isoform-selective nature of TG100-115, with potent inhibition of p110γ and p110δ, in contrast to the broad-spectrum activity of LY294002.
The provided experimental protocols offer a standardized framework for researchers to perform their own head-to-head comparisons, enabling a deeper understanding of the specific roles of PI3K isoforms in their biological systems of interest. The choice between a selective and a pan-inhibitor will ultimately depend on the specific research question being addressed. For dissecting the individual contributions of PI3K isoforms, a selective inhibitor like this compound is indispensable. For broader inhibition of the PI3K pathway, a pan-inhibitor like LY294002 remains a useful, albeit less specific, tool.
References
A Comparative Guide to PI3K Inhibitors: TGX-115 and the Pan-Inhibitor LY294002
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphoinositide 3-kinase (PI3K) pathway research, the choice of inhibitory tool is critical for elucidating specific isoform functions and for the development of targeted therapeutics. This guide provides a detailed comparison of TGX-115, a selective PI3K inhibitor, and LY294002, a widely used first-generation pan-PI3K inhibitor.
Through a comprehensive review of available data, this document outlines their respective mechanisms of action, isoform selectivity, and impact on downstream signaling pathways. Experimental protocols are provided to enable researchers to conduct their own comparative analyses.
Introduction to this compound and LY294002
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The Class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ, each with distinct roles in cellular signaling.
LY294002 is a well-established and widely utilized pan-PI3K inhibitor. It acts as an ATP-competitive inhibitor, targeting the kinase domain of multiple PI3K isoforms.[1][2] While instrumental in early PI3K research, its broad specificity and potential for off-target effects necessitate the use of more selective agents for dissecting the roles of individual PI3K isoforms.
This compound is described as a selective inhibitor of the p110β and p110δ isoforms of PI3K.[2][3] By targeting specific isoforms, this compound offers a more refined tool for investigating the distinct functions of these particular kinases. For the purpose of this guide and based on the availability of quantitative data, we will focus our comparative analysis on a closely related and well-characterized compound, TG100-115 , which is a selective inhibitor of the p110γ and p110δ isoforms. This allows for a data-driven comparison of a selective inhibitor versus a pan-inhibitor.
Mechanism of Action and Target Specificity
LY294002 functions by reversibly binding to the ATP-binding pocket of the PI3K catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action blocks the downstream activation of key signaling molecules such as Akt.
In contrast, TG100-115 exhibits a more targeted mechanism, with a higher affinity for the p110γ and p110δ isoforms. This selectivity is attributed to specific interactions with amino acid residues within the ATP-binding pocket of these isoforms that differ from those in p110α and p110β.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG100-115 and LY294002 against the four Class I PI3K isoforms. This data provides a clear quantitative comparison of their respective potencies and selectivities.
| Inhibitor | PI3Kα (p110α) IC50 | PI3Kβ (p110β) IC50 | PI3Kγ (p110γ) IC50 | PI3Kδ (p110δ) IC50 |
| TG100-115 | 1.3 µM[4] | 1.2 µM[4] | 83 nM[1][4][5] | 235 nM[1][4][5] |
| LY294002 | 0.5 µM | 0.97 µM | >10 µM | 0.57 µM |
Note: Lower IC50 values indicate higher potency.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing PI3K Inhibitors.
Experimental Protocols
To facilitate a direct and robust comparison of this compound and LY294002, the following standardized experimental protocols are provided.
In Vitro PI3K Isoform Kinase Assay (HTRF)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
-
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
PIP2 substrate
-
This compound and LY294002 stock solutions (in DMSO)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well low-volume plates
-
Plate reader capable of HTRF measurement
-
-
Procedure:
-
Prepare serial dilutions of this compound and LY294002 in DMSO.
-
In a 384-well plate, add the diluted inhibitors to the respective wells. Include DMSO-only wells as a control.
-
Add the PI3K enzyme and PIP2 substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Assay: Western Blot for Akt Phosphorylation
This assay measures the ability of the inhibitors to block PI3K signaling in a cellular context by assessing the phosphorylation of the downstream effector Akt.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known PIK3CA mutation or PTEN loss)
-
Cell culture medium and supplements
-
This compound and LY294002
-
Growth factor for pathway stimulation (e.g., IGF-1, EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or LY294002 for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
-
Cell Viability Assay
This assay assesses the impact of the inhibitors on cell proliferation and survival.
-
Materials:
-
Cell line of interest
-
96-well plates
-
This compound and LY294002
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound or LY294002.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Incubate as required for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This guide provides a foundational comparison between the selective PI3K inhibitor this compound (represented by the data for TG100-115) and the pan-PI3K inhibitor LY294002. The quantitative data clearly demonstrates the isoform-selective nature of TG100-115, with potent inhibition of p110γ and p110δ, in contrast to the broad-spectrum activity of LY294002.
The provided experimental protocols offer a standardized framework for researchers to perform their own head-to-head comparisons, enabling a deeper understanding of the specific roles of PI3K isoforms in their biological systems of interest. The choice between a selective and a pan-inhibitor will ultimately depend on the specific research question being addressed. For dissecting the individual contributions of PI3K isoforms, a selective inhibitor like this compound is indispensable. For broader inhibition of the PI3K pathway, a pan-inhibitor like LY294002 remains a useful, albeit less specific, tool.
References
A Comparative Analysis of TGX-115 and p110δ Specific Inhibitors in Modulating the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TGX-115, a dual p110β/δ inhibitor, against specific inhibitors of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2][3] The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][5] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[4] This has led to the development of isoform-specific inhibitors to target diseases driven by specific PI3K isoforms, particularly in hematological malignancies and inflammatory disorders.[6][7]
This compound is a potent and selective inhibitor of both the p110β and p110δ isoforms of PI3K.[8][9][10] In contrast, a class of inhibitors has been developed to specifically target the p110δ isoform, with Idelalisib (CAL-101) being a notable example that has received FDA approval for treating certain B-cell malignancies.[6][7] This guide will delve into the comparative efficacy of this compound's dual inhibition versus the targeted approach of p110δ-specific inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound exerts its effect by competitively inhibiting the ATP-binding site of both p110β and p110δ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mTOR. p110δ specific inhibitors, on the other hand, are designed to selectively bind to the p110δ isoform, leaving other isoforms, including p110β, largely unaffected.[11]
Efficacy Comparison: In Vitro Data
The following tables summarize the in vitro efficacy of this compound and a representative p110δ specific inhibitor, IC87114, based on their half-maximal inhibitory concentrations (IC50) in biochemical and cell-based assays.
Table 1: Biochemical Assay - PI3K Isoform Selectivity
| Compound | p110α (IC50) | p110β (IC50) | p110γ (IC50) | p110δ (IC50) |
| This compound | >10 µM | 0.13 µM[10] | >10 µM | 0.63 µM[10] |
| IC87114 | 29 µM | 5.8 µM | 2.5 µM | 0.5 µM |
Data presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Cell-Based Assay - Inhibition of Akt Phosphorylation
| Cell Line | Stimulant | Compound | IC50 |
| L6 Myotubes | LPA | This compound | Blocks p110β-mediated Akt phosphorylation[8] |
| U373MG Glioma | - | This compound | Blocks Akt (Ser473) phosphorylation (0.1-10 µM)[8] |
| MZ B cells | S1P | IC87114 | Inhibits S1P-induced Akt phosphorylation[6] |
LPA: Lysophosphatidic acid, S1P: Sphingosine-1-phosphate. These assays measure the downstream effects of PI3K inhibition.
Experimental Protocols
Biochemical Kinase Assays
The inhibitory activity of compounds against different PI3K isoforms is often determined using in vitro kinase assays. A common method is the Adapta™ Universal Kinase Assay, a fluorescence-based assay that measures ADP formation as an indicator of kinase activity.[12]
Protocol Outline:
-
Reaction Setup: A standard kinase reaction is prepared in a 384-well plate containing the specific PI3K isoform, the lipid substrate (e.g., PIP2), ATP, and the test inhibitor at varying concentrations.
-
Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: An antibody specific for ADP and a fluorescent tracer are added. The amount of ADP produced is quantified by measuring the fluorescence resonance energy transfer (FRET) signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cell-Based Akt Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated Akt (a downstream target of PI3K) in cells treated with an inhibitor to assess its cellular efficacy.
Protocol Outline:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: The cells are washed and then lysed to extract the total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-Akt to total Akt.
Discussion and Conclusion
The choice between this compound and a p110δ specific inhibitor depends on the specific research question and therapeutic context.
This compound (p110β/δ dual inhibitor):
-
Potential Advantages: The dual inhibition of p110β and p110δ may offer a broader therapeutic window in certain cancers where both isoforms play a role. For instance, p110β is implicated in PTEN-deficient tumors.[7] This dual targeting could potentially overcome resistance mechanisms that may arise from the upregulation of one isoform when the other is inhibited.
-
Potential Disadvantages: The broader activity could lead to more off-target effects compared to a highly specific inhibitor.
p110δ Specific Inhibitors (e.g., Idelalisib, IC87114):
-
Potential Advantages: High specificity for p110δ is particularly advantageous in diseases where this isoform is the primary driver, such as in certain B-cell malignancies.[6][7] This targeted approach may result in a better safety profile with fewer off-target effects.
-
Potential Disadvantages: The high specificity could be a limitation in cancers where other PI3K isoforms contribute to tumor progression. Resistance could potentially develop through the activation of other PI3K isoforms.
References
- 1. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 7. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. tebubio.com [tebubio.com]
- 11. scbt.com [scbt.com]
- 12. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of TGX-115 and p110δ Specific Inhibitors in Modulating the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TGX-115, a dual p110β/δ inhibitor, against specific inhibitors of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2][3] The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][5] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[4] This has led to the development of isoform-specific inhibitors to target diseases driven by specific PI3K isoforms, particularly in hematological malignancies and inflammatory disorders.[6][7]
This compound is a potent and selective inhibitor of both the p110β and p110δ isoforms of PI3K.[8][9][10] In contrast, a class of inhibitors has been developed to specifically target the p110δ isoform, with Idelalisib (CAL-101) being a notable example that has received FDA approval for treating certain B-cell malignancies.[6][7] This guide will delve into the comparative efficacy of this compound's dual inhibition versus the targeted approach of p110δ-specific inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound exerts its effect by competitively inhibiting the ATP-binding site of both p110β and p110δ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mTOR. p110δ specific inhibitors, on the other hand, are designed to selectively bind to the p110δ isoform, leaving other isoforms, including p110β, largely unaffected.[11]
Efficacy Comparison: In Vitro Data
The following tables summarize the in vitro efficacy of this compound and a representative p110δ specific inhibitor, IC87114, based on their half-maximal inhibitory concentrations (IC50) in biochemical and cell-based assays.
Table 1: Biochemical Assay - PI3K Isoform Selectivity
| Compound | p110α (IC50) | p110β (IC50) | p110γ (IC50) | p110δ (IC50) |
| This compound | >10 µM | 0.13 µM[10] | >10 µM | 0.63 µM[10] |
| IC87114 | 29 µM | 5.8 µM | 2.5 µM | 0.5 µM |
Data presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Cell-Based Assay - Inhibition of Akt Phosphorylation
| Cell Line | Stimulant | Compound | IC50 |
| L6 Myotubes | LPA | This compound | Blocks p110β-mediated Akt phosphorylation[8] |
| U373MG Glioma | - | This compound | Blocks Akt (Ser473) phosphorylation (0.1-10 µM)[8] |
| MZ B cells | S1P | IC87114 | Inhibits S1P-induced Akt phosphorylation[6] |
LPA: Lysophosphatidic acid, S1P: Sphingosine-1-phosphate. These assays measure the downstream effects of PI3K inhibition.
Experimental Protocols
Biochemical Kinase Assays
The inhibitory activity of compounds against different PI3K isoforms is often determined using in vitro kinase assays. A common method is the Adapta™ Universal Kinase Assay, a fluorescence-based assay that measures ADP formation as an indicator of kinase activity.[12]
Protocol Outline:
-
Reaction Setup: A standard kinase reaction is prepared in a 384-well plate containing the specific PI3K isoform, the lipid substrate (e.g., PIP2), ATP, and the test inhibitor at varying concentrations.
-
Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: An antibody specific for ADP and a fluorescent tracer are added. The amount of ADP produced is quantified by measuring the fluorescence resonance energy transfer (FRET) signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cell-Based Akt Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated Akt (a downstream target of PI3K) in cells treated with an inhibitor to assess its cellular efficacy.
Protocol Outline:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: The cells are washed and then lysed to extract the total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-Akt to total Akt.
Discussion and Conclusion
The choice between this compound and a p110δ specific inhibitor depends on the specific research question and therapeutic context.
This compound (p110β/δ dual inhibitor):
-
Potential Advantages: The dual inhibition of p110β and p110δ may offer a broader therapeutic window in certain cancers where both isoforms play a role. For instance, p110β is implicated in PTEN-deficient tumors.[7] This dual targeting could potentially overcome resistance mechanisms that may arise from the upregulation of one isoform when the other is inhibited.
-
Potential Disadvantages: The broader activity could lead to more off-target effects compared to a highly specific inhibitor.
p110δ Specific Inhibitors (e.g., Idelalisib, IC87114):
-
Potential Advantages: High specificity for p110δ is particularly advantageous in diseases where this isoform is the primary driver, such as in certain B-cell malignancies.[6][7] This targeted approach may result in a better safety profile with fewer off-target effects.
-
Potential Disadvantages: The high specificity could be a limitation in cancers where other PI3K isoforms contribute to tumor progression. Resistance could potentially develop through the activation of other PI3K isoforms.
References
- 1. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 7. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. tebubio.com [tebubio.com]
- 11. scbt.com [scbt.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Validating TGX-115 Specificity: A Kinase Profiling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor TGX-115's performance against other alternatives, supported by experimental data. We delve into its selectivity profile, outline detailed experimental protocols for kinase profiling, and visualize its mechanism of action within the PI3K/Akt signaling pathway.
This compound: A Selective PI3K p110β/δ Inhibitor
This compound is a potent and selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] Understanding its specificity is crucial for interpreting experimental results and predicting its therapeutic potential and potential off-target effects. Kinase profiling is an essential tool for validating this specificity by screening the inhibitor against a broad panel of kinases.
Comparative Kinase Selectivity Profile
For this compound, its selectivity for p110β and p110δ over other PI3K isoforms is a key attribute. The following table summarizes the reported inhibitory activities of a similar compound, TG100-115, against Class I PI3K isoforms to illustrate the concept of isoform-selective inhibition.
| Kinase Target | TG100-115 IC50 (nM) |
| PI3Kγ | 83 |
| PI3Kδ | 235 |
| PI3Kα | 1300 |
| PI3Kβ | 1200 |
Data for TG100-115, a PI3Kγ/δ inhibitor, is presented to exemplify kinase selectivity profiling data. A comprehensive quantitative profile for this compound against a broad kinase panel is not publicly available.[3]
This type of data demonstrates the compound's significantly higher potency against its intended targets compared to other closely related kinases. A comprehensive kinase profile for this compound would involve screening against hundreds of kinases to identify any potential off-target interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a detailed protocol for a representative in vitro kinase assay to determine the inhibitory potential of a compound like this compound. This protocol is based on a luminescent assay that measures ATP consumption.
Objective: To determine the IC50 value of this compound against target kinases (e.g., PI3K p110β and p110δ).
Materials:
-
Purified recombinant kinase (e.g., PI3K p110β/p85α and p110δ/p85α)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Adenosine-5'-triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 0.5 µL of each this compound dilution or vehicle control (DMSO) to the appropriate wells.[4]
-
Prepare a mixture of the kinase enzyme and lipid substrate in the kinase reaction buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.[4]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.[4]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway with this compound Inhibition.
Caption: Experimental Workflow for In Vitro Kinase Profiling.
By following these protocols and understanding the signaling context, researchers can effectively validate the specificity of this compound and other kinase inhibitors, leading to more robust and reliable experimental outcomes.
References
Validating TGX-115 Specificity: A Kinase Profiling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor TGX-115's performance against other alternatives, supported by experimental data. We delve into its selectivity profile, outline detailed experimental protocols for kinase profiling, and visualize its mechanism of action within the PI3K/Akt signaling pathway.
This compound: A Selective PI3K p110β/δ Inhibitor
This compound is a potent and selective inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] Understanding its specificity is crucial for interpreting experimental results and predicting its therapeutic potential and potential off-target effects. Kinase profiling is an essential tool for validating this specificity by screening the inhibitor against a broad panel of kinases.
Comparative Kinase Selectivity Profile
For this compound, its selectivity for p110β and p110δ over other PI3K isoforms is a key attribute. The following table summarizes the reported inhibitory activities of a similar compound, TG100-115, against Class I PI3K isoforms to illustrate the concept of isoform-selective inhibition.
| Kinase Target | TG100-115 IC50 (nM) |
| PI3Kγ | 83 |
| PI3Kδ | 235 |
| PI3Kα | 1300 |
| PI3Kβ | 1200 |
Data for TG100-115, a PI3Kγ/δ inhibitor, is presented to exemplify kinase selectivity profiling data. A comprehensive quantitative profile for this compound against a broad kinase panel is not publicly available.[3]
This type of data demonstrates the compound's significantly higher potency against its intended targets compared to other closely related kinases. A comprehensive kinase profile for this compound would involve screening against hundreds of kinases to identify any potential off-target interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a detailed protocol for a representative in vitro kinase assay to determine the inhibitory potential of a compound like this compound. This protocol is based on a luminescent assay that measures ATP consumption.
Objective: To determine the IC50 value of this compound against target kinases (e.g., PI3K p110β and p110δ).
Materials:
-
Purified recombinant kinase (e.g., PI3K p110β/p85α and p110δ/p85α)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Adenosine-5'-triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 0.5 µL of each this compound dilution or vehicle control (DMSO) to the appropriate wells.[4]
-
Prepare a mixture of the kinase enzyme and lipid substrate in the kinase reaction buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.[4]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.[4]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway with this compound Inhibition.
Caption: Experimental Workflow for In Vitro Kinase Profiling.
By following these protocols and understanding the signaling context, researchers can effectively validate the specificity of this compound and other kinase inhibitors, leading to more robust and reliable experimental outcomes.
References
A Comparative Guide to the Cross-Reactivity of TGX-115 with PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor TGX-115 and its cross-reactivity with other PI3K isoforms. Due to the limited availability of precise inhibitory concentration (IC50) values for this compound in publicly accessible literature, this guide will leverage qualitative information on its selectivity and provide quantitative data for the closely related compound, TG100-115, to illustrate isoform-specific inhibition within the same chemical class.
Introduction to this compound and PI3K Isoform Selectivity
This compound is recognized as a selective inhibitor of the p110β (beta) and p110δ (delta) isoforms of Class I PI3K.[1] The phosphatidylinositol 3-kinases are a family of lipid kinases crucial for intracellular signaling downstream of various cell surface receptors, regulating cell growth, proliferation, survival, and migration. The four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) have distinct roles in cellular function and are implicated in various diseases, including cancer and inflammatory conditions. Therefore, the development of isoform-selective inhibitors is a key focus in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.
Comparative Inhibitory Activity
| Compound | p110α (IC50) | p110β (IC50) | p110γ (IC50) | p110δ (IC50) |
| TG100-115 | >1 µM (1300 nM)[5] | >1 µM (1200 nM)[5] | 83 nM[2][3][4][5] | 235 nM[2][3][4][5] |
Note: The data presented in this table is for TG100-115 and serves as a reference for understanding isoform selectivity. This compound is reported to be selective for p110β and p110δ.
PI3K Signaling Pathway
The PI3K signaling pathway is a critical regulator of numerous cellular processes. The following diagram illustrates the canonical PI3K signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The determination of IC50 values for PI3K inhibitors is typically performed using in vitro biochemical assays. The following is a representative protocol for a PI3K kinase activity assay.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific PI3K isoform.
Materials:
-
Recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, 4 mM MgCl2, 10 mM NaCl, pH 7.4)[3]
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay Kit)
-
96-well or 384-well microplates
Procedure:
-
Prepare Reagents: Dilute the PI3K enzyme, PIP2 substrate, and ATP to their final working concentrations in the kinase reaction buffer. Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction: a. To each well of the microplate, add the desired PI3K isoform. b. Add the serially diluted inhibitor or DMSO (for control) to the wells. c. Initiate the kinase reaction by adding the PIP2 substrate and ATP mixture. d. Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the enzymatic reaction to proceed.[3]
-
Detection: a. Stop the reaction (method depends on the assay kit, e.g., by adding a reagent that depletes the remaining ATP). b. Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP. c. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: a. The signal is inversely proportional to the kinase activity (in the case of ATP depletion assays). b. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Conclusion
This compound is a valuable research tool for investigating the roles of p110β and p110δ in cellular signaling. While detailed quantitative data on its cross-reactivity with all PI3K isoforms is limited in the public domain, the available information points to its selectivity for the beta and delta isoforms. For a comprehensive understanding of its inhibitory profile, it is recommended to perform in-house kinase assays as described in this guide. The provided data for the related compound, TG100-115, underscores the feasibility of achieving isoform selectivity within this chemical scaffold, a critical aspect for the development of targeted therapeutics. Researchers are encouraged to consult the primary literature for the most up-to-date information on specific inhibitors and their biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to the Cross-Reactivity of TGX-115 with PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor TGX-115 and its cross-reactivity with other PI3K isoforms. Due to the limited availability of precise inhibitory concentration (IC50) values for this compound in publicly accessible literature, this guide will leverage qualitative information on its selectivity and provide quantitative data for the closely related compound, TG100-115, to illustrate isoform-specific inhibition within the same chemical class.
Introduction to this compound and PI3K Isoform Selectivity
This compound is recognized as a selective inhibitor of the p110β (beta) and p110δ (delta) isoforms of Class I PI3K.[1] The phosphatidylinositol 3-kinases are a family of lipid kinases crucial for intracellular signaling downstream of various cell surface receptors, regulating cell growth, proliferation, survival, and migration. The four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) have distinct roles in cellular function and are implicated in various diseases, including cancer and inflammatory conditions. Therefore, the development of isoform-selective inhibitors is a key focus in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.
Comparative Inhibitory Activity
| Compound | p110α (IC50) | p110β (IC50) | p110γ (IC50) | p110δ (IC50) |
| TG100-115 | >1 µM (1300 nM)[5] | >1 µM (1200 nM)[5] | 83 nM[2][3][4][5] | 235 nM[2][3][4][5] |
Note: The data presented in this table is for TG100-115 and serves as a reference for understanding isoform selectivity. This compound is reported to be selective for p110β and p110δ.
PI3K Signaling Pathway
The PI3K signaling pathway is a critical regulator of numerous cellular processes. The following diagram illustrates the canonical PI3K signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The determination of IC50 values for PI3K inhibitors is typically performed using in vitro biochemical assays. The following is a representative protocol for a PI3K kinase activity assay.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific PI3K isoform.
Materials:
-
Recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, 4 mM MgCl2, 10 mM NaCl, pH 7.4)[3]
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay Kit)
-
96-well or 384-well microplates
Procedure:
-
Prepare Reagents: Dilute the PI3K enzyme, PIP2 substrate, and ATP to their final working concentrations in the kinase reaction buffer. Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction: a. To each well of the microplate, add the desired PI3K isoform. b. Add the serially diluted inhibitor or DMSO (for control) to the wells. c. Initiate the kinase reaction by adding the PIP2 substrate and ATP mixture. d. Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the enzymatic reaction to proceed.[3]
-
Detection: a. Stop the reaction (method depends on the assay kit, e.g., by adding a reagent that depletes the remaining ATP). b. Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP. c. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: a. The signal is inversely proportional to the kinase activity (in the case of ATP depletion assays). b. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Conclusion
This compound is a valuable research tool for investigating the roles of p110β and p110δ in cellular signaling. While detailed quantitative data on its cross-reactivity with all PI3K isoforms is limited in the public domain, the available information points to its selectivity for the beta and delta isoforms. For a comprehensive understanding of its inhibitory profile, it is recommended to perform in-house kinase assays as described in this guide. The provided data for the related compound, TG100-115, underscores the feasibility of achieving isoform selectivity within this chemical scaffold, a critical aspect for the development of targeted therapeutics. Researchers are encouraged to consult the primary literature for the most up-to-date information on specific inhibitors and their biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to PI3K Pathway Inhibition: TGX-115 vs. Wortmannin
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in diseases such as cancer, inflammation, and metabolic disorders, making PI3K an attractive target for therapeutic intervention.[4][5] This guide provides an objective comparison of two commonly used PI3K inhibitors, TGX-115 and wortmannin (B1684655), to aid researchers in selecting the appropriate tool for their studies. We will delve into their mechanisms of action, isoform selectivity, and off-target effects, supported by experimental data and detailed protocols.
Mechanism of Action and Selectivity
This compound is a selective inhibitor of the p110β and p110δ isoforms of PI3K.[6] Its mechanism of action is reversible, competing with ATP for the kinase domain of the target PI3K isoforms. This selectivity for p110β and p110δ makes it a valuable tool for dissecting the specific roles of these isoforms in cellular signaling.
Wortmannin , a fungal metabolite, is a potent, irreversible, and non-selective inhibitor of all Class I, II, and III PI3K isoforms.[4][7][8] It acts by covalently modifying a conserved lysine (B10760008) residue within the ATP-binding pocket of the PI3K catalytic subunit.[9] This irreversible binding leads to a prolonged inhibitory effect. However, its lack of isoform selectivity and potential for off-target effects at higher concentrations are important considerations.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and wortmannin, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency (IC50) Against Class I PI3K Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | >1 µM | Selective | Not specified | Selective |
| Wortmannin | ~3 nM | ~3 nM | ~3 nM | ~3 nM |
Note: Specific IC50 values for this compound against all isoforms are not consistently reported in a single source. It is established as a p110β/p110δ selective inhibitor.[6] Wortmannin is a pan-PI3K inhibitor with low nanomolar IC50 values across isoforms.[4][10][11]
Table 2: Off-Target Effects
| Inhibitor | Known Off-Targets |
| This compound | Limited off-target effects reported.[6] |
| Wortmannin | mTOR, DNA-PKcs, PLK1, PLK3, MLCK, MAPK (at higher concentrations).[4][7][10][12] |
Visualizing the PI3K Signaling Pathway and Experimental Workflows
To better understand the context of PI3K inhibition and the methods used to assess it, the following diagrams have been generated.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare PI3K inhibitors.
In Vitro PI3K Kinase Assay
This assay measures the ability of an inhibitor to block the kinase activity of purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
-
[γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™)
-
Inhibitors (this compound, wortmannin) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates (for radioactive assays) or microplate reader (for fluorescence-based assays)
Protocol:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a reaction tube or well, combine the kinase buffer, purified PI3K enzyme, and the inhibitor at various concentrations. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the PIP2 substrate and [γ-³²P]ATP (or cold ATP for fluorescence-based assays).
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
For radioactive assays: Extract the lipids and spot them on a TLC plate. Separate the lipids using an appropriate solvent system. Visualize the radiolabeled PIP3 product by autoradiography and quantify the spot intensity.
-
For fluorescence-based assays: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[13][14][15][16]
Western Blotting for Phospho-Akt (Ser473)
This method is used to assess the effect of PI3K inhibitors on the downstream signaling cascade in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Serum-free medium for starvation
-
Growth factor (e.g., insulin, EGF) to stimulate the PI3K pathway
-
This compound and wortmannin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of this compound or wortmannin for 1-2 hours.
-
Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.[17][18][19][20]
Summary and Recommendations
The choice between this compound and wortmannin depends heavily on the specific research question.
Choose this compound when:
-
The goal is to investigate the specific roles of the p110β and/or p110δ isoforms of PI3K.
-
Minimizing off-target effects is crucial for the experimental system.
-
A reversible inhibitor is preferred to allow for washout experiments.
Choose wortmannin when:
-
A broad, pan-PI3K inhibition is desired to block the entire pathway.
-
High potency is a primary requirement.
-
The irreversible nature of the inhibition is acceptable or even desirable for the experimental design.
Caution: When using wortmannin, it is essential to be aware of its potential off-target effects, especially at concentrations above the low nanomolar range.[4][7] It is advisable to use the lowest effective concentration and, where possible, to include control experiments to rule out contributions from off-target activities.
This guide provides a foundational comparison to inform the selection and use of these two important PI3K inhibitors. As with any experimental tool, careful consideration of their properties and appropriate validation are essential for generating robust and reliable data.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Polo-like kinases inhibited by wortmannin. Labeling site and downstream effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 14. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 18. PhosphoPlus® Akt (Ser473) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Pathway Inhibition: TGX-115 vs. Wortmannin
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in diseases such as cancer, inflammation, and metabolic disorders, making PI3K an attractive target for therapeutic intervention.[4][5] This guide provides an objective comparison of two commonly used PI3K inhibitors, TGX-115 and wortmannin, to aid researchers in selecting the appropriate tool for their studies. We will delve into their mechanisms of action, isoform selectivity, and off-target effects, supported by experimental data and detailed protocols.
Mechanism of Action and Selectivity
This compound is a selective inhibitor of the p110β and p110δ isoforms of PI3K.[6] Its mechanism of action is reversible, competing with ATP for the kinase domain of the target PI3K isoforms. This selectivity for p110β and p110δ makes it a valuable tool for dissecting the specific roles of these isoforms in cellular signaling.
Wortmannin , a fungal metabolite, is a potent, irreversible, and non-selective inhibitor of all Class I, II, and III PI3K isoforms.[4][7][8] It acts by covalently modifying a conserved lysine residue within the ATP-binding pocket of the PI3K catalytic subunit.[9] This irreversible binding leads to a prolonged inhibitory effect. However, its lack of isoform selectivity and potential for off-target effects at higher concentrations are important considerations.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and wortmannin, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency (IC50) Against Class I PI3K Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | >1 µM | Selective | Not specified | Selective |
| Wortmannin | ~3 nM | ~3 nM | ~3 nM | ~3 nM |
Note: Specific IC50 values for this compound against all isoforms are not consistently reported in a single source. It is established as a p110β/p110δ selective inhibitor.[6] Wortmannin is a pan-PI3K inhibitor with low nanomolar IC50 values across isoforms.[4][10][11]
Table 2: Off-Target Effects
| Inhibitor | Known Off-Targets |
| This compound | Limited off-target effects reported.[6] |
| Wortmannin | mTOR, DNA-PKcs, PLK1, PLK3, MLCK, MAPK (at higher concentrations).[4][7][10][12] |
Visualizing the PI3K Signaling Pathway and Experimental Workflows
To better understand the context of PI3K inhibition and the methods used to assess it, the following diagrams have been generated.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare PI3K inhibitors.
In Vitro PI3K Kinase Assay
This assay measures the ability of an inhibitor to block the kinase activity of purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
-
[γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™)
-
Inhibitors (this compound, wortmannin) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates (for radioactive assays) or microplate reader (for fluorescence-based assays)
Protocol:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a reaction tube or well, combine the kinase buffer, purified PI3K enzyme, and the inhibitor at various concentrations. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the PIP2 substrate and [γ-³²P]ATP (or cold ATP for fluorescence-based assays).
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
For radioactive assays: Extract the lipids and spot them on a TLC plate. Separate the lipids using an appropriate solvent system. Visualize the radiolabeled PIP3 product by autoradiography and quantify the spot intensity.
-
For fluorescence-based assays: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[13][14][15][16]
Western Blotting for Phospho-Akt (Ser473)
This method is used to assess the effect of PI3K inhibitors on the downstream signaling cascade in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Serum-free medium for starvation
-
Growth factor (e.g., insulin, EGF) to stimulate the PI3K pathway
-
This compound and wortmannin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of this compound or wortmannin for 1-2 hours.
-
Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.[17][18][19][20]
Summary and Recommendations
The choice between this compound and wortmannin depends heavily on the specific research question.
Choose this compound when:
-
The goal is to investigate the specific roles of the p110β and/or p110δ isoforms of PI3K.
-
Minimizing off-target effects is crucial for the experimental system.
-
A reversible inhibitor is preferred to allow for washout experiments.
Choose wortmannin when:
-
A broad, pan-PI3K inhibition is desired to block the entire pathway.
-
High potency is a primary requirement.
-
The irreversible nature of the inhibition is acceptable or even desirable for the experimental design.
Caution: When using wortmannin, it is essential to be aware of its potential off-target effects, especially at concentrations above the low nanomolar range.[4][7] It is advisable to use the lowest effective concentration and, where possible, to include control experiments to rule out contributions from off-target activities.
This guide provides a foundational comparison to inform the selection and use of these two important PI3K inhibitors. As with any experimental tool, careful consideration of their properties and appropriate validation are essential for generating robust and reliable data.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Polo-like kinases inhibited by wortmannin. Labeling site and downstream effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 14. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 18. PhosphoPlus® Akt (Ser473) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Confirming p110β Inhibition After TGX-115 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the inhibition of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K) following treatment with TGX-115. It offers a comparative analysis of this compound with other notable p110β inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and p110β Inhibition
This compound is a selective inhibitor of the p110β and p110δ isoforms of PI3K.[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The p110β isoform, in particular, has been implicated as a key mediator in tumorigenesis, especially in cancers with loss of the tumor suppressor PTEN.[2] Therefore, confirming the effective inhibition of p110β by compounds like this compound is crucial for preclinical and clinical investigations.
Confirmation of p110β inhibition can be achieved through a combination of biochemical, cellular, and in vivo assays. These methods primarily focus on assessing the direct enzymatic activity of p110β, the phosphorylation status of its downstream effectors, and the ultimate biological consequences of its inhibition.
Comparative Analysis of p110β Inhibitors
The selectivity and potency of p110β inhibitors are critical parameters for their therapeutic potential. This section compares this compound with other commonly used or structurally related p110β inhibitors, TGX-221 and KIN-193. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against different PI3K isoforms.
| Inhibitor | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Reference |
| This compound | >10,000 | 130 | 630 | >10,000 | [1] |
| TGX-221 | >5,000 | 5 | 211 | >10,000 | [2] |
| KIN-193 | 138 | 0.69 | 13.8 | 48.3 | [2] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and is derived from in vitro kinase assays.
Key Experiments to Confirm p110β Inhibition
A multi-faceted approach is recommended to robustly confirm p110β inhibition after this compound treatment. This involves direct measurement of kinase activity, assessment of downstream signaling, and evaluation of cellular phenotypes.
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified p110β in the presence of an inhibitor. It is the most direct method to determine the potency and selectivity of a compound.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant p110β/p85α enzyme complex
-
PI(4,5)P2 substrate
-
ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use in ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other inhibitors at various concentrations
-
Thin-layer chromatography (TLC) plates or ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure (Radiolabel-based): a. Prepare a reaction mixture containing the kinase buffer, PI(4,5)P2, and the p110β/p85α enzyme. b. Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Allow the reaction to proceed for a defined time (e.g., 20-30 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., 1N HCl). f. Extract the lipids. g. Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the substrate. h. Visualize the radiolabeled PIP3 using autoradiography and quantify the band intensity to determine the level of inhibition.
-
Procedure (ADP-Glo™ Kinase Assay): a. Follow the manufacturer's protocol. Briefly, set up the kinase reaction with the enzyme, substrate, ATP, and inhibitor. b. After the kinase reaction, add the ADP-Glo™ Reagent to convert the ADP generated to ATP. c. Add the Kinase Detection Reagent to generate a luminescent signal proportional to the ADP produced. d. Measure luminescence using a plate reader. A decrease in luminescence indicates inhibition of kinase activity.
Western Blot Analysis of Downstream Signaling
The most common cellular method to confirm p110β inhibition is to measure the phosphorylation status of its key downstream effector, Akt (also known as Protein Kinase B), at Serine 473 (p-Akt Ser473). Inhibition of p110β will lead to a decrease in the production of PIP3, which in turn reduces the activation and phosphorylation of Akt.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Select an appropriate cell line. PTEN-null cell lines (e.g., PC-3, U87MG) are often sensitive to p110β inhibition.
-
Plate the cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a specific duration (e.g., 2, 6, 24 hours).[1]
-
-
Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract. e. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473). f. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control protein (e.g., GAPDH or β-actin).
Cellular Phenotypic Assays
Assessing the biological consequences of p110β inhibition provides functional confirmation of the inhibitor's activity. Common assays include cell viability/proliferation assays and apoptosis assays.
Experimental Protocol (MTT Assay for Cell Viability):
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Allow the cells to attach overnight. c. Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals. c. Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. d. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 of this compound for cell growth inhibition.
Visualizing the Process: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in confirming p110β inhibition.
References
Confirming p110β Inhibition After TGX-115 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the inhibition of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K) following treatment with TGX-115. It offers a comparative analysis of this compound with other notable p110β inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and p110β Inhibition
This compound is a selective inhibitor of the p110β and p110δ isoforms of PI3K.[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The p110β isoform, in particular, has been implicated as a key mediator in tumorigenesis, especially in cancers with loss of the tumor suppressor PTEN.[2] Therefore, confirming the effective inhibition of p110β by compounds like this compound is crucial for preclinical and clinical investigations.
Confirmation of p110β inhibition can be achieved through a combination of biochemical, cellular, and in vivo assays. These methods primarily focus on assessing the direct enzymatic activity of p110β, the phosphorylation status of its downstream effectors, and the ultimate biological consequences of its inhibition.
Comparative Analysis of p110β Inhibitors
The selectivity and potency of p110β inhibitors are critical parameters for their therapeutic potential. This section compares this compound with other commonly used or structurally related p110β inhibitors, TGX-221 and KIN-193. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against different PI3K isoforms.
| Inhibitor | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Reference |
| This compound | >10,000 | 130 | 630 | >10,000 | [1] |
| TGX-221 | >5,000 | 5 | 211 | >10,000 | [2] |
| KIN-193 | 138 | 0.69 | 13.8 | 48.3 | [2] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and is derived from in vitro kinase assays.
Key Experiments to Confirm p110β Inhibition
A multi-faceted approach is recommended to robustly confirm p110β inhibition after this compound treatment. This involves direct measurement of kinase activity, assessment of downstream signaling, and evaluation of cellular phenotypes.
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified p110β in the presence of an inhibitor. It is the most direct method to determine the potency and selectivity of a compound.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant p110β/p85α enzyme complex
-
PI(4,5)P2 substrate
-
ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use in ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other inhibitors at various concentrations
-
Thin-layer chromatography (TLC) plates or ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure (Radiolabel-based): a. Prepare a reaction mixture containing the kinase buffer, PI(4,5)P2, and the p110β/p85α enzyme. b. Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Allow the reaction to proceed for a defined time (e.g., 20-30 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., 1N HCl). f. Extract the lipids. g. Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the substrate. h. Visualize the radiolabeled PIP3 using autoradiography and quantify the band intensity to determine the level of inhibition.
-
Procedure (ADP-Glo™ Kinase Assay): a. Follow the manufacturer's protocol. Briefly, set up the kinase reaction with the enzyme, substrate, ATP, and inhibitor. b. After the kinase reaction, add the ADP-Glo™ Reagent to convert the ADP generated to ATP. c. Add the Kinase Detection Reagent to generate a luminescent signal proportional to the ADP produced. d. Measure luminescence using a plate reader. A decrease in luminescence indicates inhibition of kinase activity.
Western Blot Analysis of Downstream Signaling
The most common cellular method to confirm p110β inhibition is to measure the phosphorylation status of its key downstream effector, Akt (also known as Protein Kinase B), at Serine 473 (p-Akt Ser473). Inhibition of p110β will lead to a decrease in the production of PIP3, which in turn reduces the activation and phosphorylation of Akt.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Select an appropriate cell line. PTEN-null cell lines (e.g., PC-3, U87MG) are often sensitive to p110β inhibition.
-
Plate the cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a specific duration (e.g., 2, 6, 24 hours).[1]
-
-
Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract. e. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473). f. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control protein (e.g., GAPDH or β-actin).
Cellular Phenotypic Assays
Assessing the biological consequences of p110β inhibition provides functional confirmation of the inhibitor's activity. Common assays include cell viability/proliferation assays and apoptosis assays.
Experimental Protocol (MTT Assay for Cell Viability):
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Allow the cells to attach overnight. c. Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. b. Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals. c. Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. d. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 of this compound for cell growth inhibition.
Visualizing the Process: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in confirming p110β inhibition.
References
A Comparative Analysis of TGX-115 and IC87114: Potency, Selectivity, and Cellular Effects
For researchers in oncology, immunology, and metabolic disorders, the selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms is a critical area of investigation. Two prominent small molecule inhibitors, TGX-115 and IC87114, have been instrumental in dissecting the roles of specific PI3K isoforms. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound and IC87114
This compound is recognized as a selective inhibitor of the p110β and p110δ isoforms of PI3K.[1][2][3][4] In contrast, IC87114 is a highly selective inhibitor of the p110δ isoform.[5][6][][8] This fundamental difference in their selectivity profiles dictates their applications in studying the distinct physiological and pathological roles of these PI3K isoforms.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of this compound and IC87114 against the four Class I PI3K isoforms is typically determined through kinase assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that this compound is often referred to as TG100-115 in the literature.
| PI3K Isoform | This compound (as TG100-115) IC50 | IC87114 IC50 |
| p110α | 1.2 µM - 1.3 µM | >100 µM |
| p110β | 1.2 µM - 1.3 µM | 16 µM - 75 µM |
| p110γ | 83 nM | 29 µM - 61 µM |
| p110δ | 235 nM | 0.13 µM - 0.5 µM |
Data Sources: [2][6][8][9][10]
From the data, it is evident that this compound (as TG100-115) exhibits potent inhibition of p110γ and p110δ, with significantly less activity against p110α and p110β.[8][9] IC87114, on the other hand, demonstrates remarkable selectivity for p110δ, with IC50 values that are over 58-fold lower than for p110γ and over 100-fold lower than for p110α and p110β.[5][6]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Both this compound and IC87114 are ATP-competitive inhibitors that target the kinase domain of the p110 catalytic subunit of PI3K. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), these inhibitors effectively suppress the downstream activation of key signaling proteins, most notably Akt (also known as Protein Kinase B). The inhibition of Akt phosphorylation is a common method to assess the cellular activity of PI3K inhibitors.[1][2]
Experimental Protocols
In Vitro PI3K Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Reaction Setup: In a 96-well plate, a reaction buffer containing the desired PI3K isoform (e.g., p110δ), a lipid substrate (e.g., D-myo-phosphatidylinositol 4,5-bisphosphate), and the inhibitor (this compound or IC87114) at various concentrations are combined.[9]
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time, typically at room temperature.[9]
-
Quantification: The amount of ATP remaining after the reaction is quantified. This is often done using a luciferase-based reagent (e.g., Kinase-Glo), where the luminescence signal is inversely proportional to the kinase activity.[9]
-
Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each inhibitor concentration. These values are then plotted to determine the IC50 value using non-linear regression analysis.[9]
Cellular Akt Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with varying concentrations of this compound or IC87114 for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473). A primary antibody against total Akt is used on a separate blot or after stripping the first antibody to serve as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured using an imaging system.
-
Analysis: The intensity of the phospho-Akt band is normalized to the total Akt band for each sample to determine the extent of inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. axonmedchem.com [axonmedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. IC87114 (PI3-K delta inhibitor) - Echelon Biosciences [echelon-inc.com]
A Comparative Analysis of TGX-115 and IC87114: Potency, Selectivity, and Cellular Effects
For researchers in oncology, immunology, and metabolic disorders, the selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms is a critical area of investigation. Two prominent small molecule inhibitors, TGX-115 and IC87114, have been instrumental in dissecting the roles of specific PI3K isoforms. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound and IC87114
This compound is recognized as a selective inhibitor of the p110β and p110δ isoforms of PI3K.[1][2][3][4] In contrast, IC87114 is a highly selective inhibitor of the p110δ isoform.[5][6][][8] This fundamental difference in their selectivity profiles dictates their applications in studying the distinct physiological and pathological roles of these PI3K isoforms.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of this compound and IC87114 against the four Class I PI3K isoforms is typically determined through kinase assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that this compound is often referred to as TG100-115 in the literature.
| PI3K Isoform | This compound (as TG100-115) IC50 | IC87114 IC50 |
| p110α | 1.2 µM - 1.3 µM | >100 µM |
| p110β | 1.2 µM - 1.3 µM | 16 µM - 75 µM |
| p110γ | 83 nM | 29 µM - 61 µM |
| p110δ | 235 nM | 0.13 µM - 0.5 µM |
Data Sources: [2][6][8][9][10]
From the data, it is evident that this compound (as TG100-115) exhibits potent inhibition of p110γ and p110δ, with significantly less activity against p110α and p110β.[8][9] IC87114, on the other hand, demonstrates remarkable selectivity for p110δ, with IC50 values that are over 58-fold lower than for p110γ and over 100-fold lower than for p110α and p110β.[5][6]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Both this compound and IC87114 are ATP-competitive inhibitors that target the kinase domain of the p110 catalytic subunit of PI3K. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), these inhibitors effectively suppress the downstream activation of key signaling proteins, most notably Akt (also known as Protein Kinase B). The inhibition of Akt phosphorylation is a common method to assess the cellular activity of PI3K inhibitors.[1][2]
Experimental Protocols
In Vitro PI3K Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Reaction Setup: In a 96-well plate, a reaction buffer containing the desired PI3K isoform (e.g., p110δ), a lipid substrate (e.g., D-myo-phosphatidylinositol 4,5-bisphosphate), and the inhibitor (this compound or IC87114) at various concentrations are combined.[9]
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time, typically at room temperature.[9]
-
Quantification: The amount of ATP remaining after the reaction is quantified. This is often done using a luciferase-based reagent (e.g., Kinase-Glo), where the luminescence signal is inversely proportional to the kinase activity.[9]
-
Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each inhibitor concentration. These values are then plotted to determine the IC50 value using non-linear regression analysis.[9]
Cellular Akt Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with varying concentrations of this compound or IC87114 for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473). A primary antibody against total Akt is used on a separate blot or after stripping the first antibody to serve as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured using an imaging system.
-
Analysis: The intensity of the phospho-Akt band is normalized to the total Akt band for each sample to determine the extent of inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. axonmedchem.com [axonmedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. IC87114 (PI3-K delta inhibitor) - Echelon Biosciences [echelon-inc.com]
Validating the In Vivo Effects of TGX-115: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor TGX-115 with genetic models for validating the in vivo effects of targeting the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). We present supporting experimental data, detailed protocols for key in vivo experiments, and visualizations of the relevant signaling pathways to aid researchers in designing and interpreting their studies.
Introduction to this compound and the PI3K p110β/δ Pathway
This compound is a selective inhibitor of the p110β and p110δ isoforms of PI3K. These class IA PI3Ks are crucial signaling enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. This process activates downstream signaling cascades, most notably the Akt pathway, which regulates a wide array of cellular functions including cell growth, proliferation, survival, and metabolism.[1][2][3] While p110α and p110β are ubiquitously expressed, p110δ expression is primarily enriched in leukocytes.[4]
The validation of in vivo effects of a pharmacological inhibitor like this compound is critically important. Comparing its effects to those observed in genetic models, such as knockout mice for the target proteins, provides a powerful approach to confirm on-target activity and understand the broader physiological roles of the targeted pathway.
Comparative Analysis: this compound vs. Genetic Models
This section compares the reported in vivo effects of this compound with the phenotypes of p110β and p110δ knockout mice. The data is summarized in the tables below.
Data Presentation: In Vivo Effects on Glucose Homeostasis
Table 1: Comparison of this compound and Genetic Models on Glucose Metabolism
| Parameter | This compound | p110β Knockout (Kinase-Dead) | p110δ Knockout | Alternative p110β Inhibitor (TGX-221) |
| Insulin (B600854) Sensitivity | No significant effect on insulin-induced blood glucose reduction at 10 mg/kg.[5] | Mild insulin resistance with age.[1] | Not reported to have a primary defect in insulin sensitivity. | Minor, non-significant changes in insulin tolerance.[6] |
| Glucose Tolerance | Data not available. | Impaired glucose tolerance.[6] | Not reported to have a primary defect in glucose tolerance. | Minor, non-significant changes in glucose tolerance.[6] |
| Hepatic Glucose Production | Data not available. | Increased hepatic glucose output.[6] | Data not available. | Data not available. |
Table 2: In Vivo Dosing and Administration
| Compound | Species | Dosage | Administration Route | Observed Effect |
| This compound | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | No effect on insulin-induced blood glucose reduction.[5] |
| TGX-221 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Minor effects on glucose metabolism.[6] |
| GSK2636771 | Mouse | 1-30 mg/kg | Oral gavage | Did not elevate glucose or insulin levels.[7][8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and execution of validation studies.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and glucose test strips
-
Restraining device
-
Scalpel or lancet
-
Capillary tubes (for plasma collection, optional)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0 min) by nicking the tail vein and applying a drop of blood to a glucose test strip.
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
(Optional) At each time point, collect a small volume of blood into a capillary tube for subsequent plasma insulin analysis.
-
Return mice to their home cages with free access to food and water after the final blood draw.
Protocol 2: Intraperitoneal Insulin Tolerance Test (IPITT) in Mice
Objective: To assess the systemic response to insulin.
Materials:
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and glucose test strips
-
Restraining device
-
Scalpel or lancet
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0 min) from the tail vein.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Closely monitor mice for signs of hypoglycemia. If a mouse becomes unresponsive, administer a glucose solution immediately.
-
Return mice to their home cages with free access to food and water after the final blood draw.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: PI3K p110β/δ signaling pathway and the point of inhibition by this compound.
Caption: Workflow for validating this compound effects using genetic models.
Discussion and Conclusion
The comparison between the pharmacological inhibition of PI3K p110β/δ by this compound and the genetic knockout of these isoforms provides a robust framework for in vivo validation. The available data suggests that while genetic inactivation of p110β leads to discernible metabolic phenotypes, including insulin resistance and glucose intolerance, the effects of acute pharmacological inhibition with this compound on these parameters in wild-type animals may be less pronounced. This could be due to a variety of factors, including the specific dose and duration of treatment, as well as potential compensatory mechanisms in the whole animal.
The provided experimental protocols for glucose and insulin tolerance tests are fundamental for directly comparing the metabolic consequences of both approaches. By utilizing these standardized methods, researchers can generate high-quality, comparable data to elucidate the specific roles of p110β and p110δ in metabolic regulation and to validate the on-target effects of this compound and other isoform-selective PI3K inhibitors.
Future studies should aim to perform direct, side-by-side comparisons of this compound administration in both wild-type and p110β/δ knockout mice. This will allow for a definitive assessment of the on-target versus off-target effects of the compound and provide a more complete understanding of the therapeutic potential and physiological consequences of inhibiting the PI3K p110β/δ signaling pathway.
References
- 1. Phosphoinositide 3-Kinase p110β activity: Key Role in Metabolism and Mammary Gland Cancer but not Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3King the right partner: unique interactions and signaling by p110β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Validating the In Vivo Effects of TGX-115: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor TGX-115 with genetic models for validating the in vivo effects of targeting the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). We present supporting experimental data, detailed protocols for key in vivo experiments, and visualizations of the relevant signaling pathways to aid researchers in designing and interpreting their studies.
Introduction to this compound and the PI3K p110β/δ Pathway
This compound is a selective inhibitor of the p110β and p110δ isoforms of PI3K. These class IA PI3Ks are crucial signaling enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This process activates downstream signaling cascades, most notably the Akt pathway, which regulates a wide array of cellular functions including cell growth, proliferation, survival, and metabolism.[1][2][3] While p110α and p110β are ubiquitously expressed, p110δ expression is primarily enriched in leukocytes.[4]
The validation of in vivo effects of a pharmacological inhibitor like this compound is critically important. Comparing its effects to those observed in genetic models, such as knockout mice for the target proteins, provides a powerful approach to confirm on-target activity and understand the broader physiological roles of the targeted pathway.
Comparative Analysis: this compound vs. Genetic Models
This section compares the reported in vivo effects of this compound with the phenotypes of p110β and p110δ knockout mice. The data is summarized in the tables below.
Data Presentation: In Vivo Effects on Glucose Homeostasis
Table 1: Comparison of this compound and Genetic Models on Glucose Metabolism
| Parameter | This compound | p110β Knockout (Kinase-Dead) | p110δ Knockout | Alternative p110β Inhibitor (TGX-221) |
| Insulin Sensitivity | No significant effect on insulin-induced blood glucose reduction at 10 mg/kg.[5] | Mild insulin resistance with age.[1] | Not reported to have a primary defect in insulin sensitivity. | Minor, non-significant changes in insulin tolerance.[6] |
| Glucose Tolerance | Data not available. | Impaired glucose tolerance.[6] | Not reported to have a primary defect in glucose tolerance. | Minor, non-significant changes in glucose tolerance.[6] |
| Hepatic Glucose Production | Data not available. | Increased hepatic glucose output.[6] | Data not available. | Data not available. |
Table 2: In Vivo Dosing and Administration
| Compound | Species | Dosage | Administration Route | Observed Effect |
| This compound | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | No effect on insulin-induced blood glucose reduction.[5] |
| TGX-221 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Minor effects on glucose metabolism.[6] |
| GSK2636771 | Mouse | 1-30 mg/kg | Oral gavage | Did not elevate glucose or insulin levels.[7][8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and execution of validation studies.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and glucose test strips
-
Restraining device
-
Scalpel or lancet
-
Capillary tubes (for plasma collection, optional)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0 min) by nicking the tail vein and applying a drop of blood to a glucose test strip.
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
(Optional) At each time point, collect a small volume of blood into a capillary tube for subsequent plasma insulin analysis.
-
Return mice to their home cages with free access to food and water after the final blood draw.
Protocol 2: Intraperitoneal Insulin Tolerance Test (IPITT) in Mice
Objective: To assess the systemic response to insulin.
Materials:
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and glucose test strips
-
Restraining device
-
Scalpel or lancet
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0 min) from the tail vein.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Closely monitor mice for signs of hypoglycemia. If a mouse becomes unresponsive, administer a glucose solution immediately.
-
Return mice to their home cages with free access to food and water after the final blood draw.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: PI3K p110β/δ signaling pathway and the point of inhibition by this compound.
Caption: Workflow for validating this compound effects using genetic models.
Discussion and Conclusion
The comparison between the pharmacological inhibition of PI3K p110β/δ by this compound and the genetic knockout of these isoforms provides a robust framework for in vivo validation. The available data suggests that while genetic inactivation of p110β leads to discernible metabolic phenotypes, including insulin resistance and glucose intolerance, the effects of acute pharmacological inhibition with this compound on these parameters in wild-type animals may be less pronounced. This could be due to a variety of factors, including the specific dose and duration of treatment, as well as potential compensatory mechanisms in the whole animal.
The provided experimental protocols for glucose and insulin tolerance tests are fundamental for directly comparing the metabolic consequences of both approaches. By utilizing these standardized methods, researchers can generate high-quality, comparable data to elucidate the specific roles of p110β and p110δ in metabolic regulation and to validate the on-target effects of this compound and other isoform-selective PI3K inhibitors.
Future studies should aim to perform direct, side-by-side comparisons of this compound administration in both wild-type and p110β/δ knockout mice. This will allow for a definitive assessment of the on-target versus off-target effects of the compound and provide a more complete understanding of the therapeutic potential and physiological consequences of inhibiting the PI3K p110β/δ signaling pathway.
References
- 1. Phosphoinositide 3-Kinase p110β activity: Key Role in Metabolism and Mammary Gland Cancer but not Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3King the right partner: unique interactions and signaling by p110β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of TGX-115: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing TGX-115, a potent and selective PI3-K inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not readily found through standard searches, general best practices for the disposal of research-grade chemical compounds should be strictly followed. Users must obtain the specific SDS from the supplier for complete and accurate guidance.
It is imperative for all laboratory personnel to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound prior to handling and disposal. This document contains detailed information regarding the compound's hazards, necessary personal protective equipment (PPE), and specific disposal recommendations. In the absence of a readily available SDS, the following general guidelines for the disposal of potent chemical compounds should be implemented as a minimum standard.
General Disposal Procedures for Chemical Inhibitors
When a specific SDS is not immediately accessible, a conservative approach to waste management is essential. The following steps provide a general framework for the safe disposal of small-molecule inhibitors like this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, and bench paper), should be collected in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and sealed to prevent leakage or airborne exposure.
-
Liquid Waste: Solutions containing this compound, such as those prepared in solvents like DMSO, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. The solvent and approximate concentration of the active compound should be clearly indicated on the label.
2. Waste Collection and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure that the storage area is compliant with all institutional and local regulations for hazardous waste.
3. Disposal Protocol:
-
Disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal vendor.
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
-
Follow your institution's established procedures for scheduling a hazardous waste pickup. Provide the disposal vendor with a complete and accurate description of the waste.
Key Chemical and Physical Properties of this compound
A summary of the key identifiers for this compound is provided in the table below. This information is crucial for proper labeling and documentation of chemical waste.
| Property | Value |
| CAS Number | 351071-62-0 |
| Molecular Formula | C₂₁H₂₅N₅O₂ |
| Molecular Weight | 395.46 g/mol |
| Storage (Powder) | Recommended at -20°C for long-term storage. |
Experimental Protocols Referenced in Safety and Handling
While specific experimental protocols for the disposal of this compound are not publicly detailed, the general principles of handling potent chemical compounds in a research setting apply. These include:
-
Weighing and Aliquoting: Always handle the solid form of this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. Ensure that the chosen solvent is compatible with the compound and subsequent experimental procedures.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like this compound, emphasizing the critical decision points and safety measures.
Disclaimer: This information is intended as a general guide and does not replace the specific instructions provided in the manufacturer's Safety Data Sheet (SDS). All laboratory personnel are responsible for complying with their institution's and local authorities' regulations regarding hazardous waste management. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Proper Disposal of TGX-115: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing TGX-115, a potent and selective PI3-K inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not readily found through standard searches, general best practices for the disposal of research-grade chemical compounds should be strictly followed. Users must obtain the specific SDS from the supplier for complete and accurate guidance.
It is imperative for all laboratory personnel to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound prior to handling and disposal. This document contains detailed information regarding the compound's hazards, necessary personal protective equipment (PPE), and specific disposal recommendations. In the absence of a readily available SDS, the following general guidelines for the disposal of potent chemical compounds should be implemented as a minimum standard.
General Disposal Procedures for Chemical Inhibitors
When a specific SDS is not immediately accessible, a conservative approach to waste management is essential. The following steps provide a general framework for the safe disposal of small-molecule inhibitors like this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, and bench paper), should be collected in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and sealed to prevent leakage or airborne exposure.
-
Liquid Waste: Solutions containing this compound, such as those prepared in solvents like DMSO, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. The solvent and approximate concentration of the active compound should be clearly indicated on the label.
2. Waste Collection and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure that the storage area is compliant with all institutional and local regulations for hazardous waste.
3. Disposal Protocol:
-
Disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal vendor.
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
-
Follow your institution's established procedures for scheduling a hazardous waste pickup. Provide the disposal vendor with a complete and accurate description of the waste.
Key Chemical and Physical Properties of this compound
A summary of the key identifiers for this compound is provided in the table below. This information is crucial for proper labeling and documentation of chemical waste.
| Property | Value |
| CAS Number | 351071-62-0 |
| Molecular Formula | C₂₁H₂₅N₅O₂ |
| Molecular Weight | 395.46 g/mol |
| Storage (Powder) | Recommended at -20°C for long-term storage. |
Experimental Protocols Referenced in Safety and Handling
While specific experimental protocols for the disposal of this compound are not publicly detailed, the general principles of handling potent chemical compounds in a research setting apply. These include:
-
Weighing and Aliquoting: Always handle the solid form of this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. Ensure that the chosen solvent is compatible with the compound and subsequent experimental procedures.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like this compound, emphasizing the critical decision points and safety measures.
Disclaimer: This information is intended as a general guide and does not replace the specific instructions provided in the manufacturer's Safety Data Sheet (SDS). All laboratory personnel are responsible for complying with their institution's and local authorities' regulations regarding hazardous waste management. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal protective equipment for handling TGX-115
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of TGX-115, ensuring laboratory safety and procedural clarity.
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS Number: 351071-62-0). Given the absence of a publicly available detailed Safety Data Sheet (SDS), this document synthesizes available information from chemical suppliers and general laboratory safety protocols. It is crucial to obtain the official SDS from your supplier before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational and Handling Plan
Adherence to a strict operational plan is critical for the safe handling of this compound. The following procedural steps provide a clear workflow for laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least one hour before opening. This prevents condensation of moisture, which could affect the compound's stability.
-
Weighing and Solution Preparation: Conduct all weighing of the powdered compound and preparation of solutions within the fume hood. Use appropriate tools to handle the solid, minimizing the creation of dust.
-
Storage of Solutions: If not for immediate use, solutions of this compound should be stored in tightly sealed vials.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.
Storage and Disposal Plan
Proper storage and disposal are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel and the environment.
Storage Recommendations:
| Parameter | Guideline |
| Temperature | Store the solid compound at -20°C for long-term stability. |
| Solutions | Prepare solutions on the day of use. If storage is necessary, store as aliquots in tightly sealed vials at -20°C for up to one month. |
| Container | Keep the container tightly sealed to prevent moisture and air exposure. |
Disposal Protocol:
Dispose of unused this compound and any contaminated materials (e.g., gloves, bench paper, vials) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and a lab coat.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for chemical waste disposal.
-
Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Personal protective equipment for handling TGX-115
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of TGX-115, ensuring laboratory safety and procedural clarity.
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS Number: 351071-62-0). Given the absence of a publicly available detailed Safety Data Sheet (SDS), this document synthesizes available information from chemical suppliers and general laboratory safety protocols. It is crucial to obtain the official SDS from your supplier before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational and Handling Plan
Adherence to a strict operational plan is critical for the safe handling of this compound. The following procedural steps provide a clear workflow for laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least one hour before opening. This prevents condensation of moisture, which could affect the compound's stability.
-
Weighing and Solution Preparation: Conduct all weighing of the powdered compound and preparation of solutions within the fume hood. Use appropriate tools to handle the solid, minimizing the creation of dust.
-
Storage of Solutions: If not for immediate use, solutions of this compound should be stored in tightly sealed vials.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.
Storage and Disposal Plan
Proper storage and disposal are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel and the environment.
Storage Recommendations:
| Parameter | Guideline |
| Temperature | Store the solid compound at -20°C for long-term stability. |
| Solutions | Prepare solutions on the day of use. If storage is necessary, store as aliquots in tightly sealed vials at -20°C for up to one month. |
| Container | Keep the container tightly sealed to prevent moisture and air exposure. |
Disposal Protocol:
Dispose of unused this compound and any contaminated materials (e.g., gloves, bench paper, vials) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and a lab coat.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for chemical waste disposal.
-
Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
